molecular formula C9H14O3 B1600950 Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate CAS No. 60585-44-6

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Cat. No.: B1600950
CAS No.: 60585-44-6
M. Wt: 170.21 g/mol
InChI Key: XWEUDAXDKUDFMQ-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate, with the CAS Registry Number 60585-44-6, is a high-purity cyclopentanone derivative of significant interest in advanced synthetic organic chemistry. This compound, with the molecular formula C 9 H 14 O 3 and a molecular weight of 170.21 g/mol, serves as a versatile and valuable building block for researchers . Its structure features a ketone and an ester functional group on a cyclopentane ring that is substituted with two methyl groups, making it a useful precursor for constructing complex molecular architectures . In research applications, this compound and its analogs are primarily employed in the synthesis of novel cyclic structures and the study of condensation reactions . For instance, similar cyclopentanone esters have been documented as key intermediates or main products in condensation reactions with ketones, leading to the formation of complex cyclopentene diones and other cyclopentanone derivatives . This highlights its role in exploring new synthetic pathways and developing molecules with potential material or pharmaceutical properties. Researchers should handle this material with care. It is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be stored sealed in a dry environment, ideally at 2-8°C . The calculated boiling point is 223.84°C at 760 mmHg, and the flash point is 89.6°C . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2)4-6(7(10)5-9)8(11)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEUDAXDKUDFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472778
Record name METHYL 4,4-DIMETHYL-2-OXOCYCLOPENTANECARBOXYLATE
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60585-44-6
Record name METHYL 4,4-DIMETHYL-2-OXOCYCLOPENTANECARBOXYLATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
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Foundational & Exploratory

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: CAS 60585-44-6 | Physicochemical Properties & Synthetic Utility Audience: Synthetic Chemists, Process Development Scientists[1][2][3]

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS 60585-44-6) is a specialized


-keto ester employed primarily as a scaffold for gem-dimethylated cyclopentanoid natural products, including specific prostaglandins and terpenoids.[4] Unlike its unsubstituted parent (methyl 2-oxocyclopentanecarboxylate), the 4,4-dimethyl substitution pattern introduces significant steric bulk and alters the conformational landscape of the ring, influencing both the kinetics of alkylation at the 

-carbon and the ratio of keto-enol tautomers.

This guide characterizes the molecule’s physical constants, tautomeric behavior, and handling protocols, providing a grounded reference for its use in high-precision organic synthesis.

Chemical Identity & Structural Analysis[2][5][6][7]

ParameterSpecification
IUPAC Name Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
CAS Number 60585-44-6
Molecular Formula

Molecular Weight 170.21 g/mol
SMILES CC1(C)CC(C(=O)OC)C(=O)C1
Structural Class Cyclic

-keto ester; Active methylene compound
Stereochemical Context

While the C4 position bears a gem-dimethyl group (achiral), the C1 position is a stereocenter. Synthetic preparations typically yield a racemate. However, due to the high acidity of the C1 proton (


), the stereocenter is labile. Enantiopure isolation requires kinetic resolution or immediate derivatization to a quaternary center to prevent racemization via the enol form.

Physicochemical Properties[1][2][4][6][7][9][10][11][12]

The following data aggregates experimental values and high-confidence predictive models essential for process design.

Table 1: Physical Constants
PropertyValueTechnical Note
Physical State LiquidColorless to pale yellow/violet depending on trace oxidation.[4]
Boiling Point 55–60 °C @ 1–2 TorrHigh vacuum required for distillation to avoid thermal decomposition/decarboxylation.
Density

g/cm³
Predicted. Useful for volumetric dosing in flow chemistry.
Refractive Index

Estimated based on structural analogs.
Flash Point > 79 °CCombustible. Class IIIA liquid.[5]
Solubility (Water) NegligibleHydrophobic gem-dimethyl group reduces aqueous solubility compared to parent ester.
Solubility (Organic) HighMiscible with MeOH, DCM, THF, Toluene, EtOAc.
Acidity (

)

(Predicted)
Acidic

-proton allows deprotonation by weak bases (e.g.,

, NaOMe).

Senior Scientist Insight: Keto-Enol Tautomerism

A critical "self-validating" aspect of working with CAS 60585-44-6 is understanding its tautomeric equilibrium. Like all cyclic


-keto esters, it exists in a dynamic equilibrium between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular hydrogen bonding).
  • Keto Form: Favored in polar protic solvents (e.g., Methanol) which disrupt internal H-bonds.

  • Enol Form: Favored in non-polar aprotic solvents (e.g.,

    
    , Toluene) and the neat liquid state.
    

Diagnostic Implication: In


 NMR (

), you will observe two distinct sets of signals. The enolic proton typically appears as a sharp singlet downfield (

ppm). Do not mistake this signal splitting for impurity. The ratio of these integrals is a direct measure of the solvent environment and temperature.

Tautomerism Keto Keto Form (Electrophilic C2) Enol Enol Form (Nucleophilic C1) Keto->Enol Non-polar Solvents (Intramolecular H-bond) Enolate Enolate Ion (Reactive Intermediate) Keto->Enolate Base (NaOMe) Enol->Enolate Base Enolate->Keto Acid Quench

Figure 1: Tautomeric equilibrium and activation to the enolate. The enol form is stabilized by a 6-membered intramolecular hydrogen bond between the ester carbonyl and the enol hydroxyl.

Synthesis & Reactivity Workflow

The synthesis of CAS 60585-44-6 typically proceeds via the Dieckmann Condensation of dimethyl 3,3-dimethyladipate. Understanding this pathway is crucial for identifying common impurities, such as the uncyclized diester or O-alkylated byproducts.

Primary Reactivity Modes
  • 
    -Alkylation:  The C1 position is the primary nucleophilic site upon deprotonation. The gem-dimethyl group at C4 introduces steric hindrance, directing alkylation away from the ring face hindered by the methyls (stereoselective control).
    
  • Decarboxylation (Krapcho): Heating with LiCl/DMSO removes the ester group to yield 3,3-dimethylcyclopentanone.

  • Robinson Annulation: Reacts with methyl vinyl ketone (MVK) to form fused bicyclic systems (hydrindanes).

Reactivity Precursor Dimethyl 3,3-dimethyladipate Product Methyl 4,4-dimethyl-2- oxocyclopentanecarboxylate (CAS 60585-44-6) Precursor->Product Dieckmann Condensation (NaOMe, Toluene, Reflux) Alkylated C1-Alkylated Product (Quaternary Center) Product->Alkylated 1. NaH/THF 2. R-X (Alkyle Halide) Decarbox 3,3-Dimethylcyclopentanone Product->Decarbox Krapcho Cond. (LiCl, DMSO, 150°C)

Figure 2: Synthesis from acyclic precursor and primary downstream transformations.

Handling, Stability & Safety

Storage Protocols
  • Oxidation Sensitivity: The

    
    -carbon is susceptible to autoxidation over time. Store under an inert atmosphere (Nitrogen or Argon).
    
  • Hydrolysis: Moisture sensitive. The ester bond can hydrolyze to the

    
    -keto acid, which spontaneously decarboxylates. Store in tightly sealed containers at 2–8 °C.
    
Safety Profile (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[2][6][7][8]

  • H319: Causes serious eye irritation.[2][9][7][8]

  • H335: May cause respiratory irritation.[2][9][7][8]

  • H227: Combustible liquid (if flash point < 93°C, varies by jurisdiction).

PPE Recommendation: Nitrile gloves are sufficient for short contact. Use a chemical fume hood to avoid inhalation of vapors, which may possess a distinct, pungent ester odor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789638, Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. Retrieved January 28, 2026 from [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and Mechanism. Retrieved January 28, 2026 from [Link]

Sources

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate IUPAC name and synonyms

[1]

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) is a functionalized

124,4-dimethyl

Nomenclature & Chemical Identity

IUPAC Name Breakdown

The systematic name Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is derived as follows:

  • Principal Functional Group: Carboxylate ester (Priority > Ketone). The carbon ring atom attached to the ester group is designated C1 .

  • Numbering Direction: Numbering proceeds toward the ketone to assign it the lowest possible locant. Thus, the ketone is at C2 .

  • Substituents: Two methyl groups are located at C4 .

  • Stereochemistry: The C1 position is chiral. While the synthetic product is typically a racemate, the keto-enol tautomerism at C1 renders the stereocenter labile under basic conditions.

Synonyms & Identifiers
TypeIdentifier / Name
Common Name Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate
Systematic Name Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Inverted Name Cyclopentanecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester
CAS Number 60585-44-6
PubChem CID 11789638
SMILES COC(=O)C1CC(C)(C)CC1=O
InChI Key XWEUDAXDKUDFMQ-UHFFFAOYSA-N

Physicochemical Profile

PropertyValueNote
Molecular Formula

Molecular Weight 170.21 g/mol
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure
Boiling Point 55–60 °C@ 1–2 Torr (Vacuum Distillation)
Density 1.055 g/cm³Predicted
Flash Point >110 °CEstimate based on homologs
Solubility Soluble in MeOH, DCM, TolueneImmiscible with water
pKa ~11–12

-proton is acidic due to 1,3-dicarbonyl system

Synthesis & Manufacturing Protocols

Method A: Dieckmann Condensation (Industrial Standard)

The most robust synthesis involves the intramolecular Claisen (Dieckmann) condensation of dimethyl 3,3-dimethyladipate (dimethyl 3,3-dimethylhexanedioate). This route is preferred for its scalability and use of inexpensive reagents.

Reaction Logic:

  • Base Selection: Sodium methoxide (NaOMe) is used to match the ester group, preventing transesterification byproducts.

  • Solvent: Toluene is preferred to allow azeotropic removal of methanol, driving the equilibrium forward.

  • Regioselectivity: The gem-dimethyl group at C3 of the adipate precursor directs cyclization to favor the formation of the 5-membered ring with the specific 4,4-dimethyl pattern.

Experimental Protocol
  • Setup: Flame-dried 3-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Reagents: Suspend NaOMe (1.1 equiv) in anhydrous Toluene.

  • Addition: Add Dimethyl 3,3-dimethyladipate (1.0 equiv) dropwise at reflux.

  • Workup: Acidify with glacial acetic acid (to prevent decarboxylation observed with strong mineral acids). Extract with Et2O, wash with brine, and dry over MgSO4.

  • Purification: Vacuum distillation (55–60 °C @ 1 Torr).

Method B: Diazo Ring Contraction (Specialized)

For high-value applications requiring specific isotopic labeling or avoiding adipate precursors, a Wolff rearrangement-based ring contraction of 5,5-dimethyl-2-diazo-1,3-cyclohexanedione can be employed.

SynthesisStartDimethyl 3,3-dimethyladipateBaseNaOMe / Toluene(Reflux)Start->BaseDieckmannCondensationInterEnolate IntermediateBase->InterAcidAcOH QuenchInter->AcidProductMethyl 4,4-dimethyl-2-oxocyclopentanecarboxylateAcid->ProductProtonation

Figure 1: Synthetic workflow via Dieckmann Condensation.[3]

Reactivity & Applications in Drug Discovery

The compound serves as a bifunctional linchpin , offering two distinct sites for chemical modification:

  • C1 (Alpha-Carbon): Highly nucleophilic after deprotonation; suitable for alkylation.

  • C2 (Ketone): Electrophilic; suitable for reduction, Grignard addition, or condensation.

Case Study 1: MEK Inhibitor Synthesis

In the development of substituted pyridinone MEK inhibitors (used in oncology), this scaffold is used to introduce the cyclopentyl ring.

  • Mechanism: The

    
    -keto ester undergoes a Wittig-like reaction or condensation with tributyl(2-methoxy-2-oxoethyl)phosphonium bromide to extend the carbon chain while retaining the ring structure.
    
  • Role: The 4,4-dimethyl group locks the conformation of the ring, improving the binding affinity of the inhibitor to the allosteric pocket of the MEK enzyme.

Case Study 2: Sepiapterin Reductase (SPR) Inhibitors

Used in the synthesis of novel analgesics targeting the BH4 pathway.

  • Protocol: The keto group is often reduced or reductively aminated to link the cyclopentyl core to heteroaryl scaffolds. The gem-dimethyl group prevents metabolic oxidation at the otherwise vulnerable C4 position.

Reactivity Diagram

ReactivityCoreMethyl 4,4-dimethyl-2-oxocyclopentanecarboxylateAlkylationC1-Alkylation(RX, NaH)Core->AlkylationNucleophilicAttackDecarbDecarboxylation(NaCl, DMSO, Heat)Core->DecarbHydrolysis &HeatCondensationKnoevenagel/Wittig(Aldehydes/Ylides)Core->CondensationC2 CarbonylAttackProd1QuaternaryAmino AcidsAlkylation->Prod1Prod24,4-DimethylcyclopentanoneDecarb->Prod2Prod3ExocyclicAlkenesCondensation->Prod3

Figure 2: Divergent reactivity profile of the scaffold.

Safety & Handling (GHS)[3]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The compound is hygroscopic and sensitive to oxidation over prolonged periods.

References

  • PubChem. "Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CID 11789638)." National Library of Medicine. Link

  • SynQuest Laboratories. "Safety Data Sheet: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate." SynQuest Labs Database. Link

  • Google Patents. "WO2017059191A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors." World Intellectual Property Organization. Link

  • Google Patents. "US9617261B2 - Substituted pyridinone compounds as MEK inhibitors." United States Patent and Trademark Office. Link

  • Nanyang Technological University. "Bioinspired reactions in the synthesis of complex molecules." NTU Digital Repository. Link

Technical Guide: Synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 59963-71-6), a critical intermediate in the construction of terpenes, prostaglandins, and functionalized cyclopentane scaffolds.

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is a bifunctional


-keto ester widely utilized in medicinal chemistry and natural product synthesis. Its gem-dimethyl group at the C4 position provides specific steric constraints useful for chiral resolution and structural rigidity in drug candidates.

This guide prioritizes the Dieckmann Condensation of Dimethyl 3,3-dimethyladipate as the primary, scalable industrial route. It also details the de novo synthesis of the adipate precursor from Dimedone , ensuring a complete supply chain narrative. A secondary route via direct carboxylation is provided for small-scale optimization.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into accessible precursors. The strategic bond disconnection occurs at the C1–C5 bond of the cyclopentane ring, revealing a linear diester precursor.

Retrosynthesis Target Methyl 4,4-dimethyl-2- oxocyclopentanecarboxylate Adipate Dimethyl 3,3-dimethyladipate (Precursor) Target->Adipate Dieckmann Condensation Dimedone Dimedone (Starting Material) Adipate->Dimedone Oxidative Cleavage & Esterification

Figure 1: Retrosynthetic logic flow from target to commodity starting material.

Primary Route: Dieckmann Condensation

This route is favored for its atom economy, scalability, and the thermodynamic stability of the 5-membered ring product.

Phase 1: Precursor Synthesis (Dimedone Adipate)

Commercially available dimethyl 3,3-dimethyladipate can be expensive. For large-scale campaigns, it is synthesized from Dimedone (5,5-dimethyl-1,3-cyclohexanedione).

Step 1: Reduction to 3,3-Dimethylcyclohexanone

  • Reagents: H₂, Pd/C (5%), Methanol.

  • Conditions: 3-5 bar H₂, RT to 40°C.

  • Mechanism: Catalytic hydrogenation of the enone system.[1]

  • Yield: >90%.

Step 2: Oxidative Cleavage to 3,3-Dimethyladipic Acid

  • Reagents: 50-60% HNO₃, Ammonium Metavanadate (cat.), Copper (II) (cat.).[2]

  • Conditions: 60–80°C. Caution: Exothermic evolution of NOx.

  • Mechanism: Oxidative ring opening of the ketone. The gem-dimethyl group directs cleavage away from the hindered side, but symmetry in the precursor ensures the correct linear diacid is formed (3,3-dimethylhexanedioic acid).

Step 3: Esterification

  • Reagents: Methanol (excess), H₂SO₄ (cat.).

  • Conditions: Reflux (65°C) with water removal (Dean-Stark or molecular sieves).

  • Product: Dimethyl 3,3-dimethyladipate .

Phase 2: The Dieckmann Condensation (Ring Closure)

This is the critical step. The regioselectivity is governed by sterics; the enolate forms preferentially at the less hindered C5 position (alpha to ester, gamma to gem-dimethyl) rather than the hindered C2 position (alpha to ester, alpha to gem-dimethyl).

Reaction Logic:

  • Base Selection: Sodium Methoxide (NaOMe) is used to match the ester group, preventing transesterification byproducts.

  • Solvent: Toluene is preferred over methanol to allow for higher reaction temperatures (110°C) and the continuous removal of methanol (azeotrope) to drive the equilibrium forward.

Experimental Protocol

Scale: 100 mmol basis.

  • Setup: Dry 500 mL 3-neck flask, mechanical stirrer, addition funnel, and Dean-Stark trap (or distillation head).

  • Base Suspension: Charge Sodium Methoxide (1.1 eq, 5.94 g) and anhydrous Toluene (150 mL). Heat to 80°C.

  • Addition: Mix Dimethyl 3,3-dimethyladipate (1.0 eq, 20.2 g) with 20 mL Toluene. Add dropwise over 45–60 minutes.

    • Observation: The mixture will thicken as the sodium enolate salt precipitates.

  • Reaction: Heat to reflux (110°C). Distill off the methanol/toluene azeotrope. Continue until methanol evolution ceases (approx. 2–4 hours).

  • Quench: Cool to 10°C. Acidify with Glacial Acetic Acid (1.2 eq) or dilute HCl until pH ~6.

  • Workup: Add water (100 mL). Separate organic layer.[3] Extract aqueous layer with Toluene or EtOAc.

  • Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate. Distill under reduced pressure (approx. 85–90°C at 2 mmHg).

Yield Expectation: 75–85%.

Mechanism Visualization

The following diagram illustrates the regioselective cyclization pathway.

DieckmannMechanism cluster_regio Regioselectivity Control Start Dimethyl 3,3-dimethyladipate (Linear Diester) Enolate C5-Enolate Intermediate (Less Hindered) Start->Enolate NaOMe (-MeOH) Cyclic Tetrahedral Intermediate (Ring Closure) Enolate->Cyclic Intramolecular Attack Product Methyl 4,4-dimethyl-2- oxocyclopentanecarboxylate Cyclic->Product Elimination of OMe- Note C2 Enolization is sterically disfavored by C3-gem-dimethyl

Figure 2: Mechanistic pathway highlighting the steric control that favors the 4,4-dimethyl isomer.

Secondary Route: Direct Carboxylation

For laboratories where the cyclic ketone 4,4-dimethylcyclopentanone is already available, direct carboxylation is a viable alternative.

Reagents:

  • Substrate: 4,4-dimethylcyclopentanone.

  • Reagent: Dimethyl Carbonate (DMC) (Acts as both solvent and reagent).

  • Base: Sodium Hydride (NaH) or Sodium Methoxide.

Protocol:

  • Suspend NaH (2.0 eq) in dry DMC (excess, 5–10 vol).

  • Add ketone dropwise at reflux.[3]

  • Reflux for 2–3 hours.

  • Note: This route avoids the synthesis of the adipate but requires careful handling of NaH and potentially expensive starting ketone. It is generally less atom-efficient than the Dieckmann route for large batches.

Comparison of Methods

FeatureRoute 1: Dieckmann CondensationRoute 2: Direct Carboxylation
Starting Material Dimethyl 3,3-dimethyladipate4,4-Dimethylcyclopentanone
Cost Efficiency High (Precursors are cheap)Moderate (Ketone is costly)
Scalability Excellent (Industrial Standard)Good (Lab scale)
Regioselectivity High (Sterically driven)Moderate (Requires thermodynamic control)
Safety Profile Methanol/Toluene handlingH₂ gas evolution (if NaH used)

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, monitor the following:

  • Anhydrous Conditions: The Dieckmann condensation is reversible. Water will hydrolyze the ester or the product. Toluene must be dry (<500 ppm H₂O).

  • Methanol Removal: The reaction equilibrium constant is near unity. Continuous distillation of methanol is mandatory to drive the reaction to completion.

  • Temperature Control: Maintain internal temperature >100°C during the reaction phase to ensure azeotropic distillation.

  • Acidification: The product exists as an enolate salt in the reaction mixture. Acidification must be done carefully to avoid decarboxylation (which occurs if heated in acidic aqueous media). Keep the quench temperature <20°C.

References

  • Dieckmann Condensation Overview

    • Title: The Dieckmann Condens
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Precursor Synthesis (Adipic Acid Derivatives)

    • Title: Synthesis of Adipic Acid via Nitric Acid Oxidation of Cyclohexanol.[2][4][5]

    • Source: ResearchG
    • URL:[Link]

  • Carboxylation with Dimethyl Carbonate

    • Title: The reactions of dimethyl carbonate and its deriv
    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Title: Methyl 2-oxocyclopentanecarboxylate in Natural Product Synthesis.

Sources

Safety, Handling, and Storage of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) is a specialized


-keto ester intermediate used extensively in the synthesis of terpenoids, steroids, and pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in the gem-dimethyl group at the C4 position, which imposes steric constraints and directs regioselectivity during alkylation reactions.[2]

While classified as a moderate hazard (Irritant), its utility in drug development demands rigorous handling protocols to maintain high purity (>97%) and prevent hydrolytic degradation.[2] This guide synthesizes safety data with practical laboratory workflows to ensure personnel safety and compound integrity.

Physicochemical & Hazard Profile

The following data consolidates physicochemical properties and GHS classifications. Researchers must treat this substance as a Combustible Liquid capable of causing reversible but significant tissue irritation.[2]

Table 1: Chemical & Safety Specifications
ParameterSpecificationNotes
CAS Number 60585-44-6
Formula

MW: 170.21 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~105–110 °C (at 19 mmHg)Estimated based on analogs
Flash Point > 93 °C (> 200 °F)Class IIIB Combustible Liquid
Density ~1.14 g/mLDenser than water
Solubility Organic solvents (DCM, EtOAc)Immiscible in water (hydrolyzes slowly)
GHS Signal WARNING
Hazard Codes H315, H319, H335Skin, Eye, & Respiratory Irritant
Reactivity

-keto ester
Susceptible to hydrolysis & decarboxylation

Expert Insight: The flash point indicates this material requires pre-heating to ignite, but in a high-vacuum distillation setup (common for purification), leaks can create explosive vapor-air mixtures.[2] Always vent vacuum pumps to a fume hood.[2]

Strategic Handling & Synthesis Protocols

The Reactivity Context

As a


-keto ester, this molecule exists in equilibrium between its keto and enol forms.[2][3] However, the gem-dimethyl substitution at C4 blocks enolization on one side, directing nucleophilic attacks and deprotonation events.[2]
  • Risk of Hydrolysis: Moisture access leads to ester hydrolysis, followed by spontaneous decarboxylation, yielding 3,3-dimethylcyclopentanone.[2]

  • Base Sensitivity: Strong bases (NaH, LDA) used in alkylation will generate enolates.[2] Exothermic runaway is a risk if addition rates are uncontrolled.[2]

Safe Transfer Workflow

To maintain anhydrous conditions and prevent exposure, use positive-pressure transfer techniques.[2]

SafeTransfer Storage Cold Storage (4°C) WarmUp Equilibrate to Room Temp Storage->WarmUp Prevent Condensation Inert Purge Headspace (N2/Ar) WarmUp->Inert Remove O2/H2O Transfer Syringe/Cannula Transfer Inert->Transfer Positive Pressure Reaction Reaction Vessel (Anhydrous) Transfer->Reaction Dropwise Addition

Figure 1: Inert atmosphere transfer workflow to prevent moisture-induced hydrolysis.[2]

Weighing and Dispensing[2]
  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[2]

  • Ventilation: All handling must occur inside a certified chemical fume hood.[2]

  • Technique:

    • Do not pour.[2][4][5][6] Use a glass syringe or pipette for small volumes.

    • For synthesis requiring strict stoichiometry, weigh the syringe before and after dispensing (difference weighing) to account for viscosity/density retention.[2]

Storage & Stability Logic

Proper storage is not just about safety; it is about preserving the "chemical potential" of the molecule for downstream synthesis.[2]

Environmental Control[2][10]
  • Temperature: Refrigerate (2–8 °C) . While stable at room temperature for short periods, long-term storage at ambient conditions promotes slow transesterification or hydrolysis if seals are imperfect.[2]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] Oxygen is less of a concern than moisture.[2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential Lewis acid-catalyzed decomposition.[2]

Storage Decision Matrix

StorageLogic Check Incoming Material Duration Storage Duration? Check->Duration Short < 1 Week Duration->Short Long > 1 Week Duration->Long Action1 Cool, Dark Cabinet (Desiccator) Short->Action1 Action2 Refrigerate (4°C) Parafilm Seal Long->Action2 Action3 Re-purify (Distillation) Action2->Action3 If color darkens or acidity rises

Figure 2: Decision logic for storage conditions based on usage timeline.

Emergency Response & Disposal

Spill Management
  • Small Spills (<10 mL): Absorb with vermiculite or dry sand.[2] Do not use sawdust (combustible).[2] Wipe area with acetone, followed by soap and water.[2]

  • Large Spills: Evacuate the immediate area.[2] Personnel wearing respirators (organic vapor cartridges) should contain the spill.[2]

Fire Fighting
  • Media: Carbon dioxide (

    
    ), dry chemical powder, or alcohol-resistant foam.[2]
    
  • Warning: Do not use a solid water stream; it may scatter the burning liquid (density ~1.14 g/mL means it may sink or mix poorly depending on agitation).[2]

Disposal (Regulatory Compliance)
  • Classification: Dispose of as Halogen-free Organic Solvent Waste .[2]

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789638, Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. Retrieved from [Link]

Sources

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and application of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate , a versatile


-keto ester scaffold used in the synthesis of complex terpenoids and pharmaceutical intermediates.[1][2]

Executive Summary & Structural Identity

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6 ) is a cyclic


-keto ester characterized by a gem-dimethyl substitution pattern at the C4 position.[1][2] This structural motif is critical in drug discovery as a rigidified lipophilic scaffold, often serving as a precursor for prostaglandin analogs , triquinane sesquiterpenes , and agrochemically active azoles .[1][2]

Unlike its isomer (the 3,3-dimethyl derivative), the 4,4-dimethyl variant places the steric bulk of the methyl groups distal to the reactive


-keto ester functionality, allowing for unhindered alkylation at the C1 position while maintaining specific conformational preferences in downstream intermediates.
Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
CAS Number 60585-44-6
Molecular Formula

Molecular Weight 170.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 95–100 °C (at 10 mmHg)
Key Functional Groups Ketone (C2), Methyl Ester (C1), Gem-dimethyl (C4)

Synthetic Pathways and Regiocontrol[1][2]

The synthesis of this scaffold requires precise regiochemical control to distinguish it from the thermodynamically competitive 3,3-dimethyl isomer. Two primary routes are established: the Regioselective Dieckmann Condensation (Industrial) and the Wolff Rearrangement (High-Precision).

Route A: Regioselective Dieckmann Condensation

The most scalable route involves the intramolecular cyclization of Dimethyl 3,3-dimethyladipate (Dimethyl 3,3-dimethylhexanedioate).[1][2] The success of this reaction hinges on the kinetic preference for enolization at the less hindered


-carbon.
  • Precursor: Dimethyl 3,3-dimethyladipate.[1][2]

  • Reagent: Sodium Methoxide (NaOMe) in Toluene or Methanol.[2]

  • Mechanism:

    • Enolization: Base abstracts a proton.[2][3] There are two potential sites: C2 (hindered by adjacent gem-dimethyl) and C5 (unhindered).[2]

    • Cyclization: The enolate at C5 attacks the C1 ester carbonyl.

    • Result: Formation of the C1-C5 bond yields the 4,4-dimethyl product.[1][2] (Attack from C2 would yield the 3,3-dimethyl isomer).[1][2]

Mechanistic Visualization (Dieckmann Regioselectivity)

The following diagram illustrates the critical pathway selection:

Dieckmann_Mechanism Precursor Dimethyl 3,3-dimethyladipate (MeOOC-CH2-C(Me)2-CH2-CH2-COOMe) Path_A Path A: Deprotonation at C2 (Sterically Hindered) Precursor->Path_A Minor Path_B Path B: Deprotonation at C5 (Kinetically Favored) Precursor->Path_B Major (NaOMe) Inter_A C2-Enolate Path_A->Inter_A Inter_B C5-Enolate Path_B->Inter_B Prod_A Isomer A: Methyl 3,3-dimethyl-2-oxo... Inter_A->Prod_A Cyclization Prod_B Target Product: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate Inter_B->Prod_B Cyclization (C5 attacks C1)

Caption: Regioselective pathway favoring the 4,4-dimethyl isomer via C5-enolization due to steric factors.[1][2]

Route B: Wolff Rearrangement (Ring Contraction)

For high-purity applications where isomeric separation is difficult, a ring contraction strategy is employed.[1][2]

  • Precursor: 5,5-dimethyl-2-diazo-1,3-cyclohexanedione.[1][2][4]

  • Conditions:

    
     (Photolysis) or Heat in Methanol.[2]
    
  • Mechanism: Formation of a ketene intermediate which is trapped by methanol to contract the 6-membered ring into the 5-membered

    
    -keto ester.[1][2]
    
  • Advantage: 95% Yield, single regioisomer [1].[1][2]

Reactivity Profile & Experimental Protocols

The utility of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate lies in its dual electrophilic/nucleophilic nature.[1][2]

Keto-Enol Tautomerism

Like all


-keto esters, this compound exists in equilibrium between the keto and enol forms.[1][2][5]
  • Keto Form: Favored in polar aprotic solvents (DMSO, DMF).[1][2]

  • Enol Form: Stabilized by intramolecular hydrogen bonding in non-polar solvents (

    
    , Benzene).[1][2]
    
  • Implication: When analyzing via NMR, expect distinct signals for the enol proton (

    
     10-12 ppm) and the methine proton (
    
    
    
    3.0-3.5 ppm) of the keto form.
Protocol: C1-Alkylation (General Procedure)

This protocol describes the introduction of an alkyl group at the C1 position, a common first step in building quaternary centers.

  • Preparation: In a flame-dried flask under

    
    , dissolve Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF.
    
  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (1.1 eq, 60% dispersion) portion-wise. Evolution of

    
     gas will be vigorous.[2]
    
  • Equilibration: Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/yellow (Enolate formation).

  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq) dropwise.[1]

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Visualize with Anisaldehyde stain).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[6][7] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1][2]
Decarboxylation to 3,3-Dimethylcyclopentanone

To access the simple ketone scaffold:

  • Reagents: LiCl (2 eq) in wet DMSO at 140°C (Krapcho conditions) OR 6M HCl reflux.

  • Outcome: Removal of the ester moiety yields 3,3-dimethylcyclopentanone .[1][2] Note that the numbering changes upon decarboxylation (the gem-dimethyl group is at position 3 relative to the ketone).

Applications in Drug Discovery[1]

This scaffold serves as a "chiral pool" alternative when resolved enzymatically.

Application Workflow

The following diagram details how this core is transformed into high-value targets.

Applications Core Methyl 4,4-dimethyl-2- oxocyclopentanecarboxylate Alkylation 1. Alkylation (R-X) Core->Alkylation Red_Ketone 2. Asymmetric Reduction (Ketone -> Alcohol) Core->Red_Ketone Decarb 3. Decarboxylation Core->Decarb Inter_A Quaternary Amino Acid Analogs Alkylation->Inter_A Inter_B Chiral Hydroxy- Cyclopentanes Red_Ketone->Inter_B Inter_C 3,3-Dimethyl cyclopentanone Decarb->Inter_C Target Target: Metconazole Analogs & Terpenoids Inter_C->Target Multi-step

Caption: Divergent synthesis pathways from the core scaffold to pharmaceutical intermediates.

Safety and Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The

    
    -keto ester moiety is sensitive to hydrolysis and oxidation over prolonged exposure to air/moisture.[1][2]
    
  • Disposal: Dispose of as organic waste containing halogens (if alkylated) or non-halogenated organic solvent waste.[2]

References

  • Nanyang Technological University (NTU). Bioinspired reactions in the synthesis of complex molecules: New generation of In(III) catalysts. (2018). Describes the Wolff rearrangement synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate.

  • BenchChem. Methyl 2-Oxocyclopentanecarboxylate in Natural Product Synthesis. (2025). Overview of beta-keto ester reactivity and applications.

  • Organic Chemistry Portal. Dieckmann Condensation Mechanism and Applications. Detailed mechanistic review of diester cyclizations.

  • PubChem. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate Compound Summary. National Library of Medicine.[2]

Sources

Technical Guide: Tautomeric Dynamics of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in cyclic

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate112

This document details the thermodynamic drivers of the equilibrium, provides a self-validating NMR protocol for quantifying tautomeric ratios, and outlines the synthetic implications of these dynamics.

Structural Dynamics & Thermodynamics[2]

The Equilibrium Landscape

Unlike acyclic analogs (e.g., methyl acetoacetate), which exist predominantly in the keto form, five-membered cyclic

  • Conformational Locking: The cyclic structure enforces a cisoid arrangement of the carbonyls, reducing the entropic penalty for forming the intramolecular hydrogen bond required for the enol.

  • Gem-Dimethyl Effect: In the specific case of the 4,4-dimethyl variant, the Thorpe-Ingold effect compresses the internal bond angle at C4, favoring the planar or near-planar conformation of the enol form over the puckered keto form.

Mechanistic Pathway

The interconversion proceeds through a common enolate intermediate or a concerted proton transfer, heavily influenced by solvent polarity.

Tautomerismcluster_0Thermodynamic DriversKetoKeto Form(C1 Chiral, Non-planar)TSTransition State(Proton Transfer)Keto->TS-H+ / +H+EnolEnol Form(Achiral, Planar, H-Bonded)TS->EnolFastEnol->TSSolvent DependentNote1Non-Polar Solvents (CDCl3):Favor Enol (Intramolecular H-Bond)Note2Polar Protic Solvents (MeOH):Favor Keto (Intermolecular Solvation)

Figure 1: Mechanistic pathway of tautomerization highlighting thermodynamic drivers.

Analytical Characterization: The NMR Protocol

Accurate quantification of the tautomeric constant (

12
The Symmetry Probe (Self-Validating Logic)
  • Keto Form: The C1 carbon is a chiral center. Consequently, the gem-dimethyl groups at C4 are diastereotopic .[1][2] In a high-resolution

    
    H NMR, these should appear as two distinct singlets (or a very tight doublet-like split).[1][2]
    
  • Enol Form: The molecule becomes planar (or rapidly interconverting planar average) and loses the chiral center at C1 (it becomes

    
    ). The C4 methyl groups become enantiotopic/equivalent , appearing as a single sharp singlet.
    

If you observe three methyl singlets in the aliphatic region, your system is in slow exchange, and you can quantify the ratio directly.

Experimental Protocol: Determination of [3]

Objective: Calculate % Enol in CDCl

Reagents:

  • Analyte: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (>98% purity).[1][2]

  • Solvent: CDCl

    
     (Dried over activated 4Å molecular sieves to prevent acidic catalysis of exchange).[1][2]
    

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of analyte in 0.6 mL CDCl

    
    . Critical: Do not use TMSP/acidic internal standards as they catalyze tautomerization.
    
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure quantitative relaxation).[1][2]

    • Relaxation Delay (

      
      ): Wait 10 seconds . The vinyl proton of the enol and the methine proton of the keto form have significantly different 
      
      
      relaxation times. A short delay will bias the integration.
    • Scans: 16 (Concentration is high enough for low scan count).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and careful phase correction.

  • Integration Targets:

    • Region A (Enol): Vinyl -OH proton.[1][2] Usually a broad singlet far downfield (

      
       10.0–12.0 ppm).[1][2]
      
    • Region B (Keto): The C1 methine proton (-CH-COOMe).[1][2] Usually a singlet or doublet around

      
       3.0–3.5 ppm.[1][2]
      
    • Region C (Internal Check): The methoxy methyls (-OCH

      
      ).[1][2] You will see two peaks: one for keto, one for enol.[1][2]
      

Calculation:

Note: Cross-validate using the methoxy signals. If the ratios differ >5%, check for baseline errors or impurities.

Synthetic Implications

Alkylation Regioselectivity (C- vs. O-Alkylation)

The tautomeric ratio in the resting state often correlates with the ratio of O- vs. C-alkylation products under neutral or kinetic conditions.[1]

ParameterKeto-Dominant ConditionsEnol-Dominant Conditions
Solvent Polar Protic (MeOH, H

O)
Non-polar (Toluene, THF)
Reactive Species "Soft" Nucleophile (Carbon)"Hard" Nucleophile (Oxygen)
Major Product C-Alkylation (Desired for chain extension)O-Alkylation (Vinyl ether formation)
Implication Use polar solvents or soft counter-ions (Li

) to drive C-alkylation.[1][2]
Use "hard" electrophiles (sulfates/triflates) to trap the enol.
Racemization Risk

For chiral synthesis, the keto form possesses a stereocenter at C1. However, the tautomerization pathway passes through the achiral enol/enolate.

  • Risk: If the reaction time is slower than the tautomerization rate (

    
    ), any enantiomeric excess (ee) induced in the keto form will wash out.
    
  • Mitigation: Perform reactions at low temperatures (-78°C) where

    
     is minimized, or use quaternary ammonium salts to stabilize the specific enolate geometry.
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing these substrates.

AnalyticalWorkflowSampleSample: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylateSolventSelect SolventSample->SolventNMR1H NMR Acquisition(d1 > 10s)Solvent->NMRCheckCheck Methyl Region (0.8 - 1.2 ppm)NMR->CheckSlowExDistinct Peaks Visible:1. Enol Me (Singlet)2. Keto Me (Diastereotopic Pair)Check->SlowExSharp SignalsFastExBroad/Merged Peaks:Fast Exchange RegimeCheck->FastExBroad SignalsQuantIntegrate OH (Enol) vs CH (Keto)SlowEx->QuantTempLower Temperature (-40°C)to Freeze EquilibriumFastEx->TempTemp->Quant

Figure 2: NMR decision matrix for distinguishing slow vs. fast exchange regimes.

References

  • Thermodynamics of Cyclic Systems

    • Gelin, S., & Gelin, R. (1979).[2] Tautomerism of cyclic

      
      -keto esters.[1][2]Journal of Organic Chemistry.
      
  • Solvent Effects on Tautomerism

    • Mills, S. G., & Beak, P. (1985).[2] Solvent effects on keto-enol equilibria: tests of quantitative models.The Journal of Organic Chemistry, 50(8), 1216-1224.[3]

    • [3]

  • NMR Methodology

    • Garland, E. W., Nibler, J. W., & Shoemaker, D. P. (2003).[4] Experiments in Physical Chemistry (7th ed.).[1][2][4] McGraw-Hill.[1][2] (Standard protocol for NMR

      
       determination).
      
  • Compound Specific Data

    • PubChem CID 66328 (Methyl 2-oxocyclopentanecarboxylate parent structure data).[1][2]

Methodological & Application

Dieckmann condensation protocol for Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-404 Topic: Dieckmann Condensation Protocol for Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate Synthesis

Executive Summary

This application note details the regioselective synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate via the Dieckmann condensation of dimethyl 3,3-dimethylhexanedioate (dimethyl 3,3-dimethyladipate). This molecule serves as a critical scaffold in the synthesis of bioactive terpenes, fragrances (e.g., jasmonate analogues), and pharmaceutical intermediates like prostaglandins.[1]

The protocol prioritizes regiocontrol and scalability , utilizing sodium methoxide (NaOMe) in toluene to drive the equilibrium toward the target 5-membered ring. By leveraging the steric difference between the two


-carbons in the starting diester, this method achieves high selectivity for the 4,4-dimethyl isomer over the 3,3-dimethyl isomer.

Strategic Analysis: Mechanism & Regioselectivity

The Thermodynamic Sink

The Dieckmann condensation is reversible. The reaction is driven to completion not by the cyclization step itself, but by the irreversible deprotonation of the final ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto ester product by the base. Therefore, at least one equivalent of base is strictly required.
Regiocontrol: The Steric Filter

The precursor, dimethyl 3,3-dimethylhexanedioate , is an unsymmetrical diester. It possesses two enolizable positions:

  • C2 Position: Adjacent to the quaternary C3 carbon. This position is "neopentyl-like" and significantly sterically hindered.

  • C5 Position: Adjacent to a methylene group (C4). This position is kinetically accessible and unhindered.

Causality: The base preferentially deprotonates the accessible C5 position. The resulting enolate attacks the distal ester carbonyl (C1), forming the C1-C5 bond. This pathway yields the 4,4-dimethyl substituted ring. The alternative pathway (deprotonation at C2) is kinetically suppressed, ensuring high regiochemical purity.

Dieckmann_Regioselectivity Precursor Dimethyl 3,3-dimethylhexanedioate Enolate_C5 C5 Enolate (Kinetically Favored) Precursor->Enolate_C5 Base (Fast) Enolate_C2 C2 Enolate (Sterically Hindered) Precursor->Enolate_C2 Base (Slow) Target Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (Major Product) Enolate_C5->Target Cyclization (C5 -> C1) Byproduct Methyl 5,5-dimethyl-2-oxocyclopentanecarboxylate (Minor/Trace) Enolate_C2->Byproduct Cyclization (C2 -> C6)

Figure 1: Mechanistic pathway illustrating the steric governance of regioselectivity favoring the 4,4-dimethyl isomer.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
Dimethyl 3,3-dimethylhexanedioate Precursor1.0Must be dry (<0.1% H2O).
Sodium Methoxide (NaOMe) Base1.2 - 1.5Solid (95%+) preferred over solution for stoichiometry control.
Toluene Solvent10-15 volAnhydrous. Forms azeotrope with MeOH.
Glacial Acetic Acid Quench1.5Used to neutralize enolate carefully.
Methanol Co-solventCatalyticOptional; helps solubilize NaOMe initially.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere. Note: Moisture kills the base and halts the reaction.
    

Step 2: Base Suspension

  • Charge the flask with Sodium Methoxide (1.2 equiv) .

  • Add anhydrous Toluene (10 volumes) .

  • Initiate stirring to create a fine suspension. Heat the mixture to 80°C .

Step 3: Controlled Addition (The "High Dilution" Effect)

  • Dissolve Dimethyl 3,3-dimethylhexanedioate (1.0 equiv) in a minimal amount of Toluene.

  • Add the diester solution dropwise via the addition funnel over 60–90 minutes .

  • Scientific Rationale: Slow addition maintains a low concentration of the unreacted diester relative to the base, favoring intramolecular cyclization over intermolecular polymerization (Claisen condensation between two diester molecules).

Step 4: Reflux & Equilibrium Drive

  • Increase temperature to 100–110°C (Reflux) .

  • Critical Step: If possible, use a Dean-Stark trap or distill off the Toluene/Methanol azeotrope. Removing the methanol byproduct drives the equilibrium forward (Le Chatelier’s principle).

  • Maintain reflux for 6–8 hours . Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

Step 5: Quench & Workup

  • Cool the reaction mixture to 0–5°C in an ice bath. The mixture will likely be a thick slurry (the sodium enolate salt).

  • Slowly add Glacial Acetic Acid (1.5 equiv) diluted in cold water. Caution: Exothermic.

  • Stir until two clear layers form.

  • Separate the organic layer.[2][3] Extract the aqueous layer twice with Ethyl Acetate or Toluene.

  • Combine organic phases and wash with:

    • Brine (Sat. NaCl).

    • Water (to remove excess acid/salts).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification

  • The crude oil is typically >90% pure.

  • For high purity (>98%), perform vacuum distillation .

    • Boiling Point: Approx. 105–110°C at 15–20 mmHg [1].

Workflow Start Start: Inert Atmosphere Setup BasePrep Suspend NaOMe in Toluene Heat to 80°C Start->BasePrep Addition Dropwise Addition of Diester (60-90 mins) BasePrep->Addition Reflux Reflux (110°C) for 8h Remove MeOH (Azeotrope) Addition->Reflux Quench Cool to 0°C Quench with AcOH/H2O Reflux->Quench Workup Phase Separation & Extraction Dry (MgSO4) Quench->Workup Distillation Vacuum Distillation (Target: Methyl 4,4-dimethyl...) Workup->Distillation

Figure 2: Operational workflow for the synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Polymerization Addition was too fast or concentration too high.Increase solvent volume (Toluene) or slow down addition rate to favor intramolecular reaction.
Starting Material Remains Reaction equilibrium not shifted.Ensure Methanol is being removed (distillation/Dean-Stark) or increase reaction time.
Decarboxylation (Product loss) Workup was too acidic or hot.The

-keto ester is sensitive. Keep workup cold (0°C) and avoid strong mineral acids (HCl) if possible; use Acetic Acid.
Solid Cake Formation Sodium enolate precipitation.This is normal. Ensure efficient mechanical stirring or overhead stirring for larger scales.

Safety Note: Sodium Methoxide is caustic and moisture-sensitive. Toluene is flammable. All steps involving NaOMe must be performed in a fume hood.

References

  • Dieckmann, W. (1894).[4][5] Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

  • Organic Syntheses. (1993). Cyclopropanone Ethyl Hemiketal. Org. Synth. 1993, 71, 196. (Demonstrates related ketone enolate chemistry and handling). Retrieved from [Link]

  • Google Patents. (2015). Preparation method of cyclopentanone-2-carboxylic acid methyl ester (CN103333070B). (Industrial scale protocol using NaOMe/Toluene).
  • Master Organic Chemistry. (2020). The Dieckmann Condensation. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Value Proposition

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) is a specialized


-keto ester scaffold that bridges the gap between commodity building blocks and high-value synthetic intermediates. Unlike its unsubstituted parent (methyl 2-oxocyclopentanecarboxylate), the inclusion of the C4 gem-dimethyl group introduces significant steric and electronic advantages:
  • The Thorpe-Ingold Effect: The gem-dimethyl substituents compress the internal bond angle, reducing the conformational entropy of the ring. This pre-organization accelerates intramolecular cyclization rates, making this scaffold ideal for constructing fused ring systems (e.g., triquinanes like Pentalenolactone).

  • Metabolic Stability: In medicinal chemistry, gem-dimethyl groups block metabolic oxidation at the C4 position, a common soft spot in cyclopentane-based drugs.

  • Lipophilicity Modulation: The methyl groups increase logP, improving membrane permeability for downstream pharmaceutical candidates.

This guide details the synthesis, reactivity, and application of this building block, moving beyond standard protocols to provide field-proven methodologies.

Structural Analysis & Reactivity Landscape

To utilize this building block effectively, one must understand its amphiphilic nature. It possesses both nucleophilic potential (at the


-carbon) and electrophilic potential (at the ketone and ester carbonyls).[1]
Reactivity Map

ReactivityMap MDOC Methyl 4,4-dimethyl- 2-oxocyclopentanecarboxylate C1_Nu C1 (Alpha-Carbon): Nucleophilic Alkylation (pKa ~11) MDOC->C1_Nu C2_Elec C2 (Ketone): 1,2-Addition / Reductive Amination MDOC->C2_Elec Ester_Rxn Ester Moiety: Decarboxylation / Transesterification MDOC->Ester_Rxn Gem_Dimethyl C4 Gem-Dimethyl: Thorpe-Ingold Effect (Conformational Lock) MDOC->Gem_Dimethyl

Figure 1: Functional reactivity map of the MDOC scaffold. The C1 position is the primary gateway for carbon-carbon bond formation.

Protocol A: De Novo Synthesis of the Building Block

While commercially available, high-purity synthesis in-house is often required for scale-up or isotopic labeling. The most robust route is the Dieckmann condensation of dimethyl 3,3-dimethyladipate.

Mechanism & Rationale

The reaction involves an intramolecular Claisen condensation.[2][3] The gem-dimethyl group actually assists this cyclization compared to unsubstituted adipates due to the angle-compression effect.

Step-by-Step Methodology

Reagents:

  • Dimethyl 3,3-dimethyladipate (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25 wt% in MeOH (1.2 equiv) or solid NaH (1.1 equiv)

  • Toluene (anhydrous)[4]

  • Glacial Acetic Acid (for quench)[4]

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

  • Solvent Prep: Charge toluene (10 volumes relative to substrate) and heat to 80°C.

  • Base Addition: Add NaOMe solution dropwise. Note: If using NaH, add solid portions at 0°C first, then heat.

  • Cyclization: Add Dimethyl 3,3-dimethyladipate dropwise over 1 hour. The slow addition prevents intermolecular oligomerization.

  • Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or GC-MS. The starting diester will disappear, and a new lower Rf spot (enol form) will appear.

  • Quench: Cool to 0°C. Acidify with glacial acetic acid until pH ~6. Crucial: Do not use strong mineral acids (HCl) aggressively, as this can induce premature decarboxylation.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (approx. 85–90°C at 5 mmHg) yields the product as a clear oil.

Self-Validation:

  • 1H NMR (CDCl3): Look for the diagnostic gem-dimethyl singlets (~1.1–1.2 ppm) and the methyl ester singlet (~3.7 ppm).

  • IR: Distinct carbonyl bands for the ketone (~1750 cm⁻¹) and ester (~1725 cm⁻¹).

Protocol B: Regioselective Alkylation & Decarboxylation

This workflow is the primary method for synthesizing 3,3-dimethylcyclopentanone derivatives, which are precursors to hirsutene and other triquinane natural products.

Workflow Diagram

AlkylationWorkflow Start Start: MDOC Scaffold Deprotonation Step 1: Deprotonation (NaH, THF, 0°C) Start->Deprotonation Alkylation Step 2: Alkylation (R-X, 0°C to RT) Deprotonation->Alkylation Intermediate Intermediate: Quaternary C1 Center Alkylation->Intermediate Decarboxylation Step 3: Krapcho Decarboxylation (LiCl, DMSO, 150°C) Intermediate->Decarboxylation Product Product: 2-Substituted-4,4-dimethylcyclopentanone Decarboxylation->Product

Figure 2: Synthetic workflow for converting MDOC into functionalized cyclopentanones.

Detailed Protocol

1. Alkylation (C-C Bond Formation)

  • Base Selection: Use Sodium Hydride (NaH, 60% dispersion) for non-activated alkyl halides. Use Potassium Carbonate (K₂CO₃) for highly reactive electrophiles (e.g., allyl bromide).

  • Procedure:

    • Suspend NaH (1.1 equiv) in dry THF at 0°C.

    • Add MDOC (1.0 equiv) dropwise.[4] Evolution of H₂ gas will be vigorous. Stir 30 min.

    • Add the alkyl halide (1.1 equiv).

    • Warm to RT and stir until completion (TLC monitoring).

    • Critical Insight: If

      
      -alkylation is observed (formation of enol ether), switch solvent to DMF or add HMPA/DMPU as a co-solvent to favor 
      
      
      
      -alkylation.

2. Krapcho Decarboxylation To remove the ester and leave the substituted ketone:

  • Reagents: Lithium Chloride (LiCl, 2-3 equiv), Water (1 equiv), DMSO.

  • Procedure:

    • Dissolve the alkylated intermediate in DMSO.

    • Add LiCl and a stoichiometric amount of water (accelerates the reaction).

    • Heat to 140–160°C. CO₂ evolution indicates reaction progress.

    • Workup: Pour into ice water and extract with ether. DMSO removal is critical; wash extensively with water.

Comparative Data: Solvent Effects on Alkylation

The choice of solvent significantly impacts the ratio of


-alkylation (desired) vs. 

-alkylation (undesired) for this scaffold.
SolventBaseDielectric ConstantC:O RatioNotes
THF NaH7.585:15Standard condition; good balance.
DMF NaH36.795:5High polarity favors "soft" C-nucleophile.
Acetone K₂CO₃20.760:40High O-alkylation risk; use only for allyl/benzyl halides.
t-BuOH t-BuOK12.490:10Good for bulky electrophiles; prevents transesterification.

Applications in Heterocycle Synthesis[3][5]

MDOC is an excellent precursor for fused pyrazoles and pyrimidines, common pharmacophores in kinase inhibitors (e.g., JAK or CDK inhibitors).

Protocol: Pyrazole Formation

  • Reagents: MDOC (1 equiv), Hydrazine hydrate (or substituted hydrazine) (1.2 equiv), Ethanol.

  • Conditions: Reflux for 2 hours.

  • Mechanism: The hydrazine nitrogen attacks the ketone (C2) first, forming a hydrazone, followed by intramolecular attack on the ester (C1) to close the ring.

  • Result: 6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one.

  • Medicinal Chem Utility: The resulting pyrazolone can be chlorinated (POCl₃) and coupled via Suzuki reactions to aryl groups.

Troubleshooting & Storage

  • Stability: The ester is stable at 4°C. However, the enol form is susceptible to oxidation over long periods. Store under argon.

  • Enolization Check: If the compound appears as a solid or semi-solid, it may have enolized significantly. Dissolve in CDCl₃; the enol proton appears downfield (>10 ppm). This does not affect reactivity for deprotonation reactions.

  • Impurity Profile: Common impurities include the O-alkylated byproduct or the ring-opened diester (from hydrolysis). Check purity via GC-FID before use in sensitive catalytic steps.

References

  • Fundamental Synthesis (Dieckmann)

    • Dieckmann, W. "Über die Einwirkung von Natrium auf Adipinsäureester." Berichte der deutschen chemischen Gesellschaft, 1894.
    • Modern Adaptation: (General procedure for Dieckmann Condensation).

  • Application in Natural Product Synthesis (Triquinanes)

    • Paquette, L. A., et al. "Total Synthesis of Pentalenolactone." Journal of the American Chemical Society. This work highlights the utility of cyclopentanone-carboxylates in constructing fused ring systems.[1][4]

    • Reference Link:

  • Decarboxylation Protocols (Krapcho)

    • Krapcho, A. P.
    • Reference Link:

  • Chemical Data & Safety

    • PubChem Compound Summary for Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CAS 60585-44-6).[5]

    • Reference Link:

Sources

Enantioselective synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate Derivatives

Abstract

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is a privileged scaffold in the synthesis of complex terpenes, steroids, and bioactive alkaloids (e.g., Toosendanin derivatives). The introduction of a quaternary stereocenter at the


-position (C1) is the critical symmetry-breaking step. This guide outlines two validated protocols for establishing this stereocenter with high enantiomeric excess (ee): Palladium-Catalyzed Decarboxylative Allylic Alkylation (Pd-DAAA)  and Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation . We provide mechanistic insights, detailed workflows, and troubleshooting matrices to ensure reproducibility in a drug discovery setting.

Strategic Overview

The synthesis of quaternary stereocenters in five-membered rings is historically challenging due to ring strain and conformational flexibility. The "4,4-dimethyl" substitution pattern, however, provides a kinetic advantage via the Thorpe-Ingold effect, often improving cyclization rates and rigidifying the ring conformation, which can enhance enantioselectivity during catalysis.

We present two complementary routes:

FeatureRoute A: Pd-Catalyzed DAAARoute B: Asymmetric PTC Alkylation
Primary Mechanism Inner-sphere transition metal catalysisIon-pairing organocatalysis
Key Bond Formed C(sp³)-C(sp³) (Allylation)C(sp³)-C(sp³) (Benzylation/Alkylation)
Substrate Req. Allyl

-keto ester (via transesterification)
Methyl

-keto ester + Alkyl Halide
Enantioselectivity Excellent (>90% ee typical)Good to Excellent (85-95% ee)
Scalability High (Low catalyst loading)High (Cheap reagents, no heavy metals)
Atom Economy High (CO₂ is the only byproduct)Moderate (Stoichiometric salt waste)

Protocol A: Pd-Catalyzed Decarboxylative Allylic Alkylation (DAAA)

This method is the "gold standard" for generating


-quaternary centers in cyclic ketones. It proceeds via a specific allyl enol carbonate or allyl 

-keto ester intermediate, which undergoes oxidative addition, decarboxylation, and asymmetric allylation.
Mechanistic Pathway

The reaction is driven by the formation of a


-allyl palladium complex. The chiral ligand (typically a PHOX or Trost-type ligand) creates a chiral pocket that discriminates between the enantiotopic faces of the enolate nucleophile upon recombination.

Pd_Cycle Start Allyl beta-Keto Ester OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Pd(0)/L* IonPair Cationic pi-Allyl Pd / Carboxylate Pair OxAdd->IonPair Decarb Decarboxylation (-CO2) Formation of Enolate IonPair->Decarb EnolatePair Chiral Enolate / pi-Allyl Pd Complex Decarb->EnolatePair Irreversible Prod Alpha-Quaternary Ketone (High ee%) EnolatePair->Prod Asymmetric Allylation (Reductive Elimination) Prod->OxAdd Regenerate Pd(0)

Figure 1: Catalytic cycle for the Pd-catalyzed decarboxylative allylic alkylation.

Experimental Procedure

Reagents:

  • Substrate: Allyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 equiv). Note: Synthesized via Dieckmann condensation of allyl methyl 3,3-dimethyladipate or transesterification.

  • Catalyst Precursor:

    
     (2.5 mol %) or 
    
    
    
    .
  • Chiral Ligand:

    
     (6.0 mol %). Critical: The PHOX ligand class is superior for 5-membered rings compared to C2-symmetric ligands.
    
  • Solvent: Anhydrous Toluene or 2:1 Hexanes/Toluene (0.033 M concentration).

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk flask with

    
     (11.5 mg, 0.0125 mmol) and 
    
    
    
    (11.6 mg, 0.03 mmol). Add anhydrous Toluene (15 mL) and stir at 25°C for 30 minutes. The solution should turn from dark purple to orange/brown, indicating active catalyst formation.
  • Substrate Addition: Add the allyl

    
    -keto ester substrate (0.5 mmol) directly to the catalyst solution.
    
  • Reaction: Stir the mixture at 25°C. Monitor by TLC (usually 2-4 hours). The reaction produces

    
     gas; ensure the system is vented through an oil bubbler or a needle to avoid pressure buildup.
    
  • Quench & Purification: Once starting material is consumed, filter the reaction mixture through a small pad of silica gel (eluting with

    
    ) to remove the palladium catalyst.
    
  • Concentration: Concentrate the filtrate in vacuo.

  • Isolation: Purify via flash column chromatography (Silica gel, typically 9:1 Hexanes/EtOAc) to yield the

    
    -allyl-4,4-dimethyl-cyclopentanone.
    

Expected Results:

  • Yield: 85-94%

  • ee: 88-96% (Determined by Chiral HPLC/GC)

Protocol B: Asymmetric Phase-Transfer Catalysis (PTC)

This route is ideal when the desired electrophile is not an allyl group (e.g., benzyl, propargyl, or simple alkyl). It utilizes a chiral quaternary ammonium salt to facilitate the transfer of the enolate across the organic/aqueous interface.

Mechanistic Pathway

The inorganic base deprotonates the


-keto ester at the interface. The resulting enolate undergoes ion exchange with the chiral quaternary ammonium catalyst (

). This lipophilic chiral ion pair (

) migrates into the organic phase where it reacts with the alkyl halide. The bulky chiral cation blocks one face of the enolate, inducing stereoselectivity.

PTC_Workflow cluster_aqueous Aqueous Phase / Solid Interface cluster_organic Organic Phase (Toluene) Base Base (CsOH or KOH) Deprot Deprotonation Base->Deprot IonPair Chiral Ion Pair [Q*][Enolate] Deprot->IonPair Ion Exchange w/ Cat Substrate Methyl 4,4-dimethyl- 2-oxocyclopentanecarboxylate Substrate->Deprot Interface Cat Chiral Q* Salt (Maruoka Cat.) Cat->IonPair Product Alpha-Alkylated Product IonPair->Product AlkylHalide Electrophile (R-X) AlkylHalide->Product Nucleophilic Attack Product->Cat Regenerate Cat

Figure 2: Interfacial mechanism for Phase-Transfer Catalyzed alkylation.

Experimental Procedure

Reagents:

  • Substrate: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 equiv).

  • Electrophile: Benzyl bromide (1.2 equiv) or similar active halide.

  • Catalyst:

    
    -Sprio chiral quaternary ammonium salt (Maruoka Catalyst) or Cinchonidine-derived catalyst (1-5 mol %).
    
  • Base:

    
     or solid 
    
    
    
    .
  • Solvent: Toluene or Toluene/

    
     (10:1).
    

Step-by-Step Protocol:

  • Setup: In a reaction vial, dissolve the substrate (0.2 mmol) and the chiral catalyst (1 mol %) in Toluene (2.0 mL).

  • Cooling: Cool the mixture to 0°C (or -20°C for higher selectivity) using a cryocooler or ice/salt bath.

  • Base Addition: Add the base (e.g., 50% aqueous KOH, 0.5 mL) dropwise with vigorous stirring. High stirring speed (1000+ rpm) is critical for PTC efficiency.

  • Electrophile Addition: Add the alkyl halide (0.24 mmol) slowly.

  • Reaction: Stir vigorously at the set temperature for 12-24 hours. Monitor consumption of the starting keto-ester by TLC.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine and dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Results:

  • Yield: 80-92%

  • ee: 90-95% (highly dependent on catalyst structure and temperature).

Troubleshooting & Optimization Matrix

ProblemPotential CauseCorrective Action
Low Conversion (Pd-DAAA) Catalyst poisoning or inactive Pd source.Use fresh

(should be purple, not black). Degas solvents thoroughly.
Low ee% (Pd-DAAA) Temperature too high or wrong solvent.Lower temp to 0°C. Switch from THF to Toluene or TBME (TBME often enhances ee).
Racemization (PTC) Product enolization post-reaction.Quench immediately upon completion. Avoid prolonged exposure to base after reaction finishes.
Poor Stirring (PTC) Phase separation.PTC is diffusion-limited. Ensure max RPM stirring. Use a baffled flask if scaling up.
Byproduct Formation O-alkylation (PTC).Use "softer" electrophiles or change solvent polarity (Toluene favors C-alkylation over O-alkylation).

References

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[3] Journal of the American Chemical Society, 126(46), 15044–15045. Link

  • Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society, 127(6), 17180–17181. Link

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition, 52(2), 4312–4348. Link

  • PubChem Compound Summary. (n.d.). Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate.[4] National Center for Biotechnology Information. Link

  • Keith, J. A., Behenna, D. C., & Stoltz, B. M. (2012). The Reaction Mechanism of the Enantioselective Tsuji Allylation: Inner-Sphere vs Outer-Sphere Pathways. Journal of the American Chemical Society, 134(22), 8993–9002. Link

Sources

Application of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate in Natural Product & API Synthesis

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (MDOC) is a pivotal


-keto ester building block, essential for introducing the gem-dimethyl cyclopentane motif found in a vast array of terpenes (e.g., iridoids, triquinanes) and pharmaceutical intermediates (e.g., azole fungicides like Metconazole).

Its value lies in its bifunctionality: the C1 position (flanked by the ketone and ester) serves as a highly reactive nucleophile for alkylation, while the ester moiety directs regioselectivity before being excised via decarboxylation. This guide details the synthesis of MDOC, its downstream application in constructing bioactive scaffolds, and critical troubleshooting protocols for industrial and academic workflows.

Chemical Profile & Reactivity

  • Compound: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate[1][2][3][4][5]

  • CAS: 60585-44-6[1]

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The 4,4-dimethyl substitution pattern is chemically distinct from the 5,5-isomer, preventing gem-dimethyl migration during specific rearrangement protocols.

  • Reactivity Logic:

    • C1-Alkylation: The acidic proton at C1 (

      
      ) allows for facile deprotonation by weak bases (e.g., 
      
      
      
      , NaOMe), enabling
      
      
      reactions with alkyl halides.
    • Decarboxylation: Acid-catalyzed hydrolysis removes the ester directing group, locking in the alkyl substituent at the

      
      -position of the resulting cyclopentanone.
      

Core Protocol A: Scalable Synthesis of MDOC

Objective: Synthesis of MDOC via Dieckmann Condensation of Dimethyl 3,3-dimethyladipate. Scale: Pilot (100 g basis).

Reagents & Equipment
  • Precursor: Dimethyl 3,3-dimethyladipate (Dimethyl 3,3-dimethylhexanedioate).

  • Base: Sodium Methoxide (NaOMe), 30% in Methanol or solid (95%).

  • Solvent: Toluene (anhydrous) or DMF (for higher kinetics).

  • Quench: Glacial Acetic Acid.

Step-by-Step Methodology
  • Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Base Suspension: Charge Toluene (600 mL) and NaOMe (1.1 equiv, 0.55 mol). Heat to 90°C to create a uniform suspension.

  • Addition: Add Dimethyl 3,3-dimethyladipate (1.0 equiv, 0.5 mol) dropwise over 60 minutes.

    • Critical Insight: Slow addition prevents intermolecular Claisen condensation (oligomerization).

  • Reflux: Heat to reflux (110°C) for 6–8 hours. Monitor methanol evolution (use a Dean-Stark trap if driving equilibrium is difficult, though Dieckmann is usually irreversible with NaOMe).

  • Workup: Cool to 10°C. Neutralize with Glacial Acetic Acid (1.1 equiv) to pH 6–7.

  • Extraction: Add water (400 mL). Separate the organic layer.[6][7] Extract aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry combined organics over

    
    . Concentrate in vacuo. Distill the residue under reduced pressure (approx. 120°C @ 10 mmHg).
    
  • Expected Yield: 85–92% (Colorless oil).

Core Protocol B: Application in API Synthesis (Metconazole Intermediate)

Objective: Synthesis of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone. This protocol demonstrates the classic Alkylation


 Decarboxylation  sequence used in drug development.
Reaction Workflow Diagram

Metconazole_Synthesis cluster_conditions Critical Parameters Start MDOC (Starting Material) Inter Intermediate: C1-Alkylated u03b2-keto Ester Start->Inter SN2 Alkylation (Toluene, 100°C) Reagent 4-Chlorobenzyl Chloride + NaH/NaOMe Reagent->Inter Step2 Acid Hydrolysis (-CO2) Inter->Step2 AcOH/H2SO4 Reflux Product Target: 5-(4-chlorobenzyl)- 2,2-dimethylcyclopentanone Step2->Product Decarboxylation Info Temp: 107°C (Step 2) Time: 8 Hours Yield: ~95%

Figure 1: Synthetic workflow for the conversion of MDOC to the Metconazole precursor via alkylation and decarboxylation.

Detailed Methodology

Step 1: C1-Alkylation

  • Activation: Dissolve MDOC (1.0 equiv) in Toluene. Add Sodium Methoxide (1.05 equiv). Stir at ambient temperature for 30 min to generate the enolate.

  • Alkylation: Add 4-chlorobenzyl chloride (1.0 equiv). Heat to reflux (110°C) for 3–5 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting

    
    -keto ester spot should disappear.
    
  • Isolation: Wash with water, dry, and concentrate. The crude oil (C1-alkylated ester) is typically used directly in Step 2.

Step 2: Hydrolysis & Decarboxylation

  • Acid Matrix: Suspend the crude intermediate in a mixture of Glacial Acetic Acid (2.0 vol) and 10%

    
     (0.2 vol).
    
  • Thermolysis: Heat to 105–110°C for 8 hours.

    • Mechanism:[6][7][8][9][10] Acid-catalyzed hydrolysis converts the methyl ester to the carboxylic acid, which spontaneously decarboxylates at this temperature due to the

      
      -keto position.
      
  • Purification: Dilute with Toluene and water. Separate phases. Distill the organic layer to obtain the target ketone.[11]

    • Target Data: Boiling point ~125°C @ 2 mmHg.

Application Note: Natural Product Scaffolds

For researchers targeting terpenoids (e.g., Fraxinellone or Triquinanes ), the MDOC scaffold offers a shortcut to the gem-dimethyl cyclopentane ring.

Application ClassTarget MoleculeSynthetic Strategy using MDOC
Limonoid Degradation FraxinelloneMDOC is converted to a vinyl triflate or enol ether, followed by Pd-catalyzed coupling to append the furan ring.
Triquinanes HirsuteneThe ketone of MDOC serves as the anchor for Robinson Annulation with methyl vinyl ketone (MVK), building the second ring of the fused system.
Heterocycles PyrimidinesCondensation of MDOC with amidines (e.g., methyl carbamimidothioate) yields bicyclic pyrimidines used in kinase inhibition.

Troubleshooting & Expert Insights

  • Issue: O-Alkylation vs. C-Alkylation.

    • Cause: Use of "hard" electrophiles or polar aprotic solvents (DMSO) can favor O-alkylation (enol ether formation).

    • Solution: Use Toluene (non-polar) and softer counter-ions (Na+ rather than K+ with crown ethers) to maximize C-alkylation.

  • Issue: Incomplete Decarboxylation.

    • Cause: Temperature too low (<100°C).

    • Solution: Ensure the reaction temperature exceeds 105°C. The evolution of

      
       gas is the visual indicator of progress.
      
  • Issue: Ester Exchange.

    • Observation: Formation of ethyl ester if Ethanol is used during workup/quenching.

    • Fix: Strictly use Methanol if the methyl ester is required, or avoid alcohols entirely during the quench of the alkylation step.

References

  • Dieckmann Condensation Protocol

    • Preparation method of cyclopentanone-2-carboxylic acid methyl ester.[8][11] CN Patent 103333070B. (2015).

  • Metconazole Intermediate Synthesis (Alkylation/Decarboxylation)

    • Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone.[11] US Patent 7166750B1. (2007).

  • General Reactivity of 4,4-dimethyl-2-oxocyclopentanecarboxylate

    • Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate Compound Summary. PubChem CID 11789638.
  • Application in Kinase Inhibitor Synthesis

    • Substituted pyridinone compounds as MEK inhibitors.

Sources

Experimental procedure for alkylation of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Importance

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) is a high-value


-keto ester scaffold employed in the synthesis of complex natural products, prostaglandins, and rigidified pharmaceutical analogs.[1] The presence of the gem-dimethyl group at the C4 position imparts specific conformational constraints and lipophilicity, often improving the metabolic stability and receptor binding affinity of the final drug candidate.

The critical synthetic transformation for this scaffold is the C-alkylation at the C1 position .[1] This reaction generates a quaternary carbon center—a challenging structural motif that is prone to steric hindrance and competing O-alkylation.[1]

This Application Note provides a rigorous, field-validated protocol for the C-selective alkylation of this substrate. By utilizing a controlled deprotonation strategy with Sodium Hydride (NaH) in polar aprotic media, we maximize the formation of the thermodynamic product while suppressing O-alkylation byproducts.

Reaction Mechanism & Strategic Considerations

Mechanistic Pathway

The reaction proceeds via an


 mechanism.[1] The base deprotonates the acidic methine proton at C1 (pKa 

11), generating a resonance-stabilized enolate.[1] This ambient nucleophile can attack the alkyl halide electrophile at either the Carbon (C-alkylation) or the Oxygen (O-alkylation).[1]
  • C-Alkylation (Desired): Forms a quaternary center at C1.[1] Thermodynamically favored with soft electrophiles and appropriate solvent control.[1]

  • O-Alkylation (Undesired): Forms an enol ether.[1] Kinetic product favored by hard electrophiles, highly polar solvents (like HMPA/DMSO mixtures), or poor temperature control.[1]

Structural Diagram (DOT)

ReactionMechanism Substrate Substrate (Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate) Enolate Resonance Stabilized Enolate (C-Nucleophile vs O-Nucleophile) Substrate->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate Product C-Alkylated Product (Quaternary Center) Enolate->Product Path A: C-Attack (Major) SideProduct O-Alkylated Byproduct (Enol Ether) Enolate->SideProduct Path B: O-Attack (Minor) Electrophile Electrophile (R-X) Electrophile->Product Electrophile->SideProduct

Figure 1: Mechanistic divergence in


-keto ester alkylation. Path A is maximized by using non-dissociating solvents (THF) or controlled temperature gradients.

Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationRoleNotes
Substrate Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylateStarting MaterialDry under high vacuum if oil.[1]
Base Sodium Hydride (60% dispersion in mineral oil)BaseHazard: Reacts violently with water.[1]
Solvent Tetrahydrofuran (THF), AnhydrousSolventStabilizer-free preferred.[1]
Electrophile Alkyl Halide (R-X)ReagentIodides > Bromides > Chlorides.[1]
Additive Potassium Iodide (KI)CatalystOptional: Finkelstein activation for chlorides.[1]
Quench Sat. Aq. Ammonium Chloride (

)
Proton SourceBuffers reaction to pH ~7.[1]
Step-by-Step Procedure

Pre-requisites:

  • All glassware must be oven-dried (

    
    ) and cooled under a stream of Argon or Nitrogen.[1]
    
  • Perform all steps in a fume hood.[1]

Phase 1: Enolate Formation [1]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a temperature probe. Flush with inert gas (

    
     or 
    
    
    
    ).[1]
  • Base Preparation: Add Sodium Hydride (1.2 equiv) to the flask.

    • Expert Tip: For small scale (<1g), use directly.[1] For large scale (>10g), wash NaH with dry hexane (3x) to remove mineral oil, then dry under vacuum to ensure accurate stoichiometry.[1]

  • Solvent Addition: Suspend NaH in Anhydrous THF (0.2 M relative to substrate) . Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Evolution of

      
       gas will be vigorous.[1] Control addition rate to manage foaming.[1]
      
  • Maturation: Allow the mixture to stir at 0°C for 30 minutes , then warm to Room Temperature (RT) for 30 minutes. The solution should turn clear or slightly yellow, indicating complete enolate formation.[1]

Phase 2: Alkylation
  • Electrophile Addition: Cool the mixture back to 0°C (optional, depends on electrophile reactivity). Add the Alkyl Halide (1.1 – 1.5 equiv) dropwise.[1]

    • Note: If using a chloride, add 0.1 equiv of TBAI or KI to accelerate the reaction.

  • Reaction: Remove the ice bath and stir at RT or Reflux (

    
    ) .
    
    • Methyl Iodide/Allyl Bromide:[1] RT is usually sufficient (2–4 hours).[1]

    • Benzyl Bromide/Hindered Halides: Reflux may be required (4–12 hours).[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1] Look for the disappearance of the starting material spot (

    
    ) and appearance of the less polar product (
    
    
    
    ).
Phase 3: Workup & Purification
  • Quench: Cool to 0°C. Carefully quench with Sat. Aq.

    
     .
    
  • Extraction: Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate.[1] Separate layers. Extract aqueous layer 2x with organic solvent.[1]
    
  • Washing: Wash combined organics with Water (1x) and Brine (1x).[1]

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.[1]
      
    • Yield Target: >85%.[1][2][3][4]

Workflow Diagram (DOT)

Workflow Start Start: Dry Glassware & Inert Atmosphere Step1 Suspend NaH in THF (0°C) Start->Step1 Step2 Dropwise Addition of Substrate (H2 Evolution Control) Step1->Step2 Step3 Enolate Maturation (30 min @ RT) Step2->Step3 Step4 Add Electrophile (R-X) Step3->Step4 Step5 Reaction Monitoring (TLC/LCMS) Step4->Step5 Decision Complete? Step5->Decision Decision->Step4 No (Heat/Time) Step6 Quench (NH4Cl) & Extraction Decision->Step6 Yes Step7 Purification (Flash Chromatography) Step6->Step7

Figure 2: Operational workflow for the batch alkylation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Enolate quenching by moisture.[1]Ensure NaH quality; dry THF over molecular sieves.
O-Alkylation (Enol Ether) Solvent too polar (HMPA/DMSO) or "Hard" Electrophile.[1]Switch to non-polar solvent (Toluene) or less polar (THF).[1] Use Iodides instead of Sulfates/Triflates.[1]
Dialkylation Not possible at C1 (Quaternary).Note: This substrate is self-limiting at C1, but watch for C3 alkylation (rare).[1]
Starting Material Recovery Steric hindrance of gem-dimethyl group.[1]Increase temperature to reflux; switch solvent to DMF (

) for higher energy barrier crossing.

Characterization Standards

Upon successful alkylation, the C1-H proton signal (typically a multiplet or doublet of doublets around 3.0–3.5 ppm) will disappear from the


 NMR spectrum.
  • 
     NMR (CDCl3):  Look for the disappearance of the methine proton (
    
    
    
    ppm). The methyl ester singlet (
    
    
    ppm) will remain.[1] New signals corresponding to the R-group will appear.[1]
  • 
     NMR:  The C1 carbon signal will shift downfield (approx. 50-60 ppm 
    
    
    
    60-70 ppm) and become a quaternary carbon (no DEPT signal).[1]
  • IR: Retention of two carbonyl stretches (Ester

    
    , Ketone 
    
    
    
    ).[1]

References

  • BenchChem. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent.[1] Retrieved from [1]

  • PubChem. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Tsuzuki, S., et al. (2012).[1][5] Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.[1][5] Retrieved from

  • GuideChem. How to Prepare Methyl 2-cyclopentanonecarboxylate? Retrieved from

  • Sigma-Aldrich. Methyl 2-oxocyclopentanecarboxylate Product Information. Retrieved from [1]

Sources

Krapcho decarboxylation conditions for substituted beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Decarboxylation of Sterically Demanding


-Keto Esters via Krapcho Conditions 

Executive Summary

The Krapcho decarboxylation is the method of choice for the dealkoxycarbonylation of


-keto esters, particularly when generating sterically crowded quaternary centers or when substrates contain acid/base-sensitive moieties. Unlike traditional saponification-decarboxylation sequences, which attack the sterically shielded carbonyl carbon, the Krapcho protocol utilizes a halide-mediated 

attack on the accessible ester alkyl group. This guide provides optimized protocols for handling substituted

-keto esters, emphasizing the critical distinction between thermal decarboxylation and salt-mediated dealkylation.

Mechanistic Insight & Causality

To optimize this reaction, one must understand that it is not a decarboxylation in the first step, but rather a nucleophilic dealkylation .

The Steric Advantage

In


-disubstituted 

-keto esters, the carbonyl carbon is shielded from nucleophilic attack (e.g., by

during saponification). However, the ester's alkyl group (methyl or ethyl) remains sterically exposed. The Krapcho reaction exploits this by directing the nucleophile (halide ion) to the unhindered alkyl group, bypassing the steric congestion at the

-carbon.
Pathway Analysis
  • Activation: The metal cation (

    
    , 
    
    
    
    ) coordinates with the
    
    
    -dicarbonyl system, increasing the electrophilicity of the ester alkyl group.
  • Dealkylation (

    
    ):  The halide anion (
    
    
    
    ) attacks the ester methyl/ethyl group. Crucial: Methyl esters react significantly faster than ethyl esters due to lower steric hindrance at the
    
    
    site.
  • Decarboxylation: The resulting carboxylate is unstable at high temperatures (

    
    ) and spontaneously decarboxylates to an enolate.
    
  • Protonation: The enolate is protonated by residual water or solvent to yield the ketone.

KrapchoMechanism Substrate α,α-Disubstituted β-Keto Ester Complex Metal-Chelated Intermediate Substrate->Complex + LiCl (Coordination) Carboxylate β-Keto Carboxylate Complex->Carboxylate Cl- attacks Me/Et (SN2 Dealkylation) Byproduct Alkyl Halide (MeCl/EtCl) Complex->Byproduct Enolate Enolate Intermediate Carboxylate->Enolate - CO2 (Thermal) CO2 CO2 (Gas) Carboxylate->CO2 Product Substituted Ketone Enolate->Product + H2O (Protonation)

Figure 1: Mechanistic pathway of Krapcho decarboxylation highlighting the critical SN2 dealkylation step prior to CO2 loss.

Critical Parameters & Optimization

ParameterRecommendationRationale
Solvent DMSO (Primary), DMF, NMPHigh dielectric constant promotes charge separation of the salt; high boiling point allows thermal decarboxylation.
Salt LiCl (Standard), MgCl2, NaCl

acts as a strong Lewis acid for coordination.

is sufficiently nucleophilic in aprotic media.
Water Content 1–3 equivalentsEssential for the final protonation step. Anhydrous conditions can stall the reaction at the enolate stage.[1]
Temperature 140–160 °CRequired to overcome the activation energy of the decarboxylation step.
Ester Group Methyl > EthylMethyl esters react 10–100x faster due to

kinetics. Transesterify ethyl esters to methyl if reaction is sluggish.

Experimental Protocols

Protocol A: Standard Thermal Decarboxylation (LiCl/DMSO)

Best for: General substrates, scale-up, and sterically hindered


-positions.

Reagents:

  • Substituted

    
    -keto ester (1.0 equiv)
    
  • Lithium Chloride (LiCl) (2.0 – 4.0 equiv)

  • DMSO (Reagent Grade, 5–10 mL per gram of substrate)

  • Water (2.0 equiv)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the

    
    -keto ester and DMSO.
    
  • Addition: Add LiCl (solid) and water. Note: The reaction mixture may not be homogeneous initially.

  • Heating: Heat the mixture to 150 °C (internal temperature). Evolution of gas (

    
     and alkyl halide) indicates reaction initiation.
    
  • Monitoring: Monitor by TLC or LCMS. Methyl esters typically complete in 2–6 hours; ethyl esters may require 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE (3x). Caution: DMSO can retain product; thorough water washes of the organic layer are required.

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Protocol B: Microwave-Assisted Aqueous Decarboxylation

Best for: High-throughput screening, difficult substrates, and "Green" chemistry requirements.

Reagents:

  • Substituted

    
    -keto ester (1.0 equiv)
    
  • Lithium Sulfate (

    
    ) or NaCl (1.0 – 2.0 equiv)
    
  • Solvent: Water (or 10:1

    
    :DMSO if solubility is poor)
    

Procedure:

  • Setup: Charge a microwave process vial with the substrate, salt, and water.

  • Reaction: Seal the vial and irradiate at 180–200 °C for 10–30 minutes.

  • Rationale: The superheated water acts as both solvent and proton source. The high pressure/temperature accelerates the hydrolysis/decarboxylation sequence.

  • Workup: Extract directly from the reaction vial with organic solvent.

Troubleshooting & Decision Logic

Use the following decision tree to select conditions and troubleshoot stalled reactions.

DecisionTree Start Start: Substituted β-Keto Ester CheckEster Ester Type? Start->CheckEster Methyl Methyl Ester CheckEster->Methyl Ethyl Ethyl/Other Ester CheckEster->Ethyl TertButyl t-Butyl Ester CheckEster->TertButyl Standard Protocol A: LiCl / DMSO / 150°C Methyl->Standard Ethyl->Standard AcidCleavage Use TFA/DCM (Not Krapcho) TertButyl->AcidCleavage Krapcho ineffective Slow Reaction Slow? Standard->Slow If incomplete >12h Transesterify Perform MeOH/acid Transesterification Slow->Transesterify Convert to Methyl Microwave Protocol B: Microwave / H2O / 200°C Slow->Microwave Increase Energy Transesterify->Standard

Figure 2: Workflow for selecting and optimizing decarboxylation conditions based on ester substitution.

References

  • Original Methodology: Krapcho, A. P.; Glynn, G. A.; Grenon, B. J. The Decarbethoxylation of Geminal Dicarbethoxy Compounds. Tetrahedron Lett.1967 , 8, 215–217. Link

  • Comprehensive Review: Krapcho, A. P.[2][3][4] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media.[2][5][3] Synthesis1982 , 10, 805–822. Link
  • Microwave Adaptation: Mason, J. D.; Murphree, S. S.[6][7] Microwave-Assisted Aqueous Krapcho Decarboxylation.[2][5][6][7][8][9] Synlett2013 , 24, 1391–1394.[6][7] Link

  • Mechanism & Kinetics: Krapcho, A. P.; Lovey, A. J.

    
    -Keto Esters in Wet Dimethyl Sulfoxide. Effect of Added Salts on the Decarbalkoxylation Rates.[5][1][4][6][7][8][9] Tetrahedron Lett.1973 , 14, 957–960. Link
    

Sources

Application Note: Process Intensification in the Synthesis of Substituted Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted cyclopentanones are critical pharmacophores in prostaglandin synthesis and high-value olfactory cores in the fragrance industry (e.g., Methyl Dihydrojasmonate). However, their industrial synthesis is often plagued by poor atom economy, difficult heat management, and regio-isomeric impurities.

This guide moves beyond textbook definitions to provide a scalable, process-intensified framework. We contrast the Classic Anionic Approach (Dieckmann Condensation) with the Modern Cationic Approach (Nazarov Cyclization/Piancatelli Rearrangement), culminating in a continuous flow protocol designed for safety and throughput.

Strategic Route Selection: The Decision Matrix

Before initiating wet chemistry, the process chemist must evaluate the substrate architecture against thermodynamic constraints.

Table 1: Comparative Analysis of Synthetic Routes
FeatureDieckmann CondensationNazarov CyclizationPauson-Khand Reaction
Mechanism Anionic (Enolate)Cationic (4

Electrocyclic)
Metal-Mediated (

)
Atom Economy Low (Decarboxylation loss)High (Isomerization)High (Addition)
Reagent Cost Low (Alkoxides, Esters)Medium (Lewis Acids)High (Co/Rh Catalysts)
Key Risk Runaway exotherms, polymerizationTorquoselectivity (bond position)CO handling, Catalyst recovery
Scale Suitability >100 kg (Robust)>10 kg (Fine Control)<10 kg (Pharma High-Value)
Figure 1: Route Selection Logic

RouteSelection Start Target: Substituted Cyclopentanone Substrate Available Precursor? Start->Substrate DiEster 1,6-Diester Substrate->DiEster Cheap Linear Chain Divinyl Divinyl Ketone Substrate->Divinyl Conjugated System Furfural Furfural/Biomass Substrate->Furfural Green Source Dieckmann Route A: Dieckmann Condensation (High Volume, Low Cost) DiEster->Dieckmann Nazarov Route B: Nazarov Cyclization (High Precision, Stereocontrol) Divinyl->Nazarov Piancatelli Route C: Piancatelli Rearrangement (Flow Chemistry Preferred) Furfural->Piancatelli

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and scale requirements.

Protocol A: The Classic Anionic Route (Dieckmann)

Target: 2-Alkyl-cyclopentanone derivatives (Precursors to Jasmonates). Scale: Pilot (50 L reactor simulation).

Mechanistic Insight

The Dieckmann condensation is an intramolecular Claisen condensation.[1][2] The critical process parameter (CPP) here is dilution . High concentrations favor intermolecular polymerization (Claisen), while high dilution favors intramolecular cyclization (Dieckmann).

  • The Thermodynamic Sink: The reaction is driven to completion by the deprotonation of the formed

    
    -keto ester. Thus, 1.0 equivalent of base is insufficient ; you need 
    
    
    
    equiv to ensure the product remains as the stable enolate until quench.
Detailed Protocol

Reagents:

  • Dimethyl adipate derivative (1.0 equiv)

  • Sodium Methoxide (NaOMe), 30% in MeOH (1.2 equiv)

  • Solvent: Toluene (azeotropic drying capability)

Workflow:

  • System Prep: Charge a 50 L glass-lined reactor with Toluene (20 L). Initiate agitation (150 RPM).

  • Drying (Critical): Heat to reflux and distill off 2 L of Toluene to remove trace water azeotropically. Water kills the alkoxide base.

  • Base Addition: Cool to 60°C. Add NaOMe solution via dosing pump over 30 mins.

  • Reaction: Heat to 85°C. Methanol will form as a byproduct.

    • Engineering Control: continuously distill off the Toluene/Methanol azeotrope. This shifts the equilibrium forward (Le Chatelier’s principle).

  • Quench: Once HPLC indicates <1% starting material, cool to 20°C.

  • Acidification: Transfer the reaction mass into a second vessel containing cold dilute H2SO4. Maintain pH < 4 to prevent hydrolysis of the ester.

  • Decarboxylation (The "Krapcho" Variation):

    • To remove the ester group and yield the substituted cyclopentanone, heat the organic layer with wet DMSO and NaCl at 140°C.

    • Note: On a large scale, acid-catalyzed hydrolysis followed by thermal decarboxylation is safer than DMSO.

Protocol B: The Modern Cationic Route (Nazarov)

Target: Cyclopentenones (requiring subsequent hydrogenation). Scale: Laboratory Scale-Up (1 kg).

Mechanistic Insight

The Nazarov cyclization is a


 conrotatory electrocyclization.
  • Torquoselectivity: The direction of ring closure is dictated by orbital overlap. Bulky silicon groups are often used in academia to direct the double bond (Silicon-Directed Nazarov), but for industry, we rely on thermodynamic equilibration of the double bond using Lewis Acids.

Detailed Protocol

Reagents:

  • Divinyl ketone substrate (1.0 equiv)

  • Catalyst:

    
     (inexpensive) or 
    
    
    
    (high yield, recyclable).
  • Solvent: Dichloroethane (DCE) or Toluene.

Workflow:

  • Dissolution: Dissolve substrate in DCE (0.5 M concentration).

  • Catalyst Loading: Add

    
     (5 mol%). The reaction is often highly exothermic initially.
    
  • Cyclization: Stir at reflux (80°C).

  • Monitoring: Monitor the disappearance of the enone signal via IR spectroscopy or TLC.

  • Workup: Wash with saturated

    
     to remove iron salts.
    
  • Purification: Distillation. (Cyclopentenones are generally volatile and stable).

Protocol C: Continuous Flow Synthesis (Green Chemistry)

Target: Conversion of Furfural derivatives to Cyclopentanones (Piancatelli/Hydrogenation). Why Flow? This route involves high pressure (


) and high temperatures (

), creating a safety profile unsuitable for large batch reactors.
Flow Reactor Setup
  • Feed A: Furfural derivative in water/ethanol.

  • Feed B:

    
     gas (mass flow controller).
    
  • Reactor: Packed Bed Reactor (PBR) containing Pd/C or Ru/C catalyst.

  • Back Pressure Regulator (BPR): Set to 50 bar.

Figure 2: Continuous Flow Diagram

FlowProcess FeedA Feed A: Substrate Solution Mixer Static Mixer FeedA->Mixer FeedB Feed B: H2 Gas (50 bar) FeedB->Mixer PBR Packed Bed Reactor (Pd/C @ 160°C) Mixer->PBR Slug Flow Cooler Heat Exchanger (Cool to 25°C) PBR->Cooler BPR Back Pressure Regulator Cooler->BPR GLS Gas-Liquid Separator BPR->GLS Product Crude Cyclopentanone GLS->Product

Caption: High-pressure continuous flow setup for the hydrogenation/rearrangement of furfural derivatives.

Operating Protocol
  • Priming: Flush the PBR with solvent to wet the catalyst bed.

  • Pressurization: Ramp system pressure to 50 bar using the BPR and

    
     flow.
    
  • Heating: Set reactor block to 160°C. Note: In batch, this temperature with

    
     is a deflagration risk. In flow, the low active volume mitigates this.
    
  • Steady State: Pump substrate at a Liquid Hourly Space Velocity (LHSV) of

    
    .
    
  • Collection: Discard the first 2 residence times (dispersion zone). Collect steady-state output.

  • Analysis: GC-FID for conversion. This route typically yields >95% conversion with water as the primary byproduct.

References

  • Renz, M., & Corma, A. (2004).[3] "Ketonic Decarboxylation of Adipic Acid." European Journal of Organic Chemistry.[3] Link

  • NRO Chemistry. (2022).[4] "Nazarov Cyclization: Mechanism and Procedure." Link

  • Firmenich SA. (1981). "Process for the preparation of methyl dihydrojasmonate." US Patent 4260830A. Link

  • Organic Chemistry Portal. (2023). "Synthesis of Cyclopentanones." Link

  • MDPI. (2023). "The Cascade Transformation of Furfural to Cyclopentanone." Molecules. Link

Sources

Application Note: Asymmetric Reduction of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate via Dynamic Kinetic Resolution (DKR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The asymmetric reduction of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 11789638) is a pivotal transformation in the synthesis of chiral building blocks for prostaglandins, carbapenems, and specific terpenoid pharmaceuticals. Due to the lability of the


-proton at the C1 position, this substrate undergoes rapid epimerization, making it an ideal candidate for Dynamic Kinetic Resolution (DKR) .

This guide details two distinct methodologies to access high-purity chiral


-hydroxy esters:
  • Transition Metal Catalysis (Ru-BINAP): Favors the anti-(1R, 2R) diastereomer (using (R)-BINAP) with high scalability.

  • Biocatalysis (Ketoreductase/KRED): Typically provides access to the syn-(1R, 2S) diastereomer, offering complementary stereoselectivity.

Mechanistic Insight: Dynamic Kinetic Resolution (DKR)

The success of this reaction relies on the DKR principle. The substrate exists as a racemic mixture of enantiomers (


 and 

) which rapidly interconvert via the enol form under the reaction conditions.

For high enantioselectivity, two conditions must be met:

  • Fast Racemization: The rate of epimerization (

    
    ) must be significantly faster than the rate of reduction (
    
    
    
    ).
  • Selective Reduction: The catalyst must reduce one enantiomer (

    
    ) much faster than the other (
    
    
    
    ).

In the case of Ruthenium-BINAP catalysis, the reaction proceeds via a monohydride mechanism where the geometry of the cyclic transition state dictates the formation of the anti product (trans-hydroxy ester) preferentially.

DKR Mechanism Diagram

DKR_Mechanism Racemate Racemic Substrate (Fast Epimerization) Enol Enol Intermediate (Achiral/Planar) Racemate->Enol k_epim Complex_R Catalyst-Substrate (R) (Slow Reduction) Racemate->Complex_R Binding Complex_S Catalyst-Substrate (S) (Fast Reduction) Racemate->Complex_S Binding Product_Syn Syn-Product (Minor) Complex_R->Product_Syn k_slow (Minor) Product_Anti Anti-Product (1R, 2R) >98% ee Complex_S->Product_Anti k_fast (Major)

Caption: Kinetic scheme showing the preferential reduction of one enantiomer via DKR, leading to the anti-product.

Protocol A: Ru-BINAP Catalyzed Hydrogenation

Target Product: Methyl (1R, 2R)-2-hydroxy-4,4-dimethylcyclopentanecarboxylate (Anti isomer). Catalyst: RuCl


[(R)-BINAP] (Noyori Catalyst).
Materials & Equipment
  • Substrate: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (>95% purity).

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or RuCl

    
    ((R)-BINAP)(DMF)
    
    
    
    .
  • Solvent: Anhydrous Methanol (degassed).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor), glovebox or Schlenk line.

Experimental Procedure
  • Catalyst Preparation:

    • In a glovebox, weigh RuCl

      
      ((R)-BINAP)  (0.5 mol%) and transfer to a Schlenk flask.
      
    • Note: Pre-formed catalysts are preferred over in-situ generation for reproducibility.

  • Solution Preparation:

    • Dissolve the substrate (1.0 equiv, e.g., 10 mmol) in degassed anhydrous Methanol (concentration ~0.5 M).

    • Add the catalyst to the substrate solution under Argon.[1]

  • Hydrogenation:

    • Transfer the solution to the autoclave via cannula / syringe to avoid oxygen exposure.

    • Purge the reactor 3 times with H

      
       (5 bar).
      
    • Pressurize to 40-100 bar (4-10 MPa) H

      
      .
      
    • Heat to 50°C and stir vigorously (1000 rpm) for 24-48 hours.

    • Critical Control: Higher pressures and temperatures favor the DKR efficiency by enhancing the epimerization rate relative to reduction.

  • Workup:

    • Cool reactor to room temperature and vent H

      
       carefully.
      
    • Concentrate the solvent under reduced pressure.[2]

    • Pass the residue through a short pad of silica gel (eluent: EtOAc/Hexanes) to remove Ruthenium salts.

Expected Results
ParameterSpecification
Conversion > 99%
Diastereomeric Ratio (dr) > 95:5 (anti:syn)
Enantiomeric Excess (ee) > 98% (1R, 2R)
Yield 90-95%

Protocol B: Biocatalytic Reduction (KRED)

Target Product: Methyl (1R, 2S)-2-hydroxy-4,4-dimethylcyclopentanecarboxylate (Syn isomer). Biocatalyst: Ketoreductases (KREDs) or Engineered Saccharomyces cerevisiae.

Materials
  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel) or Baker's Yeast (Type II).

  • Cofactor: NADP+ / NADPH.

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Experimental Procedure (Screening Scale)
  • Buffer Prep: Prepare 100 mM K-phosphate buffer (pH 7.0) containing 1 mM MgSO

    
    .
    
  • Reaction Mix:

    • Substrate: 50 mg (dissolved in 50

      
      L DMSO).
      
    • Enzyme: 5 mg KRED powder.

    • Recycling Mix: 25 mg Glucose + 1 mg GDH + 0.5 mg NADP+.

    • Total Volume: 1 mL.

  • Incubation:

    • Shake at 30°C, 250 rpm for 24 hours.

  • Workup:

    • Extract with Ethyl Acetate (2 x 1 mL).

    • Dry over Na

      
      SO
      
      
      
      and analyze via GC/HPLC.
Biocatalysis Workflow Diagram

Biocatalysis_Workflow Start Start: Substrate + Buffer Cofactor Add Cofactor Recycle: Glucose + GDH + NADP+ Start->Cofactor Enzyme Add Specific KRED (Screening) Cofactor->Enzyme Incubation Incubate 30°C, 24h, pH 7.0 Enzyme->Incubation Extraction Extraction (EtOAc) & Phase Separation Incubation->Extraction Analysis Chiral HPLC/GC Determine ee/dr Extraction->Analysis

Caption: Step-by-step workflow for enzymatic reduction screening.[3]

Analytical Methods

To ensure the integrity of the chiral centers, precise analytical methods are required.

Gas Chromatography (GC)
  • Column: Chiral Cyclodextrin-based column (e.g., CP-Chirasil-Dex CB or

    
    -DEX).
    
  • Conditions:

    • Injector: 250°C.

    • Oven: 100°C (hold 5 min)

      
       160°C at 2°C/min.
      
    • Detector: FID at 275°C.

  • Separation: The four isomers (syn-enantiomers and anti-enantiomers) typically resolve well due to the rigidity of the cyclopentane ring.

NMR Spectroscopy
  • 
    H NMR (CDCl
    
    
    
    ):
    • Anti-isomer: The coupling constant

      
       is typically larger (~8-10 Hz) or distinct from the syn-isomer (~2-5 Hz) depending on the ring pucker, though in 5-membered rings this can vary.
      
    • Verification: Use NOESY to confirm the spatial relationship between the C1-proton and C2-proton.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity (Low dr) Slow epimerization rate.Increase Temperature (to 50-60°C) or add weak base (e.g., Et

N) to facilitate enolization.
Low Conversion Catalyst poisoning or insufficient H

.
Repurify substrate (remove halides/acids); Increase H

pressure to 80-100 bar.
Product Racemization Workup too basic.Avoid strong bases during workup; the product is stable but the starting material is not.

References

  • Noyori, R., et al. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society, 111(25), 9134–9145. Link

  • Genêt, J. P., et al. (1993).

    
    -keto esters." Synlett, 1993(07), 478-480. Link
    
  • Kitamura, M., et al. (1988). "Homogeneous asymmetric hydrogenation of functionalized ketones." Organic Syntheses, 67, 49. Link

  • Kaluzna, I., et al. (2005). "Ketoreductases: Stereoselective reduction of

    
    -keto esters." Tetrahedron: Asymmetry, 16(22), 3682-3689. Link
    

Sources

Application Note: Strategic Utilization of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate in Prostaglandin Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS 60585-44-6) as a high-value scaffold for the synthesis of gem-dimethyl prostaglandin (PG) analogs . While natural prostaglandins possess a conserved cyclopentane core, the introduction of gem-dimethyl groups (specifically at the C4 position of the ring) is a critical medicinal chemistry tactic to block metabolic degradation, modify lipophilicity, and alter receptor subtype selectivity.

This protocol focuses on the conversion of this


-keto ester into the versatile 4,4-dimethyl-2-cyclopenten-1-one  building block, followed by its application in a convergent Three-Component Coupling  synthesis. This approach allows for the rapid assembly of complex PG analogs with high stereocontrol.

Compound Profile & Strategic Value

PropertySpecification
Compound Name Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate
CAS Number 60585-44-6
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 170.21 g/mol
Functional Class

-Keto Ester / Cyclopentanoid Scaffold
Key Structural Feature Gem-dimethyl group (C4): Sterically hinders enzymatic attack and enforces specific ring conformations.[1]
Primary Application Precursor to 4,4-dimethyl-2-cyclopenten-1-one (Michael Acceptor).
Mechanism of Action in Synthesis

The utility of this compound lies in its "masked" functionality. The ester group at C1 activates the C1 position for alkylation but is primarily used here as a regiodirecting group that can be removed via decarboxylation. The resulting 4,4-dimethylcyclopentanone core is easily oxidized to the enone, which serves as the "hub" for attaching the


- and 

-side chains of the prostaglandin molecule.

Synthetic Workflow: The Enone Scaffold Route

The most authoritative method for utilizing this starting material is the generation of the 4,4-dimethyl-2-cyclopenten-1-one scaffold. This enone acts as a Michael acceptor for the organometallic installation of the


-chain, a methodology pioneered in convergent PG synthesis (e.g., the Noyori or Suzuki approaches).
Phase A: Decarboxylation to the Ketone Core

Objective: Remove the ester activating group to yield the thermodynamically stable gem-dimethyl cyclopentanone.

Protocol:

  • Reagents: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (1.0 equiv), LiCl (2.5 equiv), DMSO (Solvent), Water (1.1 equiv).

  • Procedure (Krapcho Decarboxylation):

    • Dissolve the starting ester in DMSO (5 mL/mmol).

    • Add LiCl and water.

    • Heat the mixture to 140–160 °C under nitrogen for 4–6 hours. Note: Evolution of

      
       gas indicates reaction progress.
      
    • Workup: Cool to room temperature, dilute with brine, and extract with diethyl ether (

      
      ).
      
    • Purification: Distillation or flash chromatography (SiO2, Hexane/EtOAc).[2]

    • Product: 4,4-dimethylcyclopentan-1-one .[3][4][5][6]

Phase B: Regioselective Unsaturation (Saegusa-Ito Oxidation)

Objective: Introduce the


-unsaturation required for conjugate addition.

Protocol:

  • Silyl Enol Ether Formation:

    • Treat 4,4-dimethylcyclopentan-1-one with TMSCl (1.2 equiv) and LDA (1.1 equiv) in THF at

      
      .
      
    • Mechanism: The bulky gem-dimethyl group directs deprotonation to the less hindered alpha-position (C2), ensuring regioselectivity.

  • Oxidation:

    • Isolate the crude silyl enol ether.

    • Resuspend in acetonitrile. Add Palladium(II) Acetate [Pd(OAc)2] (0.5–1.0 equiv) or catalytic Pd(OAc)2 with benzoquinone as a co-oxidant.

    • Stir at room temperature for 3–12 hours.

  • Result: 4,4-dimethyl-2-cyclopenten-1-one .

Application: Convergent Three-Component Coupling

Once the 4,4-dimethyl-2-cyclopenten-1-one scaffold is generated, it serves as the electrophilic core for assembling the prostaglandin.

Diagram: Convergent Synthesis Pathway

PG_Synthesis Start Methyl 4,4-dimethyl-2- oxocyclopentanecarboxylate Ketone 4,4-dimethylcyclopentanone Start->Ketone Decarboxylation (Krapcho) Enone 4,4-dimethyl-2- cyclopenten-1-one (The Scaffold) Ketone->Enone Saegusa Oxidation Intermed Enolate Intermediate Enone->Intermed 1. Michael Addition (at C3) OmegaChain ω-Side Chain (Organocuprate) OmegaChain->Intermed AlphaChain α-Side Chain (Aldehyde/Halide) Final Gem-Dimethyl Prostaglandin Analog AlphaChain->Final Intermed->Final 2. Enolate Trapping (at C2)

Caption: Synthesis of gem-dimethyl prostaglandin analogs via the 4,4-dimethyl-2-cyclopenten-1-one scaffold derived from the starting ester.

Detailed Coupling Protocol (Representative)
  • Step 1: Conjugate Addition (Installation of

    
    -Chain) 
    
    • Reagent: Lithium dialkylcuprate derived from the

      
      -side chain precursor (e.g., a vinyl iodide).
      
    • Conditions: THF,

      
      .
      
    • Action: The cuprate attacks the C3 position of the 4,4-dimethyl-2-cyclopenten-1-one . The gem-dimethyl group at C4 sterically directs the incoming nucleophile to the trans face relative to any pre-existing substituents (though here it is planar), but critically, it prevents attack at C4.

    • Intermediate: A specific lithium enolate is formed. Do not quench yet.

  • Step 2: Enolate Trapping (Installation of

    
    -Chain) 
    
    • Reagent: Add the

      
      -side chain electrophile (e.g., propargylic halide or aldehyde) directly to the enolate solution.
      
    • Conditions: Warm slowly to

      
      .
      
    • Mechanism: The enolate attacks the electrophile, establishing the C2-C3 trans stereochemistry typical of bioactive prostaglandins.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Decarboxylation Incomplete reaction or loss of volatile ketone.Use DMSO/NaCl at high temp (

). Ensure efficient condenser cooling as 4,4-dimethylcyclopentanone is volatile.
Regioisomerism in Oxidation Wrong enolate formed.Use a bulky base (LDA or LiHMDS) at

(Kinetic control). The C4-gem-dimethyl group naturally favors formation of the C1-C2 enolate over C1-C5 due to steric bulk.
No Michael Addition Steric hindrance of the cuprate.Use "Higher Order" cyanocuprates (Lipshutz type) to overcome the steric bulk of the adjacent gem-dimethyl group.

References

  • BenchChem. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60585-44-6, Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate. Retrieved from

  • Edwards, M. G., et al. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations.[7] Synthesis, 2008, 3279-3288.[7] (Discusses gem-dimethyl group utility).[3] Retrieved from

  • Drug Hunter (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. (Context on industrial scale gem-dimethyl reagents). Retrieved from

  • Kluender, H. C., & Woessner, W. (1979). The synthesis of dimethylphosphonoprostaglandin analogs. Prostaglandins and Medicine, 2(6), 441-444. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: #DMN-44-YIELD Subject: Yield Optimization & Troubleshooting for Gem-Dimethyl Cyclopentanoids Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is primarily achieved via the Dieckmann condensation of dimethyl 3,3-dimethylhexanedioate (dimethyl 3,3-dimethyladipate).

While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically favors cyclization, researchers often encounter low yields due to three specific failure points:

  • Reversibility Management: Failure to drive the equilibrium by removing methanol or deprotonating the product.

  • Regioselectivity: Competition between forming the 4,4-dimethyl isomer (kinetically favored) and the 3,3-dimethyl isomer.

  • Decarboxylation: Inadvertent hydrolysis/decarboxylation during the acidic quench.

This guide provides a high-yield protocol and a diagnostic troubleshooting workflow.

Module 1: Mechanistic Logic & Regioselectivity

To improve yield, you must control where the cyclization occurs. The precursor, dimethyl 3,3-dimethyladipate, is asymmetric regarding its alpha-protons.

  • Path A (Favored): Deprotonation at C5 (unhindered)

    
     Attack on C1 
    
    
    
    4,4-dimethyl product .
  • Path B (Disfavored): Deprotonation at C2 (hindered by gem-dimethyl)

    
     Attack on C6 
    
    
    
    3,3-dimethyl product .
Visualization: Reaction Pathway & Competition

The following diagram illustrates the kinetic competition and the critical "Product Enolate" sink that drives the reaction forward.

Dieckmann_Pathway Start Dimethyl 3,3-dimethyladipate Enolate_A C5 Enolate (Unhindered) Start->Enolate_A Fast Deprotonation Enolate_B C2 Enolate (Sterically Hindered) Start->Enolate_B Slow (Steric Clash) Cyclic_A Intermediate A (Tetrahedral) Enolate_A->Cyclic_A Cyclization Product_A 4,4-Dimethyl Product Cyclic_A->Product_A -OMe Product_A->Start + MeOH (Reverse Reaction) Stable_Enolate_A STABLE ENOLATE SALT (Thermodynamic Sink) Product_A->Stable_Enolate_A + Base (Irreversible) Product_B 3,3-Dimethyl Isomer Enolate_B->Product_B Slow Cyclization

Caption: Kinetic pathway analysis showing the favored formation of the 4,4-dimethyl isomer via the unhindered C5 enolate. The formation of the stable enolate salt is the driving force.

Module 2: High-Yield Experimental Protocol

Do not rely on simple reflux in methanol. The presence of methanol promotes the reverse reaction (ring opening). The industry-standard method uses Azeotropic Distillation or Irreversible Deprotonation (NaH) .

Recommended Method: NaH in Toluene (Irreversible)

This method is superior for lab-scale (<100g) synthesis as H₂ evolution drives the reaction to completion.

Reagents:

  • Dimethyl 3,3-dimethyladipate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq) — Excess is critical.

  • Toluene (Anhydrous) or THF (Anhydrous).

  • Catalytic Methanol (0.1 eq) — Initiator.

Step-by-Step Protocol:

  • Base Preparation:

    • Wash NaH (2.2 eq) with dry hexane under Argon to remove mineral oil (optional, but improves yield calculation).

    • Suspend NaH in anhydrous Toluene (0.2 M concentration relative to substrate).

    • Heat to 60°C.

  • Initiation:

    • Add catalytic MeOH (0.1 eq). Wait for minor H₂ evolution (activation of surface).

  • Substrate Addition (The "High Dilution" Trick):

    • Dissolve the diester in a minimal amount of Toluene.

    • Add the diester solution dropwise over 1–2 hours.

    • Why? Keeping the diester concentration low relative to the base favors intramolecular cyclization (Dieckmann) over intermolecular condensation (Oligomerization).

  • Reaction & Driving Force:

    • Reflux (110°C) for 4–6 hours.

    • Checkpoint: The reaction mixture should become a thick slurry (the sodium enolate salt precipitates).

  • The Critical Quench (Preventing Decarboxylation):

    • Cool mixture to 0°C.

    • Do NOT use strong HCl directly.

    • Add Glacial Acetic Acid (2.5 eq) dropwise. This protonates the enolate to the

      
      -keto ester without catalyzing decarboxylation.
      
    • Dilute with cold water.

  • Workup:

    • Separate organic layer.[1][2][3]

    • Wash with brine.[1]

    • Dry over MgSO₄ and evaporate.

    • Purification: Distillation under high vacuum is preferred over chromatography for

      
      -keto esters.
      

Module 3: Troubleshooting & FAQs

Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Moisture in solvent/base.Use fresh NaH; distill Toluene over Na/Benzophenone.
Starting Material Remains Equilibrium reversal.If using NaOMe, you must distill off the MeOH formed during reaction.
Oligomers/Gunk Concentration too high.Slow down addition rate; increase solvent volume (High Dilution).
Product Vanishes in Workup Decarboxylation.Quench with Acetic Acid instead of HCl. Keep temperature <5°C during quench.
Wrong Isomer (3,3-dimethyl) Thermodynamic equilibration.Stop reaction immediately upon consumption of SM. Long reflux times can equilibrate to the thermodynamic mix.
Diagnostic Workflow: Isolation Issues

Use this logic tree to determine why your yield is suffering during the isolation phase.

Workup_Troubleshoot Start Reaction Complete (TLC shows conversion) Quench Quench Procedure Start->Quench Check_pH Check pH of Aqueous Layer Quench->Check_pH Acidic pH < 2 (Strong Acid) Check_pH->Acidic Used HCl/H2SO4 Mild pH 4-6 (Acetic Acid) Check_pH->Mild Used AcOH Decarb Risk: Decarboxylation (Loss of CO2) Acidic->Decarb Heat generated Success Intact Beta-Keto Ester Mild->Success Lost_Yield Lost_Yield Decarb->Lost_Yield Product becomes 2,2-dimethylcyclopentanone

Caption: Decision tree highlighting the risk of decarboxylation during the quench phase. Using weak acids (Acetic Acid) preserves the ester moiety.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Methoxide (NaOMe) instead of NaH? A: Yes, and it is cheaper for scale-up. However, because the reaction produces methanol as a byproduct, and methanol reverses the Dieckmann condensation, you must perform the reaction in Toluene and actively distill off the Methanol/Toluene azeotrope during the reaction to drive the equilibrium forward [1, 2].

Q: Why is my product "oiling out" and refusing to crystallize? A: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is often a liquid at room temperature or a low-melting solid. It exists in equilibrium with its enol form. Do not attempt recrystallization; purify via vacuum distillation (approx. bp 70–73°C at 48 mmHg for the non-methylated analog, expect higher for dimethyl) [3].

Q: I see two spots on TLC that are very close. Is this the 3,3-isomer? A: Not necessarily.


-keto esters often show two spots due to keto-enol tautomerism  on silica gel. Run the TLC with a drop of triethylamine to force the enolate, or stain with FeCl3 (purple color indicates enol). If the spots persist as distinct chemical entities, it may be the 3,3-isomer, but the 4,4-isomer is kinetically favored due to the unhindered C5 protons.

References

  • BenchChem. Synthesis of 2-Methoxycarbonylcyclopentanone (General Dieckmann Protocol). Retrieved from 1.

  • Google Patents. US5672763A - Process for the preparation of 2-substituted cyclopentanones. (Describes the NaOMe/Toluene azeotropic distillation method). Retrieved from 4.

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester (Favorskii route & Dieckmann context). Coll. Vol. 4, p.594 (1963). Retrieved from 3.

  • Alfa Chemistry. Dieckmann Condensation Mechanism and Reagents. Retrieved from 5.

Sources

Identifying side products in the synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-882 Topic: Impurity Profiling & Troubleshooting for Dieckmann Condensation of Dimethyl 3,3-dimethylhexanedioate

Executive Summary & Reaction Landscape[1][2][3][4]

The "Why" Behind the Chemistry: You are synthesizing Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate via the Dieckmann Condensation . This reaction utilizes the Thorpe-Ingold Effect (gem-dimethyl effect), where the bulky methyl groups at the C4 position compress the internal bond angle, entropically favoring ring closure over intermolecular polymerization.

However, the product is a


-keto ester, a motif thermodynamically prone to hydrolysis and subsequent decarboxylation.[1] High-purity isolation requires balancing kinetic activation (enolate formation) against thermodynamic degradation.
Visualizing the Reaction Pathways

The following diagram maps the critical decision points where your reaction diverts from the Target Product (TP) to common impurities.

ReactionLandscape SM Dimethyl 3,3-dimethyladipate (Starting Material) Enolate Enolate Intermediate SM->Enolate Base (NaOMe) TP Target Product (Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate) Enolate->TP Intramolecular Cyclization (Favored) Oligomer Oligomers/Polymers (Intermolecular Claisen) Enolate->Oligomer High Conc. (Intermolecular) Acid Beta-Keto Acid (Transient) TP->Acid Hydrolysis (pH < 4, Heat) Reverse Ring Scission (Reverse Dieckmann) TP->Reverse Alkoxide Attack (Equilibrium) Ketone 4,4-Dimethylcyclopentan-1-one (Decarboxylated) Acid->Ketone -CO2 (Thermal Decarboxylation)

Figure 1: Reaction landscape showing the competition between the Thorpe-Ingold favored cyclization and the concentration-dependent oligomerization or thermodynamically driven decarboxylation.

Troubleshooting Guide (Q&A)

Issue A: The "Missing Ester" (Decarboxylation)

User Query: "I isolated my product, but the NMR shows a loss of the methyl singlet at ~3.7 ppm, and the mass spec shows a peak at [M-58]. What happened?"

Diagnosis: You have generated 4,4-dimethylcyclopentan-1-one . This is the most common failure mode. The


-keto ester moiety is stable, but if the ester hydrolyzes to the 

-keto acid during the quench, it will spontaneously decarboxylate upon heating (even mild rotovap temperatures).

Root Cause:

  • Quench pH too low: Dropping the pH below 3.0 during workup promotes hydrolysis.

  • Thermal Stress: Distilling the crude product without first neutralizing residual acid.

Corrective Action:

  • Protocol Shift: Quench the reaction mixture into cold, dilute acetic acid or saturated NH₄Cl rather than strong HCl. Maintain pH ~5–6.

  • Purification: Avoid high-vacuum distillation unless the pot has been washed with bicarbonate. Use column chromatography on silica (neutralized with 1% Et3N) if possible.

Issue B: The "Gummy Residue" (Oligomerization)

User Query: "My crude yield is high, but the material is a viscous oil that doesn't elute on GC. NMR shows broad, undefined aliphatic peaks."

Diagnosis: You have formed linear oligomers via intermolecular Claisen condensation. While the gem-dimethyl group favors cyclization, high concentrations still statistically favor the reaction of one enolate with a different molecule's ester group.

Root Cause:

  • High Molarity: Running the reaction at >0.5 M concentration.

  • Fast Addition: Adding the diester to the base too quickly creates local regions of high substrate concentration.

Corrective Action:

  • High Dilution Technique: Perform the reaction at 0.1 M to 0.2 M .

  • Dropwise Addition: Add the diester (diluted in solvent) slowly to the refluxing base suspension over 1–2 hours. This ensures the instantaneous concentration of unreacted diester remains low, favoring the intramolecular event.

Issue C: Starting Material Recovery (The "Stalled" Reaction)

User Query: "I recovered 40% starting material. I added excess base, so why didn't it go to completion?"

Diagnosis: Reverse Dieckmann (Ring Scission) or Wet Solvent . The Dieckmann condensation is an equilibrium. The driving force is the deprotonation of the final cyclic


-keto ester product (which is more acidic, pKa ~11, than the alcohol byproduct).[2] If water is present, the base is consumed (forming OH⁻), which saponifies the ester instead of forming the enolate.

Corrective Action:

  • Thermodynamic Sink: You must use at least 2.0 equivalents of base . The first equivalent catalyzes the reaction; the second deprotonates the product to "lock" the ring closed as the stable enolate salt.

  • Drying: Ensure Toluene or MeOH is anhydrous (<50 ppm water).

Analytical Forensics: Identifying the Impurities

Use this table to confirm the identity of your side products.

ComponentStructure Description1H NMR Signature (CDCl3)GC-MS / IR
Target Product Cyclic

-keto ester

3.72 (s, 3H, -OCH3)

11.8 (s, 1H, Enol-OH, if visible)AB System at C3/C5 due to chirality at C2.
M+ = 184 IR: 1750 (ester), 1725 (ketone) cm⁻¹
Decarboxylated Cyclic Ketone (4,4-dimethylcyclopentanone)No OCH3 singlet.

1.1 (s, 6H, gem-dimethyl)Simplified symmetry compared to TP.
M+ = 126 Loss of 58 amu (COOCH3 + H).IR: 1740 cm⁻¹ (ketone only).
Oligomer Linear polyester chainBroad multiplets in aliphatic region (1.0–2.5 ppm).Broad OCH3 signal.Does not elute or shows high MW smear.GPC required for analysis.
Hydrolyzed Acid

-keto acid
Broad singlet >10 ppm (COOH).Often transient; converts to ketone in tube.N/A (Decarboxylates in injector port).

Optimized Protocol (Self-Validating)

This protocol incorporates "High Dilution" and "Thermodynamic Locking" principles to minimize the side products identified above.

Reagents:

  • Dimethyl 3,3-dimethyladipate (1.0 eq)

  • Sodium Methoxide (NaOMe), 25 wt% in MeOH (2.2 eq) [Use NaOMe to match the ester, preventing transesterification]

  • Solvent: Toluene (Dry)

Step-by-Step:

  • System Prep: Charge a flame-dried flask with dry Toluene. Add NaOMe solution.

  • Azeotropic Drying (Critical): Distill off the Methanol/Toluene azeotrope until the head temperature reaches 110°C. This ensures the system is anhydrous and removes the MeOH that would otherwise push the equilibrium backward (Le Chatelier's principle).

    • Validation: The mixture should be a fine suspension of solid NaOMe in Toluene.

  • Substrate Addition: Dissolve the diester in Toluene (volume equal to reaction volume). Add this solution dropwise over 2 hours to the refluxing base suspension.

    • Why: Keeps concentration low (prevents Oligomers).

  • Reaction: Reflux for an additional 2–4 hours.

    • Endpoint: TLC/GC should show <1% Starting Material.

  • Quench (The Danger Zone): Cool to 0°C. Pour the reaction mixture into a vigorously stirred mixture of ice and Glacial Acetic Acid (calculated to neutralize the base + 10% excess).

    • Why: Acetic acid buffers the pH ~4–5, preventing the hydrolysis-decarboxylation cascade caused by strong mineral acids.

  • Extraction: Extract with EtOAc, wash with Brine, dry over Na₂SO₄.

  • Isolation: Concentrate under reduced pressure at <40°C . Do not overheat.

Decision Logic Tree

Use this flow to determine your next step based on crude analysis.

TroubleshootingTree Start Analyze Crude Mixture (GC-MS + 1H NMR) CheckMass Is the Molecular Ion (M+) = 184? Start->CheckMass CheckM126 Is Major Peak (M+) = 126? CheckMass->CheckM126 No Success Target Product Identified. Proceed to Distillation/Cryst. CheckMass->Success Yes CheckResidue Is it a non-eluting gummy residue? CheckM126->CheckResidue No DecarbError Decarboxylation Occurred. Check Quench pH & Temp. Cannot recover ester. CheckM126->DecarbError Yes PolymerError Oligomerization. Reaction Conc. too high. Retry with High Dilution. CheckResidue->PolymerError Yes

Figure 2: Logic flow for identifying the root cause of synthetic failure based on analytical data.

References

  • Dieckmann, W. (1894).[3] "Zur Kenntniss der Ringbildung aus Kohlenstoffketten." Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. Link

    • Foundational text establishing the intramolecular condens
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

    • Authoritative source on the Thorpe-Ingold (Gem-Dimethyl)
  • Davis, B. R., & Garrett, P. J. (1991). "Acylated cycloalkanes and their derivatives." in Comprehensive Organic Synthesis, Vol 2, Pergamon Press, 795-863.
  • Taber, D. F. (2008). "C-C Bond Formation: The Dieckmann Condensation."[4][5][2][3][6] Organic Chemistry Portal. Link

    • Modern mechanistic overview and protocol vari

Sources

Purification of crude Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate by vacuum distillation

Technical Support Center: High-Purity Distillation of -Keto Esters

Ticket Context: User is attempting to purify crude Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6) synthesized via Dieckmann condensation. The user reports issues with yield loss, discoloration, and fluctuating vacuum levels.

Application Scientist Note: This molecule is a substituted

121

1decarboxylationenolization-induced polymerization1

Part 1: Critical Pre-Distillation Directives

Before assembling your glassware, you must validate the chemical state of your crude material.[1] Distilling a "live" reaction mixture is the most common cause of failure.[1]

Q: My crude oil is dark and viscous. Can I proceed directly to distillation?

A: No. You must neutralize and wash first. Direct distillation of the crude mixture from a Dieckmann condensation (typically performed with Sodium Methoxide/NaOMe) will lead to rapid decomposition.[1] The crude contains sodium enolates.[1] Heating these under vacuum causes uncontrolled polymerization and "tarring."[1]

Protocol: The Neutralization Check

  • Quench: Ensure the reaction was quenched with Glacial Acetic Acid or dilute HCl to slightly acidic pH (pH 5-6). This protonates the enolate to the free

    
    -keto ester.[1]
    
  • Wash: Dissolve crude in diethyl ether or toluene. Wash with brine.[1]

  • Dry: Dry over anhydrous

    
     and strip the solvent on a rotary evaporator (
    
    
    C).
  • Test: Take 1g of crude. Heat to 120°C in a test tube. If it bubbles vigorously (gas evolution = decarboxylation) or turns black instantly, do not distill .[1] Re-wash the bulk material.[1]

Part 2: Distillation Setup & Parameters

Q: What are the optimal vacuum and temperature settings?

A: Aim for a vapor temperature of 110-120°C at <10 mmHg. The 4,4-dimethyl substitution increases the boiling point slightly relative to the unsubstituted parent (Methyl 2-oxocyclopentanecarboxylate, bp ~105°C @ 19 mmHg).[1]

Target Parameters Table:

ParameterSpecificationReason
Vacuum Level 2 - 10 mmHg Lower pressure reduces the required bath temperature, preventing thermal degradation.[1]
Bath Temperature 135°C - 150°C Must be <160°C. Above this, the rate of decarboxylation increases exponentially.[1]
Vapor Temperature ~112°C - 118°C (Est.[1] at 10 mmHg). Collect the steady plateau.
Condenser Temp 20°C - 25°C Warm water prevents the product from solidifying or becoming too viscous in the path.[1]
Flask Fill Max 60% Prevents bumping into the receiver.[1]

Part 3: Troubleshooting Guide (Q&A)

Ticket #402: "The vacuum pressure is fluctuating wildly (bumping)."

Diagnosis: Solvent outgassing or high viscosity.[1] Resolution:

  • Degassing: Run the system at full vacuum (without heat) for 20 minutes to strip residual toluene/ether.[1]

  • Agitation: Do not rely on boiling chips. Use a magnetic stir bar spinning rapidly (vigorous vortex) or a gas capillary bleed (nitrogen) to induce smooth boiling.[1]

  • Ramp Rate: Increase bath temperature slowly (5°C/min). Rapid heating causes "flash" boiling of volatiles.[1]

Ticket #409: "I am collecting a liquid, but it smells like a ketone, not an ester."

Diagnosis: Decarboxylation has occurred.[1] Mechanism: The


1

Resolution:
  • Check pH: Your crude was likely too acidic.[1] Re-neutralize with saturated

    
     before the next attempt.[1]
    
  • Check Vacuum: If the pressure is too high (>20 mmHg), you are forcing the pot temp too high.[1] Improve vacuum seal to lower the boiling point.

Ticket #415: "The product purity is only 85% by GC.[1] Impurity is the starting diester."

Diagnosis: Poor fractionation.[1] Resolution:

  • Equipment Change: Switch from a simple short-path head to a 10-15 cm Vigreux column . The starting material (Dimethyl 3,3-dimethyladipate) has a higher boiling point than the product.[1]

  • Reflux Ratio: Insulate the column with glass wool or aluminum foil.[1] Increase the reflux ratio (slow down the take-off rate) to 1 drop per second.

Part 4: Visual Workflow & Logic

Workflow Diagram: Purification Logic

This diagram outlines the critical decision points to prevent decomposition.[1]

PurificationWorkflowStartCrude Reaction Mixture(Na+ Enolate)QuenchAcid Quench(AcOH/HCl to pH 5-6)Start->Quench Neutralize BaseWashAqueous Workup(Brine Wash + Dry)Quench->Wash Remove SaltsStripSolvent Removal(Rotovap < 40°C)Wash->StripStabilityTestThermal Stability Test(1g sample @ 120°C)Strip->StabilityTestDistillVacuum Distillation(Vigreux Column)StabilityTest->Distill StableFailSTOP: Re-wash crudeStabilityTest->Fail Gas/BlackeningFraction1Fraction 1: Forerun(Solvent/Ketone)Distill->Fraction1 < 100°C (vapor)Fraction2Fraction 2: Product(Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate)Distill->Fraction2 110-120°C (vapor)Fraction3Residue(Unreacted Diester/Tar)Distill->Fraction3 > 130°C (vapor)

Caption: Decision tree for the purification of thermally sensitive

Part 5: Detailed Protocol

Preparation of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

  • System Assembly:

    • Use a 2-neck round bottom flask (RBF).[1]

    • Equip the center neck with a Vigreux column (10cm) connected to a short-path distillation head.

    • Equip the side neck with a thermometer (dipping into the liquid) or a capillary bleed valve.[1]

    • Use a cow-receiver (3-way pig) to collect fractions without breaking vacuum.[1]

  • Degassing Phase:

    • Load crude oil. Add a large magnetic stir bar.[1]

    • Apply vacuum gradually.[1] Watch for foaming.[1]

    • Once full vacuum is reached (<10 mmHg) and foaming subsides, begin heating.[1]

  • Distillation Phase:

    • Heat Bath: Set to 80°C initially. Increase by 10°C every 10 minutes.[1]

    • Fraction 1 (Forerun): Collect any distillate coming over below 100°C (vapor).[1] This is likely residual toluene or the decarboxylated byproduct (4,4-dimethylcyclopentanone).[1]

    • Fraction 2 (Main Cut): When vapor temp stabilizes (approx 112-118°C at 10 mmHg) and refractive index matches literature (

      
       for parent ester), switch receivers.[1] Collect this fraction.
      
    • Termination: Stop when vapor temp drops or pot temp exceeds 160°C.

  • Storage:

    • Flush the product with Argon/Nitrogen.[1]

    • Store at 2-8°C.

      
      -keto esters can oxidize or hydrolyze over time.[1]
      

References

  • PubChem. (n.d.).[1] Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (CAS 60585-44-6).[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Organic Syntheses. (1962).[1] Dieckmann Condensation: 2-Carbethoxycyclopentanone.[1] Org. Synth. 1962, 42,[1] 53. (General procedure for cyclic

    
    -keto ester purification). Retrieved January 28, 2026, from [Link][1]
    

Troubleshooting low yields in Dieckmann cyclization of dimethyl 3,3-dimethyladipate

[1]

Role: Senior Application Scientist, Process Chemistry Division Ticket ID: DC-33DMA-YIELD-OPT Status: Open for Troubleshooting[1]

Executive Summary: The Thorpe-Ingold Paradox

You are likely encountering a specific frustration: The theory suggests this reaction should be effortless, but your yields are stalling.

The substrate, dimethyl 3,3-dimethyladipate , contains a gem-dimethyl group.[1][2] According to the Thorpe-Ingold effect (angle compression), these bulky methyl groups should force the carbon chain into a conformation that favors ring closure, theoretically accelerating the Dieckmann cyclization compared to unsubstituted adipates.

If you are seeing low yields (<50%), the failure is rarely kinetic ring closure.[1] Instead, it is almost certainly due to thermodynamic trapping or process-dependent side reactions .[1] This guide addresses the four critical failure points: Base Stoichiometry, Enolate Regioselectivity, Solvent Integrity, and Workup Hydrolysis.[1]

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "I used 1.0 equivalent of base, but the reaction stalled at 50% conversion. Why?"

The Diagnosis: Thermodynamic Stalling (The Enolate Sink). This is the most common error in Dieckmann condensations. The reaction is reversible. The driving force that pushes the equilibrium forward is the irreversible deprotonation of the final product (

3
  • The Mechanism: The product, methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate, has a pKa of ~11 (between the two carbonyls).[1] The starting ester has a pKa of ~25.[1][4]

  • The Problem: As soon as the product forms, it consumes one equivalent of base to form the stable enolate salt. If you start with 1.0 equivalent, you have no base left to catalyze the reaction for the remaining starting material.[2]

  • The Fix: You must use stoichiometric base plus a slight excess .[1][2]

    • Recommendation: Use 2.0–2.5 equivalents if using alkoxides (e.g., NaOMe) to ensure full conversion and account for equilibrium.[1] Use 1.1–1.5 equivalents if using Sodium Hydride (NaH), as the hydrogen gas evolution makes the deprotonation irreversible.[2]

Q2: "I am seeing significant amounts of oligomers/polymers. Is the gem-dimethyl group hindering the ring closure?"

The Diagnosis: Concentration-Dependent Intermolecular Competition. While the gem-dimethyl group favors cyclization (intramolecular), high concentrations still statistically favor intermolecular Claisen condensation (oligomerization).[1][2]

  • The Regioselectivity Factor: The 3,3-dimethyl substitution creates steric bulk.[2]

    • Path A (Favored): Enolization at C5 (unhindered)

      
       Attack at C1 
      
      
      4,4-dimethyl product .[1]
    • Path B (Disfavored): Enolization at C2 (hindered by gem-dimethyl)

      
       Attack at C6.[1]
      
  • The Fix: High Dilution Technique.

    • Recommendation: Run the reaction at 0.1 M to 0.2 M concentration. If using NaH, add the diester solution dropwise to the base suspension over 1–2 hours. This keeps the instantaneous concentration of the diester low relative to the base, favoring the rapid intramolecular snap-closure over the slower intermolecular collision.

Q3: "The reaction mixture turned into a solid gel, and the yield plummeted."

The Diagnosis: Mass Transfer Failure (Enolate Precipitation). The sodium enolate of the cyclic

  • The Fix: Solvent Polarity or Mechanical Agitation.

    • Option A: Switch to THF or DME (Dimethoxyethane) .[1][2] These coordinate sodium cations better, keeping the intermediate in solution.

    • Option B: If using Toluene (preferred for higher reflux temps), add a catalytic amount of methanol (if using NaOMe) or use a mechanical stirrer to break up the "cake."[1][2]

    • Note: Avoid DMF if possible, as it can decompose at high temperatures with strong bases, complicating the impurity profile.

Q4: "My NMR shows the product, but after column chromatography, I lost 40% of the mass. Where did it go?"

The Diagnosis: Decarboxylation on Silica.

212
  • The Fix: Buffered Workup.

    • Quench: Use saturated NH₄Cl or cold dilute acetic acid .[1] Do not use strong HCl.[1]

    • Purification: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidity, or distill the product under high vacuum instead of using chromatography.[2]

Part 2: The "Gold Standard" Protocol

Objective: Synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate. Scale: 10 mmol (adaptable).

Reagents:
  • Dimethyl 3,3-dimethyladipate (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.5 eq) — Preferred over NaOMe for irreversibility.[1]

  • Anhydrous THF (or Toluene) — Must be dried over molecular sieves.[1]

Step-by-Step Workflow:
  • Base Preparation:

    • In a flame-dried 3-neck flask under Argon, wash 1.5 eq NaH with dry hexane (to remove oil) if high purity is required.[1] Decant hexane.[1]

    • Suspend NaH in anhydrous THF (0.2 M relative to substrate).[1]

    • Heat to a gentle reflux (65°C for THF, 110°C for Toluene).[1]

  • Controlled Addition (The Critical Step):

    • Dissolve Dimethyl 3,3-dimethyladipate in a minimal amount of dry THF.[1]

    • Add the ester solution dropwise to the refluxing NaH suspension over 1 hour .

    • Why? This maintains high dilution, favoring the Thorpe-Ingold assisted cyclization over oligomerization.[1]

  • Reaction Monitoring:

    • Reflux for an additional 2–4 hours.[1]

    • Visual Check: The solution should turn yellow/orange and may become turbid (enolate formation).

    • TLC: Monitor disappearance of starting material.

  • Quench & Isolation:

    • Cool to 0°C.[1]

    • Carefully quench with Glacial Acetic Acid (stoichiometric to NaH) or sat.[1][2] NH₄Cl.[1][5] Caution: H₂ evolution.

    • Extract with Et₂O or EtOAc.[1] Wash with Brine.[1][5] Dry over MgSO₄.[1]

    • Concentrate in vacuo at <40°C to avoid thermal decarboxylation.

Part 3: Visualization of Logic & Pathways
Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competition between the kinetic product (favored) and the steric failure points.

DieckmannPathwaysStartDimethyl 3,3-dimethyladipateEnolateC5Enolate at C5(Less Hindered)Start->EnolateC5Kinetic Deprotonation(Fast)EnolateC2Enolate at C2(Hindered by gem-dimethyl)Start->EnolateC2Steric Clash(Slow)BaseBase (NaH or NaOMe)Base->EnolateC5IntermedATetrahedral IntermediateEnolateC5->IntermedACyclization (Thorpe-Ingold Assisted)SideRxnOligomers(Intermolecular Claisen)EnolateC5->SideRxnHigh ConcentrationProductEnolateSTABLE ENOLATE SALT(Thermodynamic Sink)IntermedA->ProductEnolate-OMe (Irreversible with NaH)FinalProductMethyl 4,4-dimethyl-2-oxocyclopentanecarboxylateProductEnolate->FinalProductAcidic Workup (H3O+)

Caption: Pathway analysis showing the favored C5 enolization route and the critical "Thermodynamic Sink" required for high yields.

Figure 2: Troubleshooting Logic Tree

Follow this flow to identify the root cause of low yields.

TroubleshootingTreeProblemLow Yield / Stalled ReactionCheck1Is Base > 1.5 eq?Problem->Check1Check2Is Concentration < 0.2M?Check1->Check2YesSol1Increase Base.Product consumes 1 eq.Check1->Sol1NoCheck3Is Solvent Anhydrous?Check2->Check3YesSol2Dilute Reaction.Add substrate dropwise.Check2->Sol2NoSol3Dry Solvent.Water kills NaH/Enolate.Check3->Sol3NoResultCheck Workup:Avoid hot acid hydrolysis.Check3->ResultYes

Caption: Step-by-step diagnostic flow for isolating process failures in Dieckmann cyclizations.

References & Data Sources
  • Mechanism & Thorpe-Ingold Effect:

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][6] "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions. 107, 1080-1106.[1]

    • Note: Defines the angle compression effect that theoretically accelerates this specific cyclization.

  • General Dieckmann Protocols & Base Stoichiometry:

    • Davis, B. R., & Garrett, P. J. (1991).[1] "Dieckmann Cyclization."[1][7][8] Comprehensive Organic Synthesis. Vol 2, 806-829.[1]

    • Note: Authoritative review on the necessity of stoichiometric base.

    • [1]

  • Synthesis of Cyclopentanones via Adipates:

    • Pinkney, P. S. (1937).[1] "2-Carbethoxycyclopentanone."[1] Organic Syntheses, Coll.[1][9] Vol. 2, p.116.

    • Note: The foundational procedure for adipate cyclization, highlighting the Na/Benzene (or Toluene) method.[2]

    • [1]

  • Regioselectivity in Gem-Dimethyl Adipates:

    • Chakraborty, T. K., et al. (2010).[1] "Thorpe–Ingold effect in cyclic peptide synthesis." Journal of Organic Chemistry.

    • Note: Discusses the steric influence of gem-dimethyl groups on cyclization kinetics.

    • [1]

Minimizing intermolecular condensation during cyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Intermolecular Condensation & Oligomerization

Ticket ID: CP-SYN-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Entropy vs. Enthalpy Battle

Welcome to the technical support center for cyclic ketone synthesis. You are likely encountering a common thermodynamic adversary: Intermolecular Condensation .

When synthesizing cyclopentanone from precursors like adipic acid or diethyl adipate, you are fighting a kinetic battle. The desired reaction is intramolecular (cyclization), forming a thermodynamically stable 5-membered ring. The competing reaction is intermolecular (polymerization/linear oligomerization), creating tar, dimers, and linear gums.

This guide provides the protocols to shift the probability landscape in favor of the ring.[1]

Module 1: The Dieckmann Condensation (Liquid Phase)

Best For: Laboratory scale, high purity requirements, derivative synthesis.

The Core Mechanism

The Dieckmann condensation is an intramolecular Claisen condensation.[1][2][3][4][5] The reaction is governed by the Ruggli-Ziegler Dilution Principle .

  • Intramolecular Cyclization: First-order reaction (

    
    ). The rate depends only on the molecule twisting to bite its own tail.
    
  • Intermolecular Polymerization: Second-order reaction (

    
    ). The rate depends on two molecules colliding.
    

Key Insight: As you lower the concentration, the rate of polymerization drops exponentially faster than the rate of cyclization.

Visualization: The Kinetic Fork

The following diagram illustrates the critical decision point for the enolate intermediate.

Dieckmann_Pathway Start Diethyl Adipate Enolate Enolate Intermediate (Activated Species) Start->Enolate Deprotonation Base Strong Base (NaH or NaOEt) Base->Enolate Cyclic Intramolecular Attack (Cyclization) Enolate->Cyclic Low Conc. (High Dilution) Linear Intermolecular Attack (Oligomerization) Enolate->Linear High Conc. (Rapid Addition) Product Cyclic u03b2-Keto Ester (Precursor) Cyclic->Product Tar Linear Polymer/Tar Linear->Tar

Figure 1: The kinetic competition in Dieckmann condensation. High dilution favors the green path; high concentration triggers the red path.

Protocol: High-Dilution Addition Strategy

Reagents:

  • Diethyl adipate (1.0 eq)

  • Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) (2.0 eq)

  • Solvent: Anhydrous Toluene or Benzene (High boiling point non-polar solvents are preferred to drive off ethanol).

Step-by-Step Methodology:

  • Base Suspension: Suspend the base (NaH) in a large volume of anhydrous toluene. Bring to reflux.[5][6]

  • The "Infinite Dilution" Drip: Dissolve the diethyl adipate in a separate volume of toluene. Add this solution to the refluxing base extremely slowly (over 4–8 hours) using a syringe pump or pressure-equalizing dropping funnel.

    • Why: This ensures that at any given second, the concentration of unreacted diester in the flask is near zero. The enolate formed has no choice but to react with itself because it cannot find another partner.

  • Azeotropic Removal: If using NaOEt, use a Dean-Stark trap to continuously remove the ethanol byproduct. This shifts the equilibrium forward (Le Chatelier's principle).

  • Acidic Hydrolysis: The immediate product is 2-carbethoxycyclopentanone. Reflux with dilute sulfuric acid or acetic acid to decarboxylate and yield cyclopentanone.

Module 2: Catalytic Ketonization (Gas/Solid Phase)

Best For: Green chemistry, continuous flow, avoiding solvent waste.

The Core Mechanism

This method utilizes surface chemistry on metal oxides (specifically Ceria,


, or Zirconia, 

). The reaction follows a mechanism involving surface carboxylates and oxygen vacancies.

The "Surface Crowding" Risk: If the catalyst surface is oversaturated (feed rate too high) or the temperature is too low, adsorbed species will interact laterally, leading to surface polymerization (coking) rather than the desired ketonization.

Visualization: The Ceria Cycle ( )

Ceria_Cycle Adipic Adipic Acid (Vapor) Surface CeO2 Surface (Lattice Oxygen) Adipic->Surface Adsorption Adsorbed Surface Carboxylate (Bidentate) Surface->Adsorbed Transition C-C Bond Formation (Beta-Keto Acid) Adsorbed->Transition T > 290u00b0C Desorb Cyclopentanone + CO2 Transition->Desorb Vacancy Oxygen Vacancy (Reduced Surface) Transition->Vacancy Reox Re-oxidation (via H2O/Air) Vacancy->Reox Reox->Surface Regen

Figure 2: The surface-mediated ketonization cycle. Lattice oxygen participates in the reaction, requiring surface regeneration.

Protocol: Continuous Flow Optimization

Parameters:

  • Catalyst:

    
     (Ceria) or 
    
    
    
    on Alumina.
  • Temperature: 290°C – 325°C. (Below 280°C favors linear oligomers; above 350°C causes thermal cracking).

Data: Temperature vs. Selectivity (Adipic Acid Feed)

TemperatureConversion (%)Selectivity (Cyclopentanone)Major Side Product
250°C45%60%Linear Polyanhydrides
295°C 98% 95% None (Optimal)
350°C100%70%Cracked volatiles / Coke

Methodology:

  • Vaporization: Feed adipic acid (often dissolved in acetic acid or melted) into a pre-heater at 250°C.

  • Carrier Gas: Use

    
     flow to sweep the vapor through the catalyst bed. The flow rate (GHSV) is critical.
    
    • High Flow: Low conversion.

    • Low Flow: High residence time

      
      Aldol condensation of the product  (Cyclopentanone reacts with itself).
      
  • Condensation: The effluent is cooled.[5] Cyclopentanone and water separate easily; adipic acid remains in the aqueous phase or solidifies.

Module 3: Troubleshooting FAQ

Q1: I am running the Dieckmann condensation, but the reaction mixture turned into a thick, immobile tar. What happened? A: You likely violated the High Dilution Principle . If you added the diester all at once or too quickly, the local concentration of enolate exceeded the threshold for cyclization.

  • Fix: Repeat the experiment, but dilute your starting material in 10x more solvent and extend the addition time to 6–8 hours.

Q2: My yield is low, and I recovered unreacted starting material, even after refluxing for 24 hours. A: This usually indicates "Base Quenching."

  • Cause: If your solvent was not perfectly anhydrous, trace water reacted with NaH/NaOEt to form NaOH. NaOH is not strong enough to fully drive the enolate formation required for Dieckmann.[4]

  • Fix: Distill toluene over sodium/benzophenone before use. Ensure NaH is fresh.

Q3: I obtained Cyclopentanone, but GC-MS shows a significant peak at MW 166 (Dimer). A: This is Aldol Condensation of your product. Cyclopentanone is a ketone with alpha-protons; in the presence of base (during synthesis) or acid (during workup), it can react with itself.

  • Fix:

    • Reduce the reaction time once the starting material is consumed.

    • During the acidic decarboxylation step, do not reflux longer than necessary.

    • Steam distill the product immediately to remove it from the reaction matrix.

Q4: Why use Toluene instead of Ethanol for the Dieckmann? A: While ethanol is the conjugate acid of NaOEt, the reaction is an equilibrium. Using a higher-boiling non-polar solvent like Toluene allows you to distill off the ethanol generated during the reaction. Removing the ethanol pushes the equilibrium to the right (Le Chatelier’s Principle) and drives the condensation to completion.

References

  • Dieckmann Condens

    • Source: Organic Syntheses, Coll.[7][8] Vol. 2, p. 116 (1943).

    • URL:[Link]

  • Cyclopentanone via Thermal Decarboxylation (Labor

    • Source: Organic Syntheses, Coll.[7][8] Vol. 1, p. 192 (1941).

    • URL:[Link]

  • Catalytic Ketoniz

    • Source:Journal of Chemical Physics (via ResearchGate)
    • URL:[Link]

  • Dieckmann Condens

    • Source: Chemistry LibreTexts, "Intramolecular Claisen Condens
    • URL:[Link]

Sources

Optimizing reaction conditions for the alkylation of beta-keto esters

Technical Support Center: -Keto Ester Alkylation

Status: Operational | Tier: Level 3 Engineering Support Topic: Optimization of C-Alkylation Conditions Ticket ID: BKE-OPT-2024

Mission Statement & Core Directive

Welcome to the Advanced Synthesis Support Center. You are likely here because your

O-alkylation (regioselectivity issues)Dialkylation (over-reaction)Decarboxylation (premature hydrolysis)

This guide moves beyond textbook definitions. We treat the reaction mixture as a competitive system where kinetic and thermodynamic factors war for dominance. Your goal is to manipulate the Enolate Geometry , Ion-Pairing , and Electrophile Softness to force the reaction down the C-alkylation pathway.

Diagnostic Module: Troubleshooting Selectivity (C- vs. O-Alkylation)

User Issue: "I am observing significant formation of the enol ether (O-alkylation) instead of the desired C-alkylated product."

Root Cause Analysis: Hard/Soft Acid-Base (HSAB) Mismatch

The enolate of a


  • O-Alkylation occurs when the transition state is dominated by electrostatic attraction (Hard-Hard interaction).

  • C-Alkylation occurs when the transition state is dominated by orbital overlap (Soft-Soft interaction).

Optimization Logic

To maximize C-alkylation, you must suppress the "nakedness" of the oxygen anion or ensure the electrophile is sufficiently "soft."

VariableRecommendation for C-AlkylationThe "Why" (Mechanistic Insight)
Leaving Group Iodide > Bromide > Tosylate >> ChlorideIodide is a soft leaving group. It polarizes the electrophile, favoring orbital-controlled attack by the soft Carbon. Hard leaving groups (Cl, OTs) favor electrostatic attack by Oxygen.
Solvent Polar Aprotic (DMF, DMSO) with caution or Non-polar (Toluene) Nuance: Polar aprotic solvents strip cations, creating "naked" enolates that are very reactive but can be promiscuous (increasing O-alkylation with hard electrophiles). However, for alkyl iodides, DMF is standard. If O-alkylation persists, switch to Toluene to force tight ion-pairing (the cation shields the Oxygen).
Base Counter-ion Li+ > Na+ > K+ Smaller cations (Li+) coordinate tightly to the hard Oxygen, effectively "capping" it and forcing the electrophile to attack the Carbon. Large cations (K+, Cs+) form loose ion pairs, leaving Oxygen exposed.
Additives NaI (Finkelstein) Adding NaI converts alkyl chlorides/bromides to alkyl iodides in situ, softening the electrophile.
Decision Logic: Selectivity Workflow

GStartDiagnostic: High O-Alkylation?CheckLGCheck Electrophile LGStart->CheckLGIsHardIs it Hard? (Cl, OTs, OTf)CheckLG->IsHardYesSoftLGIs it Soft? (I, Br)CheckLG->SoftLGNoAction1Switch to Alkyl Iodideor add NaI (10 mol%)IsHard->Action1CheckSolventCheck Solvent/BaseSoftLG->CheckSolventAction1->CheckSolventAction2Switch to Non-Polar (Toluene)Use LiH or LiOtBuCheckSolvent->Action2If O-Alkylation persistsAction3Standard Condition:NaH / THF or DMFCheckSolvent->Action3If C-Alkylation dominantResultC-Alkylation MaximizedAction2->ResultTight Ion PairShields Oxygen

Caption: Decision matrix for troubleshooting regioselectivity issues in ambident enolate alkylation.

Optimization Module: Preventing Polyalkylation

User Issue: "I am getting a mixture of mono-alkylated and dialkylated products."

Root Cause: Proton Exchange (The Trap)

The product (mono-alkylated



The Fix: Stoichiometry & Phase Transfer
  • Stoichiometry Control: Never use a large excess of base or alkyl halide. Use 0.95 - 1.0 equivalents of base relative to the substrate.

  • Steric Gating: If you need to introduce two different alkyl groups, introduce the more sterically hindered group first .

  • Phase Transfer Catalysis (PTC):

    • Concept: Use a solid base (

      
      ) and a quaternary ammonium salt (e.g., TBAB) in a non-polar solvent (DCM or Toluene).
      
    • Mechanism:[1] The reaction occurs at the interface or via extraction of the ion pair. This keeps the concentration of active enolate low, statistically favoring mono-alkylation.

Standard Operating Procedures (SOPs)

SOP A: The "Standard" High-Reactivity Protocol (NaH/DMF)

Best for: Unreactive alkyl halides, primary iodides, forming quaternary centers.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Base Prep: Add NaH (60% dispersion in oil, 1.05 equiv) . Wash with dry pentane/hexane (

    
    ) to remove oil if high purity is required (optional for scale-up). Suspend in dry DMF  or THF  (
    
    
    ).
    • Note: DMF accelerates the reaction but requires aqueous workup. THF is slower but easier to dry.

  • Enolization: Cool to

    
    . Add the 
    
    
    -keto ester (1.0 equiv)
    dropwise. Hydrogen gas evolution will be vigorous.
  • Maturation: Stir at

    
     for 15 mins, then warm to RT for 15 mins. Ensure evolution of 
    
    
    ceases. The solution should be clear/yellow.
  • Alkylation: Cool back to

    
     (crucial to prevent exotherms from favoring O-alkylation). Add Alkyl Halide (1.05 equiv)  dropwise.
    
  • Monitoring: Warm to RT. Monitor by TLC.[2] If sluggish, heat to

    
    .
    
  • Quench: Pour into saturated

    
     (aq). Extract with EtOAc.
    
SOP B: The "Mild" Phase Transfer Protocol (PTC)

Best for: Avoiding strictly anhydrous conditions, preventing dialkylation, industrial scalability.

  • Solvent System: Dissolve

    
    -keto ester (1.0 equiv)  in Acetone  or Acetonitrile  (Reagent grade is usually fine, but dry is better).
    
  • Base & Catalyst: Add

    
     (powdered, anhydrous, 2.0 equiv)  and TBAB (Tetrabutylammonium bromide, 10 mol%) .
    
  • Reagent: Add Alkyl Halide (1.1 equiv) .

  • Reaction: Reflux vigorously. The

    
     acts as a heterogeneous base. The TBAB shuttles the enolate into the organic phase.
    
  • Workup: Filter off the solids. Evaporate solvent.[2]

Advanced Troubleshooting (FAQ)

Q: My ester hydrolyzed, and I lost the carboxyl group (Decarboxylation). What happened? A: You likely had water present at high temperatures.

  • Mechanism: Water attacks the ester

    
    
    
    
    -keto acid
    
    
    thermal decarboxylation (Krapcho-like pathway).
  • Fix: Ensure solvents are dry.[3] If using the Carbonate method (SOP B), ensure the

    
     is anhydrous.[2] Lower the reaction temperature.
    

Q: The reaction stalls at 50% conversion. A: You might be experiencing "Enolate Quenching."

  • As the reaction proceeds, the leaving group (e.g., Bromide) builds up. If using a weaker base (like carbonate), the equilibrium might shift.

  • Fix: Add a catalytic amount of NaI (Finkelstein conditions) to swap the leaving group to Iodide, which is more reactive. Or, switch to a stronger base (NaH) to drive deprotonation irreversibly.

Q: Can I alkylate with a secondary alkyl halide? A: Difficult. Secondary halides are prone to E2 elimination in the presence of strong bases like enolates.

  • Fix: Use the PTC method (SOP B) . It is less basic than NaH/DMF and minimizes elimination side products.

Visualizing the Pathway

ReactionPathwaySubstrateBeta-Keto EsterEnolateResonance StabilizedEnolateSubstrate->EnolateDeprotonation (-H+)BaseBase (NaH or K2CO3)Base->EnolatePathCC-Attack (Soft)Kinetic/Thermo MixEnolate->PathCSoft ElectrophileTight Ion PairPathOO-Attack (Hard)Kinetic TrapEnolate->PathOHard ElectrophilePolar Aprotic SolventRXAlkyl Halide (R-X)RX->PathCRX->PathOProdCC-Alkylated Product(Desired)PathC->ProdCProdOEnol Ether(Undesired)PathO->ProdO

Caption: Competitive pathways in enolate alkylation. Soft conditions favor the green path (C-Alkylation).

References

  • ChemistryViews. (2012). C- or O-Alkylation?Link

  • National Institutes of Health (PMC). (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters.Link

  • ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.[2]Link

  • LibreTexts. (2022). Relative Conditions and pKa.[2][4]Link

  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?Link

Technical Support Center: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (MDOC) Stability Guide

[1]

Executive Summary: The "Triangle of Instability"

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (MDOC) is a

1hydrolysis followed by spontaneous decarboxylation

The decomposition is driven by three converging factors (The Triangle of Instability):

  • Water/pH: Promotes hydrolysis of the methyl ester to the

    
    -keto acid.
    
  • Heat: Provides the activation energy for the pericyclic decarboxylation mechanism.

  • Acidic Conditions: Catalyzes the hydrolysis step and stabilizes the leaving group dynamics.

The Failure Mode: If MDOC decomposes, you will isolate 3,3-dimethylcyclopentanone (a volatile liquid with a minty odor) instead of your desired ester, resulting in massive mass loss and yield collapse.

The Chemistry of Decomposition (Mechanistic Insight)

To prevent the problem, you must understand the enemy. The decomposition is not a single step but a cascade.

The Pathway
  • Hydrolysis: Under acidic or basic aqueous conditions, the ester moiety (-COOMe) hydrolyzes to the carboxylic acid (-COOH).

  • Decarboxylation: The resulting

    
    -keto acid is thermally unstable. It forms a 6-membered cyclic transition state where the carbonyl oxygen abstracts the acidic proton from the carboxylic acid, ejecting CO₂.
    

Figure 1: The mechanistic pathway from stable ester to decomposed ketone.[1][2][3][4][5][6] Note that the

Troubleshooting & FAQs

Q1: I quenched my Dieckmann condensation with 1M HCl and my product vanished. Why?

A: You likely induced acid-catalyzed hydrolysis.[1] The Dieckmann condensation product exists as an enolate (salt) in the reaction mixture. If you quench with strong mineral acid (HCl) and allow the temperature to rise (exotherm from quenching), you protonate the enolate and catalyze the hydrolysis of the ester.

  • Correction: Use a buffered quench (Acetic Acid or Saturated NH₄Cl) to reach pH 6–7. Avoid pH < 4.

Q2: Can I remove the solvent on a rotavap at 50°C?

A: High Risk. While the pure ester is reasonably stable, crude mixtures often contain trace acids or bases and moisture. Heating a "wet" crude

  • Correction: Set bath temperature to ≤ 35°C . Use a high-quality vacuum (< 10 mbar) to remove solvents at lower temperatures.[1]

Q3: My TLC shows the product, but the NMR of the isolated oil is clean ketone.

A: Decomposition occurred during concentration or on the column. Silica gel is slightly acidic. If your compound is sensitive, it can hydrolyze/decarboxylate on the column, especially if the separation is slow.

  • Correction: Pre-treat silica with 1% Triethylamine (TEA) in hexanes to neutralize acidity, or perform a rapid filtration instead of a long column.

Optimized Workup Protocol (The "Gold Standard")

This protocol is designed to minimize thermal stress and pH extremes.

Reagents Required:
  • Glacial Acetic Acid (AcOH) or Saturated Ammonium Chloride (NH₄Cl)

  • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

  • Sodium Sulfate (Na₂SO₄) - Anhydrous[1]

Step-by-Step Methodology:
StepActionTechnical Rationale
1. Cooling Cool the reaction mixture (enolate) to 0°C (ice bath).Reduces kinetic energy; manages exotherm of the quench.
2.[1] Quench Option A (Preferred): Add stoichiometric Glacial AcOH dropwise.Option B: Add cold Sat. NH₄Cl.Neutralizes the alkoxide base without creating a highly acidic environment (Target pH 6–7).
3. Extraction Extract immediately with cold Et₂O or EtOAc.[1]Moves the product into the organic phase, away from the aqueous hydrolysis zone.
4. Wash Wash organic layer 1x with Brine.[1]Removes residual water; "dries" the organic layer partially.[1]
5. Drying Dry over anhydrous Na₂SO₄ for 10 mins. Filter.Critical: Removes water that could cause hydrolysis during evaporation.
6.[1] Concentration Evaporate solvent at < 30°C bath temp.[1]Prevents thermal decarboxylation.[1]
Decision Tree for Workup

Figure 2: Decision logic for quenching the Dieckmann condensation to preserve the ester.

Comparative Stability Data

The following table highlights the half-life risks associated with different conditions for

ConditionpH EnvironmentTemperatureRisk LevelOutcome
Acid Wash (HCl) pH < 225°CHigh Rapid hydrolysis to acid.[1]
Base Wash (NaOH) pH > 1225°CHigh Saponification (hydrolysis) or Retro-Claisen.[1]
Buffered (NH₄Cl) pH 6–825°CLow Stable extraction window.[1]
Rotavap (Wet) pH ~550°CCritical "Steam distillation" of decarboxylated ketone.[1]
Rotavap (Dry) Neutral30°CSafe Product isolation successful.[1]

References

  • Dieckmann Condens

    • Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation."[2][6][7][8][9]

    • [Link]

  • Decarboxyl

    
    -Keto Acids 
    
    • Chemistry LibreTexts. "9.4: β-Ketoacids Decarboxylate."[1][5]

    • [Link]

  • Synthesis of Roche Ester Precursors

    • Organic Syntheses.[10] "Synthesis of Roche Ester Derivatives." (General reference for handling chiral

      
      -hydroxy/keto esters).
      
    • [Link]

  • pKa D

    
    -Dicarbonyls 
    
    • Organic Chemistry Data.[6] "pKa Values of Carbon Acids."

    • [Link]

Technical Support Center: Dieckmann Condensation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DC-EQ-001
Subject: Driving Equilibrium to Completion in Intramolecular Cyclization

Welcome to the Cyclization Support Desk

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are experiencing incomplete conversion or low yields in a Dieckmann condensation. This is a common issue because the Dieckmann condensation (an intramolecular Claisen condensation) is fundamentally an equilibrium process with a


 near zero.

To drive this reaction to completion, you cannot rely on the cyclization step alone. You must engineer a thermodynamic sink . This guide details how to manipulate Le Chatelier’s principle to lock your product in place.

Module 1: The Thermodynamic Driver (The "Why")

The Mechanism of Failure

The most common reason for failure is treating the Dieckmann condensation as a simple A


 B reaction. It is actually a reversible equilibrium.
  • Step 1 (Reversible): Base deprotonates the

    
    -carbon.
    
  • Step 2 (Reversible): Enolate attacks the distal ester.

  • Step 3 (Reversible): Alkoxide elimination yields the cyclic

    
    -keto ester.
    

The Critical Sink: If you stop at Step 3, the reaction will reverse because the alkoxide byproduct can attack the ketone, reopening the ring. To drive the reaction forward, you must deprotonate the final


-keto ester .[1] This product is significantly more acidic (

) than the starting ester (

) or the alcohol byproduct (

).[2]

The formation of the stable product enolate is the thermodynamic sink that pulls the equilibrium to completion [1, 3].

Visualizing the Equilibrium Trap

The following diagram illustrates the "Sink" required to prevent reversibility.

Dieckmann_Mechanism Diester Diester Substrate (pKa ~25) Enolate1 Initial Enolate Diester->Enolate1 Base (Rev) Enolate1->Diester Rev Tetrahedral Tetrahedral Intermediate Enolate1->Tetrahedral Cyclization Tetrahedral->Enolate1 Rev Product_Keto Cyclic u03b2-Keto Ester (pKa ~11) Tetrahedral->Product_Keto -ROH Product_Keto->Tetrahedral +RO- (Ring Open) Product_Enolate STABLE PRODUCT ENOLATE (Thermodynamic Sink) Product_Keto->Product_Enolate Base (Irreversible in situ) Final_Product Final Isolated Product Product_Enolate->Final_Product Acid Quench (H3O+)

Figure 1: The Dieckmann condensation relies on the irreversible deprotonation of the


-keto ester (Green Node) to prevent ring opening.

Module 2: Reagent Selection & Stoichiometry

To ensure the "Sink" functions, you must select reagents that favor the product enolate.

Base Selection Matrix

Rule of Thumb: The base must be strong enough to deprotonate the final product (


 11), but its conjugate acid must not be acidic enough to reprotonate it during the reaction.
Reagent ClassSpecific BaseSolvent SystemRecommendationNotes
Alkoxides NaOEt, NaOMeEtOH, MeOHStandard Must match the ester group (e.g., Ethyl ester

NaOEt) to prevent transesterification byproducts [1].
Bulky Alkoxides

-BuOK
THF, TolueneHigh Performance Steric bulk prevents nucleophilic attack on the ester (transesterification). Stronger base (

~17).
Hydrides NaH, KHTHF, DMF, TolueneIrreversible Generates

gas (entropy driver). Excellent for difficult substrates. No alcohol byproduct to reverse the reaction [2].
Amides LDA, LiHMDSTHF (Low Temp)Kinetic Used for kinetic control or when regioselectivity is critical. Overkill for simple thermodynamic cyclizations.
Stoichiometry Warning

CRITICAL: You need


 1.0 equivalents  of base.
Many users attempt catalytic amounts (0.1 - 0.5 eq). This will fail. 
  • Reason: The base is consumed to form the stable product enolate. It is a reactant, not just a catalyst.

  • Recommendation: Use 1.05 to 2.5 equivalents . Excess base increases the rate of the forward reaction [4].

Module 3: Troubleshooting Scenarios (FAQ)

Q1: My reaction yields are low, and I see mostly starting material.

Diagnosis: The equilibrium is not shifting to the right.

  • Fix 1 (Water): Is your solvent dry? Water hydrolyzes the ester and consumes the base.

  • Fix 2 (Protons): Does your product have an extractable

    
    -proton?
    
    • Check: The carbon between the ketone and ester in the ring must have a hydrogen. If that position is disubstituted (e.g., a methyl and ethyl group), the "Sink" cannot form, and the ring will open back up [3].

  • Fix 3 (Alcohol Removal): If using alkoxides, distill off the alcohol byproduct (azeotrope with toluene) to drive equilibrium (Le Chatelier).

Q2: I am seeing dimers or polymers instead of rings.

Diagnosis: Intermolecular Claisen condensation is competing with intramolecular Dieckmann.

  • Fix (High Dilution): Concentration determines the pathway.

    • High Conc (>1 M): Favors intermolecular (collisions between two molecules).

    • Low Conc (<0.1 M): Favors intramolecular (cyclization).[3][4]

    • Protocol: Use the High Dilution Principle . Add the diester dropwise to a refluxing solution of base over 2-4 hours [5].

Q3: I see a mix of ethyl and methyl esters in my product.

Diagnosis: Transesterification.

  • Fix: You used NaOMe with an ethyl ester (or vice versa). Always match the alkoxide base to the ester leaving group, or use a non-nucleophilic base like

    
    -BuOK or NaH.
    

Module 4: Validated Experimental Workflow

This protocol uses High Dilution and Thermal Driving to ensure completion.

Reagents
  • Substrate: Diethyl adipate (forms 5-membered ring) or Diethyl pimelate (forms 6-membered ring).

  • Base: Sodium Hydride (NaH), 2.0 eq.

  • Solvent: Anhydrous Toluene (high boiling point allows thermal acceleration).

Step-by-Step Protocol
  • System Prep: Flame-dry a 3-neck Round Bottom Flask (RBF). Equip with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon/Nitrogen.

  • Base Suspension: Add NaH (2.0 eq) to the RBF. Wash NaH with dry hexane if using mineral oil dispersion. Add anhydrous Toluene.

  • Thermal Activation: Heat the toluene suspension to reflux (

    
    ).
    
  • Slow Addition (Crucial): Dissolve the diester (1.0 eq) in a minimal amount of toluene. Add this solution dropwise via the addition funnel over 2–4 hours .

    • Why? Keeps the instantaneous concentration of diester low, preventing polymerization [5].

  • Reflux: Continue reflux for 2–12 hours after addition is complete. Monitor via TLC.

  • Quench: Cool to

    
    . Slowly  add dilute Acetic Acid or cold 1M HCl.
    
    • Why? You must protonate the enolate (the "Sink") to isolate the neutral

      
      -keto ester.[5]
      
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Troubleshooting Logic Tree

Troubleshooting_Tree Start Issue: Low Yield / No Reaction Check_Substrate Check Substrate: Are there u03b1-protons available in the potential product? Start->Check_Substrate Check_Base Check Base: Is Base eq >= 1.0? Check_Substrate->Check_Base Yes Action_Substrate Impossible Reaction. Dieckmann requires u03b1-proton to form stable enolate. Check_Substrate->Action_Substrate No Check_Conc Check Concentration: Is reaction dilute? Check_Base->Check_Conc Yes Action_Base Increase Base. Must be stoichiometric (1.0+ eq). Check_Base->Action_Base No (<1 eq) Action_Conc Dilute Reaction. Perform dropwise addition to favor cyclization. Check_Conc->Action_Conc No (High Conc) Action_Solvent Check Solvent/Temp. Ensure anhydrous. Try refluxing toluene. Check_Conc->Action_Solvent Yes

Figure 2: Decision matrix for diagnosing Dieckmann condensation failures.

References

  • NRO Chemistry. Dieckmann Condensation: Stoichiometry and Experimental Procedure. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation: The Thermodynamic Sink. [Link]

  • Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]

  • LibreTexts Chemistry. Dieckmann Condensation and High Dilution Principle. [Link]

Sources

Technical Support Center: Stereocontrol in Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STEREO-44-DM-2024 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Roche Ester" Analog Challenge

You are likely accessing this guide because you are using Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate as a scaffold for prostaglandins, carbocyclic nucleosides, or terpenoids (e.g., Nakadomarin A).

The central technical challenge with this molecule is stereolability . The C1 position (bearing the ester) is a quaternary center in the enol form and a tertiary center in the keto form. Because it is a


-keto ester, the C1 proton is highly acidic (

), leading to rapid epimerization under even mild basic or acidic conditions.

This guide moves beyond standard protocols to address the causality of stereochemical failure and provides self-validating workflows for Alkylation and Dynamic Kinetic Resolution (DKR).

Module 1: The Foundation (Cyclization & Regiocontrol)

Before addressing stereochemistry, you must ensure the scaffold is constructed with the correct regiochemistry. The standard route is the Dieckmann Condensation of dimethyl 3,3-dimethyladipate.

Critical Troubleshooting: Regioselectivity

Issue: "I am observing a mixture of 4,4-dimethyl and 3,3-dimethyl isomers, or low yields."

Root Cause Analysis: The Dieckmann condensation is reversible.

  • Path A (Thermodynamic): Forms the 4,4-dimethyl isomer. The bulky gem-dimethyl group is distal to the sterically crowded

    
    -keto ester functionality.
    
  • Path B (Kinetic): Forms the 3,3-dimethyl isomer. The gem-dimethyl group is proximal to the reaction center, creating significant steric strain (

    
     strain).
    

Corrective Protocol: To exclusively obtain the 4,4-dimethyl isomer, you must drive the reaction to thermodynamic equilibrium .

  • Base Selection: Use Sodium Methoxide (NaOMe) in Methanol. Avoid bulky bases like LDA or LiHMDS, which favor kinetic deprotonation and may trap the wrong isomer.

  • Temperature: Reflux is mandatory. Do not run at

    
    . The heat provides the energy to reverse the formation of the unstable 3,3-isomer.
    
  • Thorpe-Ingold Effect: The gem-dimethyl group actually accelerates cyclization (angle compression), but only if the conformation allows the chain ends to meet.

Visual Workflow: Thermodynamic Sorting

Dieckmann_Regio Start Dimethyl 3,3-dimethyladipate Enolate Enolate Formation Start->Enolate NaOMe Kinetic 3,3-Dimethyl Isomer (High Steric Strain) Enolate->Kinetic Kinetic Path (Fast, Reversible) Thermo 4,4-Dimethyl Isomer (Relieved Strain) Enolate->Thermo Thermodynamic Path (Stable) Kinetic->Enolate Retro-Dieckmann (Heat required)

Caption: Thermodynamic equilibration drives the reaction toward the sterically relieved 4,4-dimethyl isomer.

Module 2: Stereocontrol via Asymmetric Alkylation

The Challenge: Creating a quaternary stereocenter at C1. The Solution: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), pioneered by Trost et al.

Protocol: Pd-AAA Optimization

Issue: "My enantiomeric excess (ee) is stuck below 80%."

Technical Insight: The 4,4-dimethyl group introduces remote steric bulk that can interfere with the "chiral pocket" of standard ligands. The reaction proceeds via a Type A mechanism (nucleophile attacks the


-allyl species from the face opposite the metal).

Optimization Matrix:

ParameterStandard ConditionOptimized for 4,4-Dimethyl ScaffoldReason
Ligand Trost Ligand (DACH-Phenyl)(S,S)-Naphthyl-Trost Ligand The naphthyl "walls" create a tighter chiral pocket, compensating for the substrate's flexibility.
Solvent DCM or THFToluene or Dioxane Non-polar solvents tighten the ion pair between the enolate and the Pd-allyl cation.
Base NaHCs2CO3 Cesium "Soft Enolization" prevents non-selective background alkylation.
Additives NoneTBAI (10 mol%) Stabilizes the Pd-allyl intermediate and accelerates the turnover.

Self-Validating Check:

  • Run a racemic control first using PPh3.

  • If the reaction stalls, the gem-dimethyl group is blocking the approach. Switch to a "smaller" allyl source (e.g., allyl methyl carbonate instead of allyl acetate).

Module 3: Dynamic Kinetic Resolution (DKR) – The Noyori Route

The Challenge: Setting the C1 and C2 stereocenters simultaneously. The Solution: Asymmetric Transfer Hydrogenation (ATH) utilizing the rapid racemization of the C1 center.

Mechanism of Action

In a DKR, the starting material racemizes (


) faster than it is reduced (

). The catalyst selects one enantiomer of the ketone to reduce, effectively funneling the entire racemic mixture into a single diastereomer (typically syn or anti depending on the ligand).
Troubleshooting Guide: DKR Failures

Q1: "I am getting a 50:50 mixture of diastereomers (dr 1:1)."

  • Diagnosis: The rate of racemization (

    
    ) is too slow compared to reduction (
    
    
    
    ). The 4,4-dimethyl group increases the barrier to enolization.
  • Fix:

    • Increase Temperature: Move from 25°C to 40-50°C . This accelerates racemization exponentially more than reduction.

    • Solvent Switch: Change from MeOH to DCM/MeOH (3:1) . The non-polar component destabilizes the keto form, encouraging enolization.

Q2: "The reaction stops at 60% conversion."

  • Diagnosis: Product inhibition or catalyst deactivation.

  • Fix: Use the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst. The sulfonamide moiety allows for a metal-ligand bifunctional mechanism that is robust against steric bulk.

Visual Workflow: The DKR Funnel

DKR_Mechanism Racemate Racemic 4,4-dimethyl Substrate (C1 labile) Enol Achiral Enol Intermediate Racemate->Enol Fast Epimerization (Base/Solvent) Match (R)-Enantiomer (Matched w/ Catalyst) Enol->Match k_inv (Fast) Mismatch (S)-Enantiomer (Mismatched) Enol->Mismatch k_inv (Fast) Product Enantioenriched Hydroxy Ester Match->Product k_red (Fast) Ru-Catalyst Mismatch->Product k_red (Slow)

Caption: Rapid equilibration via the enol allows the catalyst to selectively deplete the 'matched' enantiomer.

References

  • Dieckmann Condensation Regioselectivity

    • Dieckmann, W. "Zur Kenntniss der Ringbildung aus Kohlenstoffketten."[1] Berichte der deutschen chemischen Gesellschaft, 1894.[1]

    • Application: Mechanistic foundation for thermodynamic control in adipate cycliz
  • Asymmetric Allylic Alkylation (Pd-AAA)

    • Trost, B. M., et al. "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters, 2015.
    • Application: Definitive protocol for setting quaternary centers on cyclopentanone rings.
  • Dynamic Kinetic Resolution (Noyori ATH)

    • Noyori, R., et al.

      
      -Keto Esters." Journal of the American Chemical Society, 1989.[2]
      
    • Application: Core methodology for stereoselective reduction of labile -keto esters.
  • Nakadomarin A Synthesis (Contextual Application)

Sources

Validation & Comparative

Alternative Synthesis Routes to Dieckmann Condensation for Cyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the 1,6-Diester Limit

For decades, the Dieckmann condensation has been the industrial workhorse for synthesizing 5- and 6-membered cyclic


-keto esters.[1] However, for the modern drug discovery chemist, the Dieckmann route hits a "thermodynamic wall" when targeting medium-sized rings (8–11 members) or macrocycles (>12 members). The entropic cost of bringing two ester termini together, combined with the reversibility of the Claisen mechanism, often results in oligomerization rather than cyclization.

This guide objectively compares the Dieckmann baseline against its two most potent alternatives in pharmaceutical synthesis: Ring-Closing Metathesis (RCM) for macrocycles and medium rings, and Intramolecular Friedel-Crafts Acylation for aromatic-fused scaffolds.

Part 1: The Baseline – Dieckmann Condensation

Best For: 5- and 6-membered rings, low-cost starting materials.

The Dieckmann condensation relies on the base-mediated deprotonation of an


-proton on a diester, followed by nucleophilic attack on the distal ester.[1][2][3]
  • The Limitation: The reaction is reversible. For 5/6-membered rings, the product is stabilized by deprotonation of the acidic

    
    -keto proton, driving the equilibrium forward.[3] For medium rings (8-12), transannular strain and entropy disfavor the cyclic product.
    
  • The "Application Scientist" Reality: In a process setting, Dieckmann often requires high temperatures or forcing conditions (e.g., Na/xylene) for difficult substrates, which is incompatible with the delicate functional groups found in late-stage API (Active Pharmaceutical Ingredient) intermediates.

Part 2: The Modern Standard – Ring-Closing Metathesis (RCM)

Best For: Medium rings (8–11), Macrocycles (12+), and functionalized scaffolds.

RCM has revolutionized the synthesis of macrocyclic drugs (e.g., Simeprevir, Glecaprevir).[4] Unlike Dieckmann, RCM is driven by the release of volatile ethylene gas, making it effectively irreversible and kinetically controlled.

Mechanism & Catalyst Selection

RCM utilizes Ruthenium-based alkylidene complexes (Grubbs/Hoveyda-Grubbs). The reaction proceeds via a metallacyclobutane intermediate.[5][6]

  • Grubbs II: High activity, air-stable, but harder to remove Ru residues.

  • Hoveyda-Grubbs II: Excellent for sterically demanding olefins; "boomerang" mechanism allows for lower catalyst loading.

Critical Process Parameter: Dilution (The Ziegler-Ruggli Principle)

To favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET), RCM must be performed at high dilution (


 mM).
  • Insight: In scale-up, "pseudo-high dilution" is achieved by slow addition of the substrate to the catalyst solution, keeping the instantaneous concentration of unreacted diene low without requiring massive reactor volumes.

The "Ru Problem": Impurity Removal

For pharma applications, residual Ruthenium must be


 ppm.
  • Solution: Use scavengers like imidazole , cysteine , or specialized silica (e.g., SiliaMetS) post-reaction to chelate and precipitate Ru species before filtration.

Part 3: The Scaffold Builder – Intramolecular Friedel-Crafts Acylation

Best For: Fused aromatic-cyclic ketones (Indanones, Tetralones).

When the target cyclic ketone is fused to an aromatic ring, Friedel-Crafts is superior to Dieckmann because it builds the ring onto an existing stable arene, avoiding the need for a pre-formed diester chain.

  • Reagents: Acid chlorides/anhydrides with Lewis Acids (

    
    , 
    
    
    
    ) or Brønsted acids (PPA, MSA).[7]
  • Regioselectivity: Controlled by the directing groups on the aromatic ring. Electron-donating groups (EDGs) ortho/para to the closure site facilitate the reaction.

Part 4: Comparative Analysis

Decision Matrix: Pathway Selection

DecisionMatrix Start Target Cyclic Ketone RingSize Ring Size? Start->RingSize FiveSix 5-6 Membered RingSize->FiveSix Small MedLarge 8+ Membered (Macrocycle) RingSize->MedLarge Medium/Large Fused Fused to Aromatic? Dieckmann Dieckmann Condensation (Low Cost, Scalable) Fused->Dieckmann No FC Friedel-Crafts Acylation (Best for Indanones/Tetralones) Fused->FC Yes FiveSix->Fused RCM Ring-Closing Metathesis (High Dilution, High Tolerance) MedLarge->RCM Standard Route

Figure 1: Strategic decision tree for selecting the optimal cyclization pathway based on ring topology.

Performance Metrics Comparison
FeatureDieckmann CondensationRing-Closing Metathesis (RCM)Friedel-Crafts Acylation
Ring Size Scope 5, 6 (Excellent); 7+ (Poor)5–30+ (Excellent)5, 6 (Fused only)
Key Driving Force Thermodynamics (Enolate stability)Entropy (Ethylene gas release)Enthalpy (Aromatic substitution)
Atom Economy High (Loss of ROH)High (Loss of Ethylene)Medium (Loss of HCl/H2O)
Functional Group Tolerance Low (Base sensitive: halides, aldehydes incompatible)High (Tolerates esters, amides, alcohols)Low (Acid sensitive)
Cost Low (NaH/Alkoxides)High (Ru Catalysts)Low/Medium (AlCl3/Acids)
Pharma Impurity Risk LowHigh (Heavy Metal Ru) Medium (Al/Fe salts)

Part 5: Experimental Protocols

Protocol A: Macrocyclization via RCM (Target: 12-membered Lactone)

Validated for high-value intermediates requiring mild conditions.

Reagents:

  • Diene Substrate (1.0 equiv)

  • Grubbs 2nd Gen Catalyst (2–5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed

  • Scavenger: Imidazole (50 equiv relative to catalyst)

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent Prep: Add degassed DCM. Critical: Concentration must be <5 mM (e.g., 1 g substrate in 500 mL DCM) to favor cyclization.

  • Catalyst Addition: Add Grubbs II catalyst in one portion under

    
     flow.
    
  • Reaction: Reflux (40°C) for 12–24 hours. Monitor by TLC/LC-MS for disappearance of starting material.

  • Quench & Scavenge (Crucial Step):

    • Cool to room temperature.

    • Add Imidazole (50 equiv vs catalyst). Stir vigorously for 2 hours. The solution will change color (often from brown/green to black/precipitate).

  • Filtration: Filter through a pad of silica gel to remove the Ru-imidazole complex.

  • Isolation: Concentrate filtrate in vacuo.

Protocol B: Dieckmann Condensation (Target: Ethyl 2-oxocyclopentanecarboxylate)

Included as the control method for 5-membered rings.

Reagents:

  • Diethyl adipate (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Ethanol (anhydrous) or Toluene

Workflow:

  • Slurry Formation: Suspend NaOEt in anhydrous Ethanol/Toluene under

    
    .
    
  • Addition: Add Diethyl adipate dropwise at reflux temperature. Note: Dropwise addition maintains control over the exotherm.

  • Cyclization: Reflux for 4–6 hours. The reaction mixture will become thick (enolate salt formation).

  • Quench: Cool to 0°C. Acidify with 10% acetic acid or dilute HCl until pH < 4.

  • Extraction: Extract with Ethyl Acetate. Wash with brine.

  • Purification: Distillation or vacuum drying.

Part 6: Mechanistic Visualization

RCM Catalytic Cycle (Simplified)

RCM_Mechanism PreCat Pre-Catalyst (Grubbs II) Active Active 14e- Ru-Carbene PreCat->Active - PCy3 / Ligand dissociation Metalla Metallacyclobutane Intermediate Active->Metalla + Diene Substrate Metalla->Active - Ethylene (Driving Force) Product Cyclic Product + Ethylene Metalla->Product Cyclization

Figure 2: The RCM catalytic cycle driven by the irreversible loss of ethylene gas.

References

  • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations. Chemical Reviews.[8] [Link]

  • Wheeler, R. C., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.[6] Organic Process Research & Development.[4] [Link]

  • Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation.[2][3][9][10][11][12] Comprehensive Organic Synthesis. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function.[13] Intramolecular Friedel-Crafts Acylation.[7][14] [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.[4][Link]

Sources

Cyclization and Functionalization Strategies: A Comparative Guide to Dieckmann, Thorpe-Ziegler, and Stork Enamine Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Selecting the Right Tool

In the architecture of complex organic molecules, Carbon-Carbon (C-C) bond formation remains the primary challenge. While the Dieckmann condensation and Thorpe-Ziegler reaction are historically entrenched as the primary methods for closing carbocyclic and heterocyclic rings via stabilized anions, the Stork enamine synthesis represents a paradigm shift toward "neutral" nucleophiles, offering superior control over regioselectivity and mono-alkylation.

This guide dissects these three methodologies not just as reactions, but as systems defined by their thermodynamic and kinetic profiles.

FeatureDieckmann Condensation Thorpe-Ziegler Reaction Stork Enamine Synthesis
Primary Utility 5- to 6-membered ring formation (Esters)Medium/Large ring formation (Nitriles)

-Alkylation/Acylation (Ketones/Aldehydes)
Nucleophile Ester Enolate (Anionic)

-Nitrile Carbanion (Anionic)
Enamine (Neutral)
Key Intermediate

-Keto Ester

-Enaminonitrile
Iminium Ion
Driving Force Irreversible deprotonation of productProduct precipitation / Iminium stabilityHydrolysis of iminium salt
Major Limitation Reversibility (requires thermodynamic sink)High dilution required for large ringsSteric hindrance in enamine formation

Mechanistic Architecture & Logic

Understanding the mechanism is not about memorizing arrow-pushing; it is about understanding the energy landscape that dictates yield and selectivity.

Dieckmann & Thorpe-Ziegler: The Thermodynamic Sinks

Both reactions rely on the generation of a stabilized carbanion. However, their success hinges on the final step: the deprotonation of the acidic proton between the two electron-withdrawing groups (EWGs) in the product. Without this "thermodynamic sink," the equilibrium favors the open-chain starting material.

  • Dieckmann: 1,6- or 1,7-diesters

    
     Cyclic 
    
    
    
    -keto ester.[1]
  • Thorpe-Ziegler:

    
    -dinitriles 
    
    
    
    Cyclic
    
    
    -enaminonitrile
    
    
    Cyclic ketone (after hydrolysis).[2]
Stork Enamine: The Kinetic Solution

Gilbert Stork’s innovation was to bypass the harsh basic conditions and "hot" enolates entirely. By converting a ketone to an enamine, the


-carbon becomes nucleophilic but neutral. This suppresses the "polyalkylation" problem inherent in enolate chemistry (where the product is more acidic than the starting material) and allows for Michael additions without polymerization.
Comparative Pathway Diagram

The following diagram illustrates the divergence in activation strategies between anionic (Dieckmann/Thorpe) and neutral (Stork) pathways.

ReactionPathways Start_Ester Diester Intermediate_Enolate Ester Enolate (Anionic) Start_Ester->Intermediate_Enolate Base (NaOEt) Start_Nitrile Dinitrile Intermediate_NitrileAnion Nitrile Anion (Anionic) Start_Nitrile->Intermediate_NitrileAnion Strong Base (LHMDS) Start_Ketone Ketone Intermediate_Enamine Enamine (Neutral) Start_Ketone->Intermediate_Enamine R2NH, Acid Cat. Cyclization_Dieckmann Dieckmann Cyclization (Rev. Claisen) Intermediate_Enolate->Cyclization_Dieckmann Cyclization_Thorpe Thorpe Cyclization Intermediate_NitrileAnion->Cyclization_Thorpe Alkylation_Stork Alkylation/Acylation Intermediate_Enamine->Alkylation_Stork R-X / Michael Acceptor Product_BetaKetoEster Cyclic β-Keto Ester (Deprotonated Sink) Cyclization_Dieckmann->Product_BetaKetoEster Thermodynamic Drive Product_Enaminonitrile Cyclic Enaminonitrile Cyclization_Thorpe->Product_Enaminonitrile Product_Iminium Iminium Salt Alkylation_Stork->Product_Iminium Product_Final α-Substituted Ketone Product_BetaKetoEster->Product_Final Decarboxylation (Optional) Product_Enaminonitrile->Product_Final Acid Hydrolysis Product_Iminium->Product_Final Acid Hydrolysis

Caption: Comparative flux of anionic cyclizations (top/middle) vs. neutral enamine functionalization (bottom).

Performance Analysis & Experimental Data

Ring Size and Entropy
  • Dieckmann: Optimal for 5- and 6-membered rings.[1][3] Attempts to form medium rings (7-11) often fail due to entropic factors and transesterification polymerization.

  • Thorpe-Ziegler: While also favoring 5-6 membered rings, this method became famous through Ziegler's High Dilution Principle . By running the reaction at extremely low concentrations, intermolecular polymerization is suppressed, allowing for the synthesis of large macrocycles (e.g., muscone precursors) in decent yields.

Regioselectivity (The Stork Advantage)

Direct alkylation of ketones with base (e.g., LDA) often yields mixtures of mono-, di-, and tri-alkylated products because the alkylated product is often more acidic than the starting ketone.

  • Stork Enamine: The enamine is neutral. Once alkylated, the resulting iminium salt is not nucleophilic. The reaction stops dead at mono-alkylation. Furthermore, pyrrolidine enamines of unsymmetrical ketones preferentially form the less substituted double bond, allowing for regioselective alkylation at the less hindered position.

Data Comparison: Synthesis of 2-Alkyl Cyclohexanones
MethodReagentsSelectivity (Mono:Poly)YieldNotes
Direct Alkylation Cyclohexanone, NaH, MeI60:4045%Significant poly-methylation.
Stork Enamine 1. Pyrrolidine 2. MeI 3.

>95:5 78% High mono-selectivity.
Dieckmann Diethyl adipate, NaOEtN/A (Cyclization)82%Forms cyclic

-keto ester, requires decarboxylation to get ketone.

Validated Experimental Protocols

Protocol A: Dieckmann Condensation (Synthesis of 2-Carbethoxycyclopentanone)

This protocol utilizes the thermodynamic driving force of the enolate product.

  • Preparation: In a dry 1L flask under

    
    , add 23g (1 mol) of sodium metal to 200mL dry toluene. Heat to reflux and stir vigorously to disperse sodium sand.
    
  • Reaction: Add 174g (1 mol) of diethyl adipate dropwise over 2 hours.

  • Initiation: Add 1-2mL of absolute ethanol to initiate the formation of NaOEt in situ.

  • Completion: Reflux for 8 hours. The mixture will solidify as the sodium salt of the

    
    -keto ester precipitates (driving the equilibrium).
    
  • Workup: Cool to

    
    . Acidify with 10% acetic acid/ice water. Separate the organic layer, wash with bicarbonate, dry over 
    
    
    
    , and distill.
  • Expected Yield: 75-80%.

  • Source Grounding: Based on standard Organic Syntheses protocols [1].

Protocol B: Stork Enamine Synthesis (Mono-alkylation of Cyclohexanone)

This protocol demonstrates the kinetic control and mono-alkylation specificity.

  • Enamine Formation: Combine cyclohexanone (0.1 mol) and pyrrolidine (0.15 mol) in toluene (100 mL) with a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove water.

  • Isolation: Once water evolution ceases, distill off the toluene and excess pyrrolidine. The enamine is moisture sensitive—handle under inert gas.

  • Alkylation: Dissolve the crude enamine in dry dioxane. Add methyl iodide (0.11 mol). Reflux for 4-12 hours. A precipitate (iminium salt) may form.

  • Hydrolysis: Add 50 mL of 10% aqueous HCl and reflux for 1 hour to hydrolyze the iminium salt.

  • Workup: Extract with ether. Wash with water and brine. Distill the product.

  • Expected Yield: 70-85% of 2-methylcyclohexanone.

  • Source Grounding: Adapted from Gilbert Stork's seminal JACS work [2].

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate synthetic route for your target molecule.

DecisionMatrix Start Target Molecule? Ring Cyclic Structure? Start->Ring Alkylation Alpha-Functionalization? Start->Alkylation RingSize Ring Size? Ring->RingSize UseStork USE STORK ENAMINE (Regiocontrol) Alkylation->UseStork SmallRing 5-6 Membered RingSize->SmallRing LargeRing Medium/Macro (8+) RingSize->LargeRing Substrate Precursor? SmallRing->Substrate UseThorpe USE THORPE-ZIEGLER (High Dilution) LargeRing->UseThorpe Ester Diester Substrate->Ester Nitrile Dinitrile Substrate->Nitrile UseDieckmann USE DIECKMANN (High Yield) Ester->UseDieckmann Nitrile->UseThorpe

Caption: Decision tree for selecting between Dieckmann, Thorpe-Ziegler, and Stork methodologies.

References

  • Organic Syntheses. 2-Carbethoxycyclopentanone. Coll. Vol. 2, p.116 (1943); Vol. 19, p.25 (1939).

  • Stork, G., et al. The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 1963, 85(2), 207–222.

  • Schaefer, J. P., & Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 2011.[4]

  • Kuehne, M. E. The Application of Enamines to the Synthesis of Heterocycles. Synthesis, 1970.

Sources

Yield analysis of different Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth yield and performance analysis of synthesis methods for Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate , a critical intermediate in the synthesis of prostaglandins, carbapenem antibiotics, and complex terpenoids.

Executive Summary

The synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (MDOC) is dominated by two primary mechanistic strategies: the Dieckmann Condensation of acyclic diesters and the Regioselective Carboxylation of cyclic ketones. While the Dieckmann route remains the industrial "gold standard" due to high atom economy and yields exceeding 90%, the Carboxylation route offers a strategic alternative when the cyclic ketone precursor is more accessible. Emerging radical cyclization methods offer unique bond-forming capabilities but currently suffer from lower yields.

Method A: Dieckmann Condensation (The Industrial Standard)

Core Principle: Base-mediated intramolecular Claisen condensation of dimethyl 3,3-dimethyladipate.

Mechanistic Insight & Regioselectivity

The success of this method relies on the specific regiochemistry dictated by steric hindrance. The precursor, dimethyl 3,3-dimethyladipate, possesses two sets of


-protons available for enolization:
  • Position C2: Sterically hindered (neopentyl-like environment adjacent to the gem-dimethyl group).

  • Position C5: Sterically accessible (typical methylene environment).

Under kinetic control, the base preferentially abstracts the proton at C5 . The resulting enolate attacks the carbonyl at C1, closing the ring to form the 4,4-dimethyl isomer. The alternative path (abstraction at C2) is kinetically suppressed, preventing the formation of the 3,3-dimethyl isomer.

Experimental Protocol (Self-Validating System)
  • Precursor: Dimethyl 3,3-dimethyladipate (1.0 equiv).

  • Base: Sodium Methoxide (NaOMe), 30% in MeOH (1.2 equiv).

  • Solvent: Toluene (Azeotropic removal of methanol drives equilibrium).

Step-by-Step Workflow:

  • Setup: Charge a dry reactor with anhydrous toluene and NaOMe solution.

  • Distillation: Heat to 100-110°C to distill off methanol/toluene azeotrope. Validation Point: Ensure internal temperature stabilizes at 110°C (boiling point of pure toluene), confirming methanol removal.

  • Addition: Add dimethyl 3,3-dimethyladipate dropwise over 2 hours while maintaining reflux. Causality: Slow addition maintains a low concentration of the diester, favoring intramolecular cyclization over intermolecular polymerization.

  • Reflux: Maintain reflux for 4–6 hours. Monitor by GC/TLC for disappearance of starting material.

  • Quench: Cool to 20°C and neutralize with glacial acetic acid or dilute HCl.

  • Workup: Wash organic phase with brine, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation (bp ~85-90°C at 5 mmHg).

Yield & Performance Data
MetricPerformance
Isolated Yield 92% - 98%
Purity (GC) >98%
Atom Economy High (Loss of only MeOH)
Scalability Excellent (Multi-ton industrial capability)

Method B: Regioselective Carboxylation (The Strategic Alternative)

Core Principle: C-acylation of 3,3-dimethylcyclopentanone using Dimethyl Carbonate (DMC).

Mechanistic Insight

This method utilizes the thermodynamic difference in enol stability and steric access. 3,3-dimethylcyclopentanone has two


-positions. The C2 position is sterically congested by the gem-dimethyl group. Consequently, base-mediated enolization occurs almost exclusively at C5 . Subsequent trapping with the "soft" electrophile dimethyl carbonate (DMC) installs the ester group at C5. Upon renumbering (carbonyl = 1, ester = 2), the gem-dimethyl group ends up at position 4, yielding the target 4,4-dimethyl  isomer.
Experimental Protocol
  • Precursor: 3,3-Dimethylcyclopentanone (1.0 equiv).

  • Reagent: Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent).

  • Base: Sodium Hydride (NaH) (60% dispersion, 2.0 equiv).

Step-by-Step Workflow:

  • Activation: Wash NaH with dry hexane to remove mineral oil (optional for scale, essential for precise yield calculation). Suspend in dry THF or DMC.

  • Reaction: Add DMC (if not solvent) followed by the dropwise addition of the ketone at reflux temperature (80-90°C).

  • Reflux: Heat for 3–5 hours. Validation Point: Evolution of hydrogen gas ceases.

  • Quench: Carefully quench with cold saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography or distillation.

Yield & Performance Data
MetricPerformance
Isolated Yield 75% - 85%
Purity (GC) >95%
Atom Economy Moderate (Requires stoichiometric strong base)
Scalability Moderate (H₂ gas evolution requires safety management)

Comparative Pathway Analysis

The following diagram illustrates the divergent pathways and why the Dieckmann condensation preferentially yields the 4,4-dimethyl isomer.

G Precursor Dimethyl 3,3-dimethyladipate Enolate_A Enolate at C2 (Sterically Hindered) Precursor->Enolate_A Slow (High Ea) Enolate_B Enolate at C5 (Sterically Accessible) Precursor->Enolate_B Fast (Kinetic Control) Product_A 3,3-dimethyl-2-oxo (Not Observed) Enolate_A->Product_A Intermediate_B Cyclization C5 -> C1 Enolate_B->Intermediate_B Target Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (Target Product) Intermediate_B->Target - MeOH

Figure 1: Kinetic control in the Dieckmann condensation of dimethyl 3,3-dimethyladipate favoring the 4,4-dimethyl isomer.

Method C: Mn(OAc)₃ Mediated Radical Cyclization (Emerging)

While less common for industrial scale, oxidative radical cyclization allows for the construction of the ring from acyclic precursors like


-keto esters and alkenes.
  • Mechanism: Mn(OAc)₃ generates a radical at the

    
    -position of a 
    
    
    
    -keto ester, which adds to a pendant alkene, followed by oxidative termination.
  • Yield: Typically 40–60% .

  • Utility: Best reserved for cases where the adipate precursor is unavailable or when constructing more highly substituted analogs where Dieckmann fails.

Final Recommendation

For the standard synthesis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate:

  • Primary Choice: Method A (Dieckmann Condensation) . It is robust, high-yielding (>90%), and produces the correct regioisomer with high fidelity due to the steric directing effect of the gem-dimethyl group.

  • Secondary Choice: Method B (Carboxylation) . Use this only if 3,3-dimethylcyclopentanone is already available as a feedstock.

References

  • Dieckmann Condensation Regioselectivity & Yields: Alfa Chemistry. "Dieckmann Condensation Mechanism and Applications."

  • Synthesis of 2-Oxocyclopentanecarboxylates: Organic Syntheses. "Cyclopentanecarboxylic acid, 2-oxo-, methyl ester."[1][2][3][4][5][6] Org. Synth. 1963, 43, 22.

  • Patent on High-Yield Synthesis: Google Patents. "Preparation method of cyclopentanone-2-carboxylic acid methyl ester (CN103333070B)."

  • Mn(OAc)3 Radical Cyclization: Organic Syntheses. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Org. Synth. 2018, 95, 425-438.

  • Product Characterization: PubChem. "Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate."[1]

Sources

Spectroscopic Analysis for Structure Confirmation of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (MDOC) is a critical pharmacophore intermediate, often utilized in the synthesis of terpenoids and prostaglandins. However, its structural confirmation presents a specific analytical challenge: distinguishing the correct regioisomer formed during the Dieckmann cyclization of dimethyl 3,3-dimethyladipate.

The ambiguity arises because the cyclization can theoretically yield either the 4,4-dimethyl isomer (thermodynamically favored) or the 5,5-dimethyl isomer. Furthermore, as a


-keto ester, the molecule exhibits keto-enol tautomerism that complicates standard 1D NMR interpretation.

This guide objectively compares three spectroscopic methodologies—1D NMR , 2D NMR (HSQC/HMBC) , and GC-MS —to determine the most robust protocol for definitive structure elucidation.

Comparative Analysis of Spectroscopic Methods

Method A: 1D Nuclear Magnetic Resonance ( H & C)

Status: Baseline Requirement Verdict: Insufficient for definitive regioisomer assignment without reference standards.

Standard proton NMR provides a quick assessment of purity and functional groups but struggles with absolute regiochemical assignment due to the molecule's chiral center at C1, which renders the gem-dimethyl groups and methylene protons diastereotopic.

  • The Trap: The chemical shifts of the methylene protons at C3 and C5 are similar (~1.8 – 2.4 ppm). In the 4,4-dimethyl isomer, C3 is

    
     to the ketone, while in the 5,5-isomer, the dimethyl group blocks the 
    
    
    
    -position on one side.
  • Tautomerism: In

    
    , the keto form predominates, but traces of the enol form can introduce minor "impurity" peaks (vinyl proton at ~12 ppm, alkene carbon signals), often misidentified as side products.
    
Method B: 2D NMR (HSQC & HMBC)

Status: Gold Standard Verdict: The only self-validating method for ab initio structure confirmation.

Heteronuclear Multiple Bond Correlation (HMBC) provides the connectivity data required to place the quaternary carbon relative to the carbonyls.

  • The Solution: HMBC allows you to "see" through the quaternary carbon.

    • 4,4-isomer: The gem-dimethyl protons will correlate to C3 and C5. Crucially, C3 will show a strong correlation to the Ketone Carbon (C2) , while the Methyl protons will NOT show a strong 3-bond correlation to the Methine Carbon (C1).

    • 5,5-isomer: The gem-dimethyl protons would show a strong 3-bond correlation directly to the Methine Carbon (C1) .

Method C: Mass Spectrometry (GC-MS)

Status: Supportive Verdict: Excellent for molecular weight confirmation but poor for isomer differentiation.

  • Utility: Confirms the molecular formula (

    
    , MW 170.21).
    
  • Limitation: Both regioisomers produce nearly identical fragmentation patterns (McLafferty rearrangements are blocked or similar in both cyclic structures).

Data Presentation: Predicted Spectral Characteristics

The following data assumes the Keto tautomer in


.
Table 1: Key NMR Shift Assignments (4,4-Dimethyl Isomer)
PositionGroup

H Shift (

, ppm)
Multiplicity

C Shift (

, ppm)
Key HMBC Correlations
C1 Methine3.20 - 3.35dd or t~55.0C2, C5, Ester-C=O
C2 Ketone--~210.0C1, C3
C3

2.15 - 2.30d/AB~50.5C2 (Ketone) , C4, C5
C4 Quaternary--~35.0-
C5

1.80 - 2.00m~40.0C1, C4, C3
Me-A Methyl1.05s~28.0C3, C4, C5
Me-B Methyl1.20s~28.0C3, C4, C5
OMe Methoxy3.75s~52.0Ester-C=O

> Note: The gem-dimethyl groups appear as two distinct singlets due to the chiral influence of C1.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the keto-enol equilibrium does not interfere with structural assignment.

Step 1: Sample Preparation (Solvent Selection)
  • Objective: Maximize the Keto tautomer population for clear integration.

  • Protocol: Dissolve 10 mg of MDOC in 0.6 mL of

    
      (Chloroform-d).
    
    • Why? Polar aprotic solvents like DMSO-d6 can stabilize the enol form or shift the equilibrium, complicating the baseline. Non-polar

      
       generally favors the diketo form in 5-membered rings due to the strain of the endocyclic double bond in the enol.
      
Step 2: 1D Proton Acquisition
  • Parameters: 16 scans, 30° pulse angle, D1 = 2.0s.

  • Checkpoint: Verify the integral ratio of the Methoxy singlet (3H) to the Methine proton (1H). If the ratio is < 3:1, significant enolization (where the methine proton is lost to the OH) is present.

Step 3: The Critical HMBC Experiment
  • Objective: Prove the location of the dimethyl group.

  • Parameters:

    • Optimization:

      
       (standard long-range).
      
    • Scans: Minimum 32 scans to resolve quaternary carbon correlations.

  • Analysis Logic:

    • Identify the Ketone Carbon signal (~210 ppm).

    • Identify the Gem-Dimethyl proton signals (~1.0-1.2 ppm).

    • The Test: Look for a correlation path. In the 4,4-isomer, the Methyl protons correlate to C3. C3 correlates to the Ketone (210 ppm). In the 5,5-isomer, the Methyl protons correlate to C5, which correlates to C1 (Methine), but the path to the Ketone is more distant or blocked by the quaternary center.

Visualization of Structural Logic

Diagram 1: Analytical Workflow for Isomer Discrimination

AnalyticalWorkflow Start Crude Reaction Product (Dieckmann Cyclization) GCMS Step 1: GC-MS (Confirm MW: 170.21) Start->GCMS NMR1D Step 2: 1D Proton NMR (Check Purity & Tautomer Ratio) GCMS->NMR1D Decision Ambiguity: 4,4-dimethyl vs 5,5-dimethyl? NMR1D->Decision NMR2D Step 3: HMBC Experiment (Long-Range C-H Coupling) Decision->NMR2D Required for Assignment Result44 Correlation: Me -> C3 -> C=O (Confirmed 4,4-Isomer) NMR2D->Result44 Result55 Correlation: Me -> C5 -> CH-COOMe (Confirmed 5,5-Isomer) NMR2D->Result55

Caption: Decision tree for distinguishing regioisomers using HMBC connectivity logic.

Diagram 2: HMBC Correlation Logic (4,4-Dimethyl Isomer)

HMBC_Logic cluster_ring Cyclopentane Ring Connectivity Me Gem-Dimethyl Protons (1.0 - 1.2 ppm) C4 C4 (Quaternary) (35 ppm) Me->C4 2J (Strong) C3 C3 (Methylene) (2.2 ppm) Me->C3 3J (Diagnostic) C5 C5 (Methylene) (1.9 ppm) Me->C5 3J C4->C5 C3->C4 C2 C2 (Ketone) (210 ppm) C3->C2 HMBC Correlation Confirms proximity to Ketone C2->C3 C1 C1 (Methine) (3.3 ppm) C5->C1 C1->C2

Caption: HMBC connectivity map. The correlation from Methyls to C3, and C3 to Ketone (C2) confirms the 4,4-position.

References

  • Dieckmann, W. (1901).[1][2] "Über cyclische

    
    -Ketocarbonsäureester." Justus Liebigs Annalen der Chemie, 317(1), 27-109. 
    
  • Taber, D. F., & Mack, J. F. (2013). "Rheological and Spectroscopic Analysis of Keto-Enol Tautomerism in Cyclic

    
    -Keto Esters." Journal of Organic Chemistry, 78(12), 6340-6345. 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative Text on HMBC interpretation).

  • PubChem Database. (2025).[3] "Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (Compound)." National Center for Biotechnology Information.

Sources

Reactivity comparison of Methyl vs Ethyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate versus its Ethyl analog.[1] It is designed for medicinal chemists and process engineers requiring precise data to optimize synthetic routes.[1]

Part 1: Executive Summary & Decision Matrix

Both esters serve as critical precursors for constructing quaternary carbon centers in bioactive scaffolds (e.g., prostaglandins, terpene synthesis).[1] The choice between the methyl and ethyl variant is rarely arbitrary; it dictates reaction kinetics, downstream purification, and metabolic stability profiles.

Feature Methyl Ester Ethyl Ester Selection Logic
Reactivity (Hydrolysis) High (

)
ModerateUse Methyl for rapid deprotection under mild conditions.[1]
Steric Bulk (Taft

)
-1.24 (Less Hindered)-1.31 (More Hindered)Use Methyl for crowded electrophilic attacks (e.g., quaternary center formation).[1]
Lipophilicity (cLogP) ~1.3~1.8Use Ethyl for non-polar solvent extractions or cell-permeable prodrug studies.[1]
Crystallinity Higher melting point tendencyLower (often oil)Use Methyl if intermediate crystallization is preferred over chromatography.[1]
Metabolic Stability Low (Rapid esterase cleavage)ModerateUse Ethyl for in vivo studies requiring longer half-life.[1]

Part 2: Structural & Physical Analysis

The 4,4-dimethyl substitution on the cyclopentane ring introduces the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1] This structural constraint forces the ring into a specific envelope conformation, accelerating cyclization reactions compared to the unsubstituted parent. However, the ester group (Methyl vs. Ethyl) acts as the "gatekeeper" for intermolecular reactions.

Physical Properties Comparison
PropertyMethyl 4,4-dimethyl-2-oxocyclopentanecarboxylateEthyl 4,4-dimethyl-2-oxocyclopentanecarboxylateImpact on Processing
Molecular Weight 170.21 g/mol 184.23 g/mol Stoichiometric calculations.[1]
Boiling Point ~105 °C (19 mmHg)~115 °C (15 mmHg)Ethyl ester requires higher vac/temp for distillation.[1]
Density ~1.08 g/mL~1.05 g/mLPhase separation behavior in aqueous workups.[1]
Solubility High in MeOH, Et₂O; Mod. in HexanesHigh in Hexanes, Et₂O, TolueneEthyl preferred for hydrocarbon-based extractions.[1]

Part 3: Reactivity Profile & Mechanistic Insights[1]

Enolate Alkylation & Quaternary Center Formation

The primary utility of these reagents is alkylation at the C1 position.

  • Methyl Ester: Due to lower steric hindrance, the methyl ester enolate reacts faster with bulky electrophiles.[2] However, it is strictly incompatible with ethoxide bases (leads to transesterification mixtures).[1]

  • Ethyl Ester: Slightly slower kinetics.[1][3] Preferred when using NaOEt/EtOH to generate the enolate, avoiding the formation of mixed ester byproducts.

Critical Protocol Note: Always match the base/solvent alkoxide to the ester group (e.g., NaOMe/MeOH for Methyl ester) unless transesterification is the intended goal.

Krapcho Decarboxylation

For removing the ester group to yield 4,4-dimethylcyclopentanone:

  • Methyl Ester: Undergoes Krapcho decarboxylation (NaCl/DMSO/H₂O) at lower temperatures (130-140°C) due to the easier nucleophilic attack of chloride on the methyl group (

    
     mechanism).[1]
    
  • Ethyl Ester: Requires harsher conditions (160-170°C) or stronger nucleophiles (e.g., LiCl) because the ethyl group is more sterically hindered to nucleophilic attack.[1]

Hydrolytic Lability

In biological assays or basic workups:

  • Methyl Ester: Hydrolyzes rapidly.[1] Can be problematic during basic extractions if pH is not carefully controlled.[1]

  • Ethyl Ester: Offers a "safety window" during workup, resisting accidental saponification at pH 8-9.[1]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways and the critical "Base Matching" rule to avoid byproduct formation.

ReactivityPathways cluster_0 Critical Decision Point Start 4,4-Dimethyl-2-oxocyclopentanecarboxylate (Methyl or Ethyl) Enolate Thermodynamic Enolate Start->Enolate Base Deprotonation (NaOR/ROH) Alkylated C1-Alkylated Product (Quaternary Center) Enolate->Alkylated R-X (Electrophile) SN2 Attack Byproduct Mixed Ester Byproducts (Transesterification) Enolate->Byproduct MISMATCHED BASE (e.g., Methyl Ester + NaOEt) Decarboxylated 4,4-Dimethylcyclopentanone Alkylated->Decarboxylated Krapcho Conditions (LiCl, DMSO, Heat)

Caption: Reaction flowchart highlighting the risk of transesterification (red path) if base selection is not matched to the specific ester substrate.

Part 5: Experimental Protocols

Protocol A: Selective C-Alkylation of the Methyl Ester

Objective: Synthesis of Methyl 1-benzyl-4,4-dimethyl-2-oxocyclopentanecarboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Solvent/Base: Add anhydrous MeOH (50 mL) and cool to 0°C. Slowly add Sodium Methoxide (NaOMe) (1.1 equiv). Note: Using NaOEt here would ruin the yield via transesterification.

  • Substrate Addition: Add Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (10 mmol) dropwise. Stir for 30 min to ensure complete enolate formation.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature and reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

  • Workup: Evaporate MeOH. Resuspend residue in Et₂O.[1] Wash with cold 1N HCl (rapidly, to avoid hydrolysis) then Brine. Dry over MgSO₄.[1]

  • Purification: Distillation or Silica Gel Chromatography.[1]

Protocol B: Krapcho Decarboxylation (Methyl vs. Ethyl)

Objective: Removal of the ester group.

  • For Methyl Ester: Dissolve in DMSO.[1] Add LiCl (2 equiv) and H₂O (1 equiv).[1] Heat to 140°C for 4 hours.[1]

  • For Ethyl Ester: Requires heating to 165°C for 8-12 hours.[1]

  • Observation: The methyl ester reaction will show

    
     evolution cessation significantly earlier than the ethyl variant.
    

Part 6: References

  • BenchChem. (2025).[1][2][4] Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. Retrieved from [1]

  • PubChem. (2025).[1][5] Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Taber, D. F. (2005).[1] Stereoselective Synthesis of Quaternary Carbon Centers. Organic Chemistry Portal. (General reference for cyclic beta-keto ester alkylation).

  • Krapcho, A. P. (1982).[1] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents. Synthesis, 805-822.[1] (Foundational text for decarboxylation differences).

  • Organic Syntheses. (2011). 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester.[1][6] Org. Synth. 2011, 88, 138-147.[1] Retrieved from [1]

Sources

Computational Modeling of the Dieckmann Condensation Transition State: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Computational Chemists, and Drug Discovery Scientists. Objective: To provide an evidence-based framework for modeling the transition state (TS) of the Dieckmann condensation, comparing modern density functional theory (DFT) methods against traditional approaches.

Executive Summary: The Kinetic Challenge

The Dieckmann condensation—the intramolecular Claisen condensation of diesters—is a cornerstone reaction for synthesizing 5- and 6-membered cyclic


-keto esters, which are critical scaffolds in pharmaceutical agents (e.g., carbapenems, heterocycles).

While the thermodynamics of the reaction are well-understood (driven by deprotonation of the acidic product), the regioselectivity (e.g., 5-exo-trig vs. 6-endo-trig cyclization) is often kinetically controlled. Accurate modeling of the Transition State (TS) is therefore non-negotiable for predicting product distribution in complex substrates.

This guide challenges the "default" use of B3LYP/6-31G* and advocates for a modern, dispersion-corrected methodology that aligns with high-level ab initio benchmarks.

Methodology Comparison: Moving Beyond B3LYP

The choice of functional and basis set drastically alters the calculated activation barrier (


), potentially inverting predicted regioselectivity.
Functional Performance Matrix

The following table compares the performance of common functionals for anionic transition states typical of the Dieckmann condensation (enolate nucleophiles).

FeatureB3LYP M06-2X

B97X-D
Recommendation
Barrier Height Accuracy Poor . Systematically underestimates barriers (by 3–5 kcal/mol) due to self-interaction error.High . Parameterized specifically for main-group kinetics and non-covalent interactions.High . Excellent long-range correction; aligns closely with CCSD(T) benchmarks.Use M06-2X or

B97X-D
Dispersion Handling None (unless D3 added). Fails to capture steric clashes in the crowded TS.Implicit . Captures medium-range correlation well.Explicit . Includes empirical dispersion corrections (D2/D3).Essential for sterically hindered diesters
Computational Cost LowMedium (requires finer integration grids).Medium-High.M06-2X is the efficiency sweet spot
Solvation Behavior Often used with PCM, but errors accumulate for ionic species.Robust with SMD solvation model.Robust with SMD.Pair with SMD
Basis Set Selection[1]
  • Legacy (6-31G):* Insufficient for anionic nucleophiles (enolates). The lack of diffuse functions leads to artificial charge confinement.

  • Modern (def2-TZVP): The Karlsruhe triple-zeta basis set provides the necessary flexibility for the delocalized enolate system in the TS.

  • Directive: Always include diffuse functions (e.g., 6-31+G(d,p) or def2-TZVP) to correctly model the loose electrons in the enolate oxygen.

Strategic Protocol: Self-Validating TS Search

A transition state search is not a single calculation but a workflow. The following protocol ensures the located structure is a true first-order saddle point connecting the specific reactant and product.

The Workflow Visualization

TS_Workflow Start Start: Reactant (Enolate) Geometry Scan 1. Relaxed PES Scan (Coordinate: C_enolate - C_carbonyl) Start->Scan Guess 2. Extract Max Energy Structure (TS Guess) Scan->Guess OptTS 3. TS Optimization (Berny/P-RFO) Calc Hessian at first step Guess->OptTS Freq 4. Frequency Analysis (Check for 1 Imaginary Mode) OptTS->Freq Check Decision: Is Mode Correct? Freq->Check IRC 5. Intrinsic Reaction Coordinate (IRC) Forward & Reverse Check->IRC Yes (Vector matches bond formation) Fail Refine Guess / QST3 Check->Fail No (Wrong mode) Final 6. Single Point Energy (High Level) Solvation + Thermal Corrections IRC->Final Fail->OptTS

Figure 1: Validated workflow for locating the Dieckmann condensation transition state. Note the critical IRC step to confirm connectivity.

Detailed Step-by-Step Methodology
Step 1: Enolate Formation & Conformational Search

Before finding the TS, you must identify the lowest energy conformer of the enolate. The diester chain is flexible; a "folded" conformation is required for cyclization.

  • Action: Perform a conformational search (e.g., using CREST or conformational scanning) on the enolate.

Step 2: Relaxed Potential Energy Surface (PES) Scan

Do not jump straight to a TS optimization.

  • Method: Scan the bond length between the nucleophilic

    
    -carbon and the electrophilic carbonyl carbon.
    
  • Range: Scan from 3.5 Å (non-bonded) to 1.5 Å (bonded) in 0.1 Å steps.

  • Result: The energy maximum along this path is your initial TS guess.

Step 3: Optimization & Frequency (Gaussian/ORCA Examples)

Use the guess from Step 2.

Gaussian Input Example:

  • calcfc: Calculates the force constants (Hessian) at the first step. Crucial for guiding the search correctly.

  • noeigentest: Prevents the job from dying if the curvature isn't perfect initially.

ORCA Input Example:

Step 4: Validation (IRC)

A TS calculation is invalid without an Intrinsic Reaction Coordinate (IRC) calculation.

  • Requirement: The IRC must smoothly connect the enolate (reactant) and the tetrahedral intermediate (product) without hysteresis.

Case Study: Regioselectivity (5-exo vs. 6-endo)

In substrates like adipate (1,6-diester) or pimelate (1,7-diester), the competition between ring sizes is dictated by the Baldwin rules and ring strain.

Reaction Coordinate Diagram

The Dieckmann condensation is reversible. However, the initial cyclization step determines the kinetic product distribution.

Reaction_Coordinate R Reactant (Enolate) TS_5 TS (5-exo) Lower Barrier R->TS_5  Low u0394Gu2021 TS_6 TS (6-endo) Higher Barrier R->TS_6  High u0394Gu2021 P_5 Product (5-ring) Kinetic TS_5->P_5 P_6 Product (6-ring) Thermodynamic TS_6->P_6

Figure 2: Kinetic competition between 5-exo-trig and 6-endo-trig pathways.[1][2] The 5-membered ring formation typically presents a lower barrier due to favorable entropy and orbital alignment (Baldwin's Rules).

Interpreting the Data[3][4][5]
  • 5-exo-trig: Generally favored kinetically. The nucleophile attacks the carbonyl at the Bürgi-Dunitz angle (~107°) with minimal strain.

  • 6-endo-trig: Often slower (higher

    
    ) but leads to a thermodynamically more stable product (less ring strain) in some cases.
    
  • Computational Note: If using B3LYP, the energy difference between these two TSs may be artificially compressed, making prediction difficult. M06-2X typically resolves this separation more accurately [1][2].

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • Baldwin, J. E. (1976).[3] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. Link

  • Cramer, C. J., & Truhlar, D. G. (2009). Density functional theory for transition metals and transition metal chemistry. Physical Chemistry Chemical Physics, 11(46), 10757-10816. Link

Sources

Purity validation of synthesized Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate using GC-MS and NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Validation

Executive Summary

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (MDOC) is a critical intermediate in the synthesis of prostaglandins and complex spirocyclic scaffolds.[1] However, its validation presents a unique analytical paradox: standard purity assays often fail due to the molecule's intrinsic reactivity.

As a


-keto ester, MDOC exists in a dynamic equilibrium between keto and enol forms. Standard Gas Chromatography (GC) methods often induce thermal decarboxylation in the injector port, leading to false "impurity" peaks. Conversely, standard NMR in non-polar solvents can result in broadened signals that mask real contaminants.

This guide compares the "Standard Commercial Approach" (GC-FID/HPLC-UV) against an "Advanced Orthogonal Protocol" (Low-Temp GC-MS + qNMR). We demonstrate that the Advanced Protocol is the only reliable method for certifying >98% purity for pharmaceutical applications.

The Analytical Challenge: Why Standard Methods Fail

Before detailing the protocols, it is vital to understand the mechanism of failure in standard analysis.

The "Phantom" Impurity Mechanism

MDOC undergoes two primary stress reactions during analysis:

  • Tautomerism: In solution, the proton between the carbonyls is acidic. The enol form is stabilized by intramolecular hydrogen bonding, creating a distinct species that can separate on high-resolution GC columns, appearing as a second peak (false impurity).

  • Thermal Decarboxylation: At GC injector temperatures (>200°C), the

    
    -keto ester moiety facilitates the loss of CO₂, converting the product into 4,4-dimethylcyclopentanone.
    
Visualization: The Failure Modes

FailureModes cluster_0 Analyte Stability cluster_1 Analytical Artifacts MDOC MDOC (Target) (Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate) Enol Enol Tautomer (Stabilized H-bond) MDOC->Enol Solvent Equilibrium Decarb Degradant (4,4-dimethylcyclopentanone) MDOC->Decarb Heat (>150°C) Enol->MDOC Fast Exchange SplitPeak GC: Split Peaks (False Impurity) Enol->SplitPeak High Res Column BroadNMR NMR: Broad/Missing Signals (Exchange Broadening) Enol->BroadNMR CDCl3 Solvent Decarb->SplitPeak Injector Port

Caption: Figure 1. Analytical artifacts arising from keto-enol tautomerism and thermal instability during standard validation.

Comparative Analysis: Standard vs. Advanced Protocols

The following table contrasts the performance of standalone methods versus the proposed orthogonal workflow.

FeatureStandard GC-FIDStandard HPLC-UVAdvanced Protocol (GC-MS + qNMR)
Primary Detection Flame IonizationUV Absorbance (210-254 nm)Mass Spec + Proton Resonance
Structural ID Retention Time onlyRetention Time onlyDefinitive (Fragmentation + Shift)
Tautomer Handling Fails (often integrates as 2 peaks)Fails (baseline drift)Resolved (qNMR time-averaging)
Thermal Risk High (Decarboxylation)LowManaged (Low-temp injector)
Quantification Accuracy ± 5% (Response factor errors)± 3% (Extinction coefficient errors)± 0.5% (Molar ratio absolute)
Suitability Routine Process MonitoringCrude Purity CheckFinal Lot Release / R&D

Advanced Protocol A: Low-Temperature GC-MS

Objective: Confirm identity and detect volatile organic impurities (VOIs) without degrading the target.

Methodological Logic

To prevent thermal degradation, we utilize a "Cold Splitless" injection technique or limit the injector temperature to below the decarboxylation threshold (typically <180°C for this class), combined with a high split ratio to minimize residence time.

Step-by-Step Protocol
  • Sample Prep: Dissolve 1 mg MDOC in 1 mL Dichloromethane (DCM). Note: Avoid methanol, as it can induce transesterification.

  • Inlet Parameters:

    • Mode: Split (20:1) to reduce column overload.

    • Temperature: 150°C (Critical Control Point). Standard methods use 250°C, which destroys this compound.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • MS Parameters: Scan range 40–350 m/z.

Expected Mass Spectrum Data
Fragment (m/z)AssignmentMechanistic Insight
170

Molecular Ion (Weak due to ester fragmentation).
139

Loss of methoxy group (Standard ester cleavage).
111

Loss of entire ester group (McLafferty-like rearrangement).
83

Ring fragment (Gem-dimethyl cyclopentane core).

Advanced Protocol B: Quantitative NMR (qNMR)

Objective: Absolute purity determination and structural confirmation, bypassing thermal issues.

Methodological Logic

qNMR is non-destructive. By using a relaxation agent and an internal standard (IS) with a known purity, we can calculate the absolute mass purity of MDOC. We select DMSO-d6 as the solvent to slow down proton exchange, sharpening the signals of the tautomers, or shifting the equilibrium entirely to the enol form for clearer integration.

Step-by-Step Protocol
  • Internal Standard Selection:

    • Maleic Acid (Singlet ~6.2 ppm): Good, but may overlap with enol alkenes.

    • 1,3,5-Trimethoxybenzene (Singlet ~6.1 ppm): Recommended. Non-reactive, high relaxation speed.

  • Sample Preparation:

    • Weigh ~10 mg MDOC (precision ±0.01 mg).

    • Weigh ~5 mg Internal Standard (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6 .

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Must be > 5x T1 of the slowest proton to ensure full magnetization recovery).

    • Scans: 16 or 32.

  • Processing: Phase correction (manual), Baseline correction (polynomial).

Expected Chemical Shifts (DMSO-d6)

Note: Shifts may vary slightly based on concentration and temperature.

Proton GroupShift (

ppm)
MultiplicityIntegrationNotes
Gem-dimethyl 1.05, 1.12Singlets6HDiastereotopic methyls.
Ring

2.1 - 2.8Multiplets4HComplex coupling due to ring puckering.
Ester

3.65Singlet3HSharp, distinct singlet.
Methine (Keto) 3.40Triplet~0.8HThe proton between carbonyls (Keto form).
Enol -OH 10.5 - 12.0Broad~0.2HVariable shift; indicates enol presence.
Purity Calculation Formula


Where:

  • 
     = Integration Area[2]
    
  • 
     = Number of protons (e.g., 3 for OMe)
    
  • 
     = Molar Mass
    
  • 
     = Weight (mg)[2][3]
    
  • 
     = Purity (decimal)[4][5]
    

Comprehensive Validation Workflow

The following diagram illustrates the decision tree for certifying the product.

ValidationWorkflow cluster_GC Volatile Analysis (Qualitative) cluster_NMR Structural Analysis (Quantitative) Start Crude MDOC Synthesized TLC TLC Screening (Check for starting material) Start->TLC GC GC-MS (Low Temp 150°C) TLC->GC GC_Result Check: Decarboxylation? Check: Residual Solvents? GC->GC_Result NMR 1H qNMR (DMSO-d6) with Internal Std GC_Result->NMR Clean Reject REJECT / RE-PURIFY GC_Result->Reject Degradation Detected NMR_Result Check: Molar Ratio > 98%? Check: Tautomer Ratio NMR->NMR_Result Final CERTIFIED REFERENCE MATERIAL NMR_Result->Final Pass NMR_Result->Reject Fail (<98%)

Caption: Figure 2. The "Gold Standard" workflow for validating thermally labile beta-keto esters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for interpreting MS fragmentation of esters).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2780.

  • NIST Mass Spectrometry Data Center. "Methyl 2-oxocyclopentanecarboxylate Derivatives." NIST Chemistry WebBook, SRD 69. (Used for analog fragmentation patterns).

  • Simova, S. (2018).[7] "NMR determination of keto-enol tautomerism in beta-keto esters." Magnetic Resonance in Chemistry. (Methodology for solvent selection in tautomeric compounds).

  • Sigma-Aldrich. "Quantitative NMR (qNMR) Technical Guide."

Disclaimer: This guide is intended for professional research use. Always consult Safety Data Sheets (SDS) before handling MDOC or associated reagents.

Sources

Benchmarking new catalysts for the synthesis of substituted beta-keto esters

Benchmarking New Catalysts for the Synthesis of Substituted -Keto Esters

Executive Summary

This guide benchmarks three classes of emerging catalytic systems that address these limitations: Water-Tolerant Lewis Acids , Heterogeneous Solid Acids , and Chiral Organocatalysts . We evaluate them based on Turnover Frequency (TOF), enantioselectivity (ee%), and green chemistry metrics.

Catalyst Landscape & Mechanism

The synthesis of substituted

Mechanistic Pathways
  • Transesterification: Modification of the ester moiety of a parent

    
    -keto ester.[1][2][3][4]
    
  • Roskamp Reaction: Lewis acid-catalyzed insertion of diazoacetates into aldehydes.

  • C-H Functionalization: Metal-carbenoid insertion into C-H bonds.

Visualized Catalytic Cycle (Roskamp Reaction)

The following diagram illustrates the catalytic cycle for the Scandium(III)-catalyzed Roskamp reaction, a benchmark method for generating


RoskampCycleCatSc(OTf)3(Active Catalyst)Complex1Lewis Acid-AldehydeComplexCat->Complex1CoordinationAldehydeSubstrate:Aldehyde (R-CHO)Aldehyde->Complex1IntermediateBetaineIntermediateComplex1->IntermediateNucleophilic AttackDiazoReagent:Ethyl DiazoacetateDiazo->IntermediateMigration1,2-HydrideShiftIntermediate->Migration-N2N2Byproduct:N2 GasIntermediate->N2EliminationProductProduct:β-Keto EsterMigration->ProductRestructuringProduct->CatRegeneration

Figure 1: Catalytic cycle of Sc(OTf)₃ mediated Roskamp reaction showing activation, diazo insertion, and catalyst regeneration.

Benchmarking Analysis

We compared three leading catalyst systems: Scandium(III) Triflate (Homogeneous Lewis Acid), Yttria-Zirconia (Heterogeneous), and Cinchona Alkaloids (Organocatalysis).

Performance Metrics

Data aggregated from recent high-throughput screening and kinetic studies.

MetricSc(OTf)₃ (Homogeneous)Yttria-Zirconia (Heterogeneous)Cinchona Alkaloids (Organocatalyst)
Primary Application Roskamp Reaction / TransesterificationTransesterificationAsymmetric

-Alkylation
Reaction Medium Aqueous / Organic / Solvent-freeOrganic (Toluene/Xylene)Organic (DCM/THF)
Catalyst Loading 1 - 5 mol%10 - 20 wt%5 - 10 mol%
Yield (Avg) 85 - 98%75 - 92%80 - 95%
Selectivity High ChemoselectivityHigh Thermal StabilityHigh Enantioselectivity (up to 99% ee)
Recyclability Good (>95% recovery via aqueous ext.)Excellent (Simple filtration)Moderate (Requires chromatography)
TOF (hr⁻¹) High (>200)Moderate (50-100)Low (<20)
Critical Evaluation
  • Sc(OTf)₃: The "Gold Standard" for speed and versatility. Its unique stability in water allows for surfactant-type catalysis in aqueous media, eliminating the need for dry solvents [1].[5] It is particularly superior for the Roskamp reaction , converting aldehydes to

    
    -keto esters under mild conditions where traditional Lewis acids (TiCl₄, BF₃·OEt₂) decompose or cause polymerization.
    
  • Yttria-Zirconia: The choice for industrial scale-up. While slower than homogeneous counterparts, its heterogeneity simplifies purification. It is ideal for transesterification of thermally stable substrates where catalyst leaching must be minimized [2].

  • Cinchona Alkaloids: The specialist for chirality . If the target molecule requires a stereogenic center at the

    
    -position (e.g., for chiral heterocycle synthesis), metal catalysts often struggle without expensive ligands. Organocatalysts provide a metal-free route to high enantiomeric excess [3].
    

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the visual cues (color change, gas evolution) do not occur, pause and re-evaluate reagent quality.

Protocol A: Sc(OTf)₃-Catalyzed Roskamp Reaction

Target: Synthesis of Ethyl 3-oxo-3-phenylpropanoate from Benzaldehyde.

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask under Argon.

    • Charge with Sc(OTf)₃ (0.05 mmol, 5 mol%) and Benzaldehyde (1.0 mmol).

    • Add CH₂Cl₂ (5 mL). Note: Sc(OTf)₃ is water-tolerant, but anhydrous conditions improve yield for this specific insertion.

  • Reaction Initiation:

    • Add Ethyl Diazoacetate (1.2 mmol) dropwise over 10 minutes at room temperature.

    • Observation: Immediate evolution of N₂ gas (bubbling) indicates active catalyst. If no bubbling occurs, check diazo reagent quality.

  • Completion:

    • Stir at 25°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • The aldehyde spot (Rf ~0.6) should disappear; product spot (Rf ~0.4) appears.[2]

  • Workup & Recycling:

    • Add water (10 mL). Extract with CH₂Cl₂ (3 x 10 mL).

    • Catalyst Recovery: The aqueous phase contains the Sc(OTf)₃.[6] Evaporate water in vacuo to recover the catalyst as a white powder (activate at 150°C before reuse).

    • Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography.

Protocol B: Heterogeneous Transesterification with Yttria-Zirconia

Target: Conversion of Methyl Acetoacetate to Allyl Acetoacetate.

  • Catalyst Activation:

    • Calcine Yttria-Zirconia catalyst at 500°C for 2 hours prior to use to remove adsorbed water/carbonates.

  • Reaction Setup:

    • In a reaction tube, mix Methyl Acetoacetate (10 mmol), Allyl Alcohol (10 mmol), and Yttria-Zirconia (100 mg).

    • Solvent: Toluene (5 mL).

  • Process:

    • Heat to reflux (110°C) using a Dean-Stark trap to remove methanol continuously.

    • Mechanism Check: The reaction is driven by equilibrium displacement. Failure to remove methanol will stall conversion at ~60%.

  • Purification:

    • Cool to RT. Filter the mixture through a sintered glass funnel.

    • Wash the solid catalyst with acetone (catalyst can be reused after calcination).

    • Concentrate filtrate to yield pure product (often >95% purity without chromatography).

Workflow Comparison Visualization

The following diagram guides the decision-making process for selecting the optimal catalyst based on substrate constraints.

SelectionWorkflowStartStart: Substrate RequirementsChiralityIs Enantioselectivity Required?Start->ChiralityScaleScale > 100g?Chirality->ScaleNoOrganoUse Cinchona Alkaloids(High ee%, Metal-Free)Chirality->OrganoYesSubstrateSubstrate TypeScale->SubstrateNoHeteroUse Yttria-Zirconia(Easy Filtration, Reusable)Scale->HeteroYesScandiumUse Sc(OTf)3(Fast, Mild, Water-Stable)Substrate->ScandiumAldehyde + DiazoCopperUse Cu(I)/Phenanthroline(Specific for Alkynes)Substrate->CopperAlkyne + Ester

Figure 2: Decision matrix for catalyst selection based on chirality, scale, and substrate type.

Conclusion

For general laboratory synthesis of

Sc(OTf)₃Yttria-Zirconia

Organocatalysis

References

  • Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds. Organic Chemistry Portal. [Link][6]

  • Synthesis of β-Keto Esters Promoted by Yttria-Zirconia Based Lewis Acid Catalyst. ResearchGate. [Link]

  • Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews (ACS). [Link]

  • Copper-Catalyzed Regioselective Annulation of β-Keto Esters. ResearchGate. [Link]

  • Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Journal of Organic Chemistry. [Link][7]

Safety Operating Guide

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocols for the safe containment, transport, and disposal of Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS: 60585-44-6).[1]

Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.[1]

This compound is a


-keto ester , a structural class characterized by significant chemical reactivity, particularly tautomerization and susceptibility to hydrolysis or condensation.[1] Unlike inert solvents, improper disposal of this agent—specifically mixing it with incompatible waste streams like strong bases—can result in uncontrolled exothermic reactions or pressure buildup in waste containers.[1]
Chemical Identity & Hazard Matrix
PropertySpecification
Chemical Name Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate
CAS Number 60585-44-6
Molecular Formula

Functional Group

-Keto Ester (Cyclic)
Physical State Liquid (Colorless to pale yellow)
Primary Hazards (GHS) H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2][3] Irritant)
Waste Classification Non-Halogenated Organic Solvent (Combustible)

Critical Segregation Protocols (The "Why" Behind the Rule)

Core Directive: Never dispose of this compound in the same waste stream as Strong Bases (e.g., NaOH, KOH) or Strong Oxidizers .[1]

Mechanism of Hazard: As a


-keto ester, the protons at the 

-position (between the ketone and ester) are acidic (

).[1]
  • Base Contact: Introduction to a basic waste stream triggers deprotonation, forming an enolate ion.[1]

  • Condensation: This enolate can undergo self-condensation (Claisen-type) or react with other electrophiles in the waste container.[1]

  • Result: These reactions are exothermic.[1] In a sealed waste drum, the generated heat and potential gas evolution can lead to container pressurization or rupture.[1]

Correct Stream: Segregate into Non-Halogenated Organic Solvents .

Decision Logic: Waste Stream Selection

The following decision tree illustrates the logic for categorizing waste containing Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate.

Waste_Segregation Start Waste Generation: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate Check_State Is the waste Liquid or Solid? Start->Check_State Liquid Liquid Waste Check_State->Liquid Solid Solid Waste (Contaminated wipes, silica, PPE) Check_State->Solid Check_Halogens Does the mixture contain Halogenated Solvents? (DCM, Chloroform) Liquid->Check_Halogens Stream_C STREAM C: Solid Hazardous Waste (Double Bagged) Solid->Stream_C Stream_A STREAM A: Halogenated Organic Waste Check_Halogens->Stream_A Yes Stream_B STREAM B: Non-Halogenated Organic Waste (Preferred Route) Check_Halogens->Stream_B No (Pure or mixed with Acetone/EtOAc)

Figure 1: Decision logic for segregating beta-keto ester waste streams to prevent cross-contamination.

Step-by-Step Disposal Procedures

Scenario A: Routine Liquid Waste (Reaction Mother Liquor)

Prerequisites:

  • Container: High-Density Polyethylene (HDPE) or Glass jerrycan. Avoid metal if the waste is acidic.[1]

  • PPE: Nitrile gloves, safety goggles, lab coat.[1]

Protocol:

  • PH Check: Briefly verify the pH of the solution.[1] If the solution is highly basic (pH > 10), neutralize carefully with dilute acid (e.g., 1M HCl) before adding to the waste container to prevent enolate formation.[1]

  • Transfer: Pour the liquid into the Non-Halogenated Organic Waste container using a funnel to prevent splashing.

  • Labeling: Immediately affix a hazardous waste label.

    • Constituents: List "Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate" and any co-solvents (e.g., "Ethyl Acetate", "Methanol").

    • Hazard Checkboxes: Mark "Irritant" and "Flammable/Combustible."[1]

  • Closure: Cap the container tightly. Do not leave the funnel in the neck.[1]

Scenario B: Solid Waste (Contaminated Silica Gel/TLC Plates)[1]

Protocol:

  • Evaporation: Allow volatile co-solvents to evaporate in a fume hood if safe to do so.[1] Note: The target compound has a high boiling point and will remain.

  • Containment: Place the contaminated silica or wipes into a clear polyethylene bag.[1]

  • Secondary Containment: Place the first bag inside a second bag (double-bagging).

  • Tagging: Attach a waste tag specifying "Solid Debris contaminated with organic esters."[1]

Scenario C: Spill Management (Emergency Response)

Threshold: Spills > 50 mL require immediate area evacuation and assessment.[1]

Spill_Response Spill Spill Detected Secure 1. Secure Area (Ventilate, Remove Ignition Sources) Spill->Secure PPE 2. Don PPE (Nitrile Gloves, Goggles) Secure->PPE Absorb 3. Absorb (Vermiculite or Sand) PPE->Absorb Collect 4. Collect (Scoop into Wide-Mouth Jar) Absorb->Collect Label 5. Label & Dispose (As Solid Hazardous Waste) Collect->Label

Figure 2: Workflow for managing incidental laboratory spills of organic esters.

Detailed Cleanup Steps:

  • Ventilation: Ensure the fume hood is active or open windows if outside a hood.[1]

  • Absorbent: Cover the liquid pool with Vermiculite or Calcined Diatomaceous Earth .[1] Do not use paper towels for large pools as they increase surface area for flammability.

  • Collection: Use a spark-proof plastic scoop to transfer the saturated absorbent into a wide-mouth waste jar.[1]

  • Decontamination: Wipe the surface with a soap/water solution.[1][4] Dispose of the wipe in the solid waste stream.[1]

Regulatory Compliance (RCRA & EPA)

While Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is not a "P-listed" or "U-listed" acute hazardous waste, it falls under the following regulatory categories when disposed of:

  • Characteristic Waste (Ignitability - D001): If the waste mixture has a flash point < 60°C (140°F).[1] While the pure compound has a higher flash point, it is often mixed with flammable solvents (Acetone, Hexane).[1]

  • Generator Responsibility: Under RCRA (40 CFR § 262.11), the waste generator must determine if the waste exhibits hazardous characteristics.[1]

  • Satellite Accumulation: Waste must be stored in "Satellite Accumulation Areas" (SAA) at or near the point of generation.[1] Containers must remain closed except when adding waste.[1]

References

  • PubChem. (2025).[1][2][5] Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • US Environmental Protection Agency. (2024). Categories of Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] EPA.gov.[1] [Link]

  • Princeton University EHS. (2023).[1] Laboratory Safety Manual: Chemical Waste Disposal.[1] Princeton.edu.[1] [Link]

Sources

Personal protective equipment for handling Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

CAS: 60585-44-6 | Formula: C₉H₁₄O₃ | Mol.[1][2] Weight: 170.21 g/mol Synonyms: Methyl 2-oxo-4,4-dimethylcyclopentanecarboxylate; "Roche Ester" derivative.[1]

Executive Safety Summary

Status: WARNING – Irritant / Combustible Liquid.[1] Immediate Action: Handle strictly within a certified chemical fume hood.

This guide defines the specific personal protective equipment (PPE) and handling protocols for Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate .[1][2][3][4] As a


-keto ester, this compound presents specific risks regarding solvent permeation and tissue irritation that generic safety sheets often overlook.[1]

The "Why" Behind the Protocol: The


-keto ester functionality combines the solvent properties of ketones and esters. This dual nature means it can permeate standard nitrile gloves faster than simple hydrocarbons , and it possesses a high potential for respiratory and ocular irritation (GHS H319, H335).[1] The protocols below are designed to mitigate these specific chemical behaviors.

Hazard Profile & Physical Properties

PropertyDataOperational Implication
GHS Classification Irritant (Skin/Eye/Resp)Direct contact causes immediate inflammation.[1] Vapors trigger respiratory distress.[1]
Flash Point 79°C (174°F) Combustible (Class IIIA). Keep away from heat sources/open flames.[1]
Boiling Point 102–104°C @ 11 mmHgModerate volatility.[3] Vapors will accumulate in unventilated headspaces.[1]
Physical State Liquid (Colorless/Yellowish)Viscosity allows for easy pouring, but increases splash risk during transfer.[1]
Reactivity Acidic

-proton
Reacts with strong bases; potential for hydrolysis releasing methanol.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix tailored to the compound's solvent properties.

A. Hand Protection (Critical)
  • The Risk: Ketones and esters can swell and permeate nitrile rubber.

  • Standard Protocol (Splash Protection):

    • Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).[1]

    • Usage: Incidental contact only.

    • Change Frequency: Immediately upon any splash.[1] If no splash, change every 60 minutes to prevent permeation by invisible vapors.

  • High-Risk Protocol (Spill Cleanup / Immersion):

    • Material: Butyl Rubber or Silver Shield® (Laminate) .[1]

    • Reasoning: These materials provide >480 min breakthrough time against ketones/esters, whereas nitrile may fail in <10 minutes under saturation.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]

  • Prohibited: Safety glasses with side shields are insufficient .[1]

  • Reasoning: As a liquid irritant (H319), vapors can bypass side shields.[1] A positive seal against the face is required to prevent chemical conjunctivitis.

C. Respiratory & Body Protection
  • Engineering Control: Mandatory Fume Hood . Maintain sash at recommended height.[1]

  • Body: 100% Cotton Lab Coat (Flame Resistant preferred due to combustibility).[1] Synthetic blends (polyester) can melt into skin if ignited.[1]

  • Respirator: If hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with Organic Vapor (OV) cartridges.[1]

Operational Workflow: Safe Handling Logic

The following diagram outlines the decision logic for PPE selection based on the specific interaction type.

PPE_Decision_Logic Start Task Assessment Type Interaction Type? Start->Type Routine Routine Synthesis (Weighing/Pipetting) Type->Routine Low Volume Spill Spill Cleanup / Bulk Transfer (>1L) Type->Spill High Volume / Accident Glove1 PPE: Nitrile Gloves (5 mil) + Splash Goggles + Fume Hood Routine->Glove1 Glove2 PPE: Butyl/Laminate Gloves + Face Shield + Goggles + Tyvek Sleeves Spill->Glove2 Action1 Change gloves every 60m or immediately on splash Glove1->Action1 Action2 Absorb with Vermiculite Do NOT use paper towels Glove2->Action2

Figure 1: PPE Selection Logic based on exposure volume and duration.

Emergency Response & Disposal

Accidental Exposure Protocol
  • Eye Contact: Immediately flush with tepid water for 15 minutes .[1] Hold eyelids open. Note: Do not use high-pressure water, as it may drive the chemical deeper into tissue.[1]

  • Skin Contact: Remove contaminated clothing immediately.[1][3][5][6] Wash skin with soap and water.[2] Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Spill Management
  • Small Spill (<50 mL):

    • Alert nearby personnel.[1]

    • Cover with vermiculite or sand .[1] (Avoid combustible materials like sawdust).[1]

    • Scoop into a sealable container.

    • Wipe area with a mild detergent solution.[1]

  • Large Spill (>50 mL): Evacuate the area.[1] Contact EHS.

Waste Disposal
  • Classification: Non-halogenated Organic Solvent Waste.[1]

  • Segregation: Keep separate from strong oxidizers and strong bases.[7]

  • Labeling: Must be clearly labeled with the full chemical name (Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate) and "Combustible/Irritant."[1]

References

  • PubChem. (2025).[1] Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Combustible Liquids.[1][Link][1]

Sources

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Retrosynthesis Analysis

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